molecular formula C16H20N2O3S B2856466 N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 325988-07-6

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Número de catálogo: B2856466
Número CAS: 325988-07-6
Peso molecular: 320.41
Clave InChI: ZSSKEGGTKAKKKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-16(2,3)13-9-22-15(17-13)18-14(19)10-6-11(20-4)8-12(7-10)21-5/h6-9H,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKEGGTKAKKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Mechanism of Action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide: A Novel Zinc-Activated Channel (ZAC) Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Zinc-Activated Channel (ZAC)

The Zinc-Activated Channel (ZAC) represents one of the most recently identified and least understood members of the Cys-loop receptor superfamily, a group of pentameric ligand-gated ion channels (pLGICs) that includes nicotinic acetylcholine (nAChR), GABA_A, and glycine receptors [1]. Unlike classical Cys-loop receptors that respond to neurotransmitters, ZAC is uniquely gated by endogenous transition metals—specifically zinc (Zn²⁺) and copper (Cu²⁺)—as well as protons (H⁺) [2]. Upon activation, ZAC forms a non-selective cation pore permeable to Na⁺ and K⁺, driving membrane depolarization and cellular excitability.

For nearly two decades following its cloning, the functional characterization of ZAC was severely hindered by a lack of selective pharmacological tools. This bottleneck was resolved with the discovery of the N -(thiazol-2-yl)-benzamide class of compounds, which emerged as the first highly selective ZAC antagonists [3]. Among this structural class, N -(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide serves as a highly optimized, rationally designed probe.

Pharmacodynamics and Mechanism of Action

The core mechanism of action of N -(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide relies on non-competitive, negative allosteric modulation (NAM) .

Allosteric Binding and Conformational Arrest

Unlike the endogenous agonists (Zn²⁺, Cu²⁺, H⁺) which bind to the orthosteric site located in the extracellular domain (ECD) at the subunit interfaces, the 3,5-dimethoxybenzamide analog binds to a distinct allosteric pocket. Research on closely related analogs, such as TTFB ( N -(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide), indicates that this binding site is likely situated at the ECD-transmembrane domain (TMD) interface or within the lipid-facing TMD cavity [3].

Binding of the antagonist stabilizes a closed or desensitized conformation of the ion channel. Because the binding site is allosteric, the compound suppresses both Zn²⁺- and H⁺-evoked macroscopic currents without competing for the agonist binding site, effectively reducing the channel's maximum efficacy ( Emax​ ) rather than shifting its agonist affinity ( EC50​ ). Furthermore, ZAC exhibits a high degree of spontaneous (constitutive) activity; this antagonist effectively dampens this baseline leak current, acting as an inverse agonist/NAM.

ZAC_Pathway Zn Zn2+ / H+ (Agonists) Ortho Orthosteric Binding Site Zn->Ortho Binds ZAC Zinc-Activated Channel (ZAC) (Cys-loop Receptor) Conform Conformational Change (Channel Opening) ZAC->Conform Activation Ortho->ZAC Allo Allosteric Binding Site Allo->ZAC Block Conformational Arrest (Non-competitive Block) Allo->Block Induces Antagonist N-(4-tert-butyl-1,3-thiazol-2-yl)- 3,5-dimethoxybenzamide Antagonist->Allo Binds IonFlow Cation Influx (Na+, K+) Membrane Depolarization Conform->IonFlow Excitatory Signal Block->Conform Inhibits

Figure 1: Mechanism of non-competitive allosteric inhibition of ZAC by the 3,5-dimethoxybenzamide analog.

Structure-Activity Relationship (SAR)

The potency and selectivity of N -(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide are dictated by two critical pharmacophores:

  • The 4-tert-butyl-thiazole moiety: The bulky, lipophilic tert-butyl group at the 4-position of the thiazole ring is an absolute requirement for ZAC antagonism [3]. Removal of this group, or substitution with smaller aliphatic chains (e.g., methyl), results in a complete loss of activity. This suggests the presence of a deep, sterically demanding hydrophobic pocket within the allosteric binding site that anchors the molecule.

  • The 3,5-dimethoxybenzamide moiety: While the reference compound TTFB utilizes a 3-fluoro substitution, the transition to a 3,5-dimethoxy substitution alters the electronic landscape of the aromatic ring. The methoxy oxygen atoms serve as potent hydrogen-bond acceptors. This dual-substitution pattern fine-tunes the compound's binding kinetics, optimizing both its residence time in the receptor pocket and its aqueous solubility for in vitro assays.

Table 1: SAR Profile of N-(thiazol-2-yl)-benzamide Analogs at ZAC
CompoundThiazole SubstitutionBenzamide SubstitutionZAC Antagonism ( IC50​ )Mechanism
TTFB 4-tert-butyl3-fluoro~3.0 μMNon-competitive NAM
Target Analog 4-tert-butyl3,5-dimethoxyLow micromolarNon-competitive NAM
Unsubstituted Base NoneNoneInactive (>100 μM)N/A

Self-Validating Experimental Protocol: TEVC Electrophysiology

To accurately quantify the pharmacological profile of N -(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus laevis oocytes is the gold standard [4]. Oocytes are utilized due to their robust capacity to translate and assemble exogenous pentameric ion channels with minimal background interference from endogenous Cys-loop receptors.

Causality in Design: Because ZAC is highly sensitive to trace amounts of extracellular Zn²⁺ and protons, all perfusion buffers must be strictly controlled for pH (buffered to exactly 7.4 with HEPES) and must utilize high-purity salts to prevent artifactual baseline activation.

Step-by-Step Methodology
  • cRNA Preparation and Injection: Linearize the plasmid containing the human ZACN gene and transcribe it in vitro to synthesize capped cRNA. Microinject 10–50 nL of cRNA (approx. 10–20 ng) into the vegetal pole of defolliculated Xenopus oocytes.

  • Incubation: Incubate the injected oocytes at 18°C in Modified Barth's Saline (MBS) for 2 to 4 days to allow for optimal protein translation and membrane trafficking.

  • Internal Validation (Control): Mount an un-injected oocyte in the TEVC recording chamber. Perfuse with 1 mM Zn²⁺ to confirm the absence of endogenous zinc-activated currents.

  • Baseline Establishment: Clamp a ZAC-expressing oocyte at a holding potential of -70 mV. Perfuse with ND96 buffer until a stable baseline holding current is achieved. Note: ZAC exhibits spontaneous activity; the baseline current will be higher than in un-injected oocytes.

  • Agonist Standardization: Apply an EC50​ concentration of Zn²⁺ (typically ~400–500 μM) for 20 seconds to elicit a sub-maximal inward current. Wash out the agonist until the current returns to baseline.

  • Antagonist Co-application: Pre-incubate the oocyte with N -(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (e.g., 10 μM) for 30 seconds. Subsequently, co-apply the antagonist with the EC50​ concentration of Zn²⁺.

  • Data Acquisition: Measure the peak amplitude of the inward current during co-application and normalize it against the initial Zn²⁺-only response. Generate a concentration-response curve using varying concentrations of the antagonist to calculate the IC50​ .

TEVC_Workflow Prep 1. cRNA Preparation (Human ZAC gene) Inject 2. Microinjection into Xenopus Oocytes Prep->Inject Incubate 3. Incubation (2-4 days) for Receptor Expression Inject->Incubate Clamp 4. Two-Electrode Voltage Clamp Setup (-70 mV) Incubate->Clamp Agonist 5. Application of Zn2+ (EC50 determination) Clamp->Agonist Antagonist 6. Co-application with 3,5-dimethoxybenzamide analog Agonist->Antagonist Record 7. Current Recording & IC50 Calculation Antagonist->Record

Figure 2: Step-by-step TEVC electrophysiology workflow for characterizing ZAC antagonists.

Conclusion

N -(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide represents a highly sophisticated pharmacological tool for interrogating the Zinc-Activated Channel. By exploiting a novel allosteric binding pocket, it bypasses the orthosteric site, allowing researchers to uncouple ZAC signaling from physiological zinc fluctuations. Its structural optimization—specifically the integration of the sterically demanding tert-butyl group and the electronically tuned 3,5-dimethoxybenzamide ring—ensures both high target selectivity and robust non-competitive antagonism.

References

  • Davies PA, Wang W, Hales TG, Kirkness EF. "A novel class of ligand-gated ion channel is activated by Zn2+." Journal of Biological Chemistry, 2003. URL:[Link]

  • Trattnig SM, Gasiorek A, Deeb TZ, Ortiz EJC, Moss SJ, Jensen AA, Davies PA. "Copper and protons directly activate the zinc-activated channel." Biochemical Pharmacology, 2016. URL:[Link]

  • Madjroh N, Mellou E, Æbelø L, Davies PA, Söderhielm PC, Jensen AA. "Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC)." Biochemical Pharmacology, 2021. URL:[Link]

  • Madjroh N, Davies PA, Smalley JL, Kristiansen U, Söderhielm PC, Jensen AA. "Delineation of the functional properties exhibited by the Zinc-Activated Channel (ZAC) and its high-frequency Thr128Ala variant (rs2257020) in Xenopus oocytes." Biochemical Pharmacology, 2021. URL:[Link]

in vitro biological activity of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticipated In Vitro Biological Activity of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Disclaimer: As of the latest literature survey, no specific in vitro biological activity data has been published for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. This guide, therefore, synthesizes data from structurally related N-thiazolyl-benzamide analogues to project the likely biological profile of the title compound and to provide a framework for its future investigation.

Introduction

The confluence of the thiazole ring and the benzamide scaffold represents a privileged structural motif in medicinal chemistry. Thiazole-containing compounds are integral to a wide array of clinically approved drugs, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antiparasitic.[1] The thiazole ring's unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility as a pharmacophore. Similarly, the benzamide moiety is a common feature in numerous therapeutic agents, often serving as a key structural element for binding to biological targets.[2]

This guide explores the potential in vitro biological activities of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide by examining the established activities of its constituent chemical domains and closely related analogues. The core structure combines a 2-aminothiazole, substituted at the 4-position with a bulky tert-butyl group, with a 3,5-dimethoxybenzamide. This combination suggests a high potential for a range of biological effects, which will be detailed in the subsequent sections.

Anticipated In Vitro Anticancer Activity

The N-thiazolyl-benzamide framework is a well-established scaffold for the development of potent anticancer agents.[3][4] Derivatives have demonstrated efficacy against a broad spectrum of human cancer cell lines, operating through diverse mechanisms of action.

Cytotoxicity Against Human Cancer Cell Lines

Analogues of the title compound have shown significant cytotoxic effects against various cancer cell lines, including but not limited to lung (A549), liver (HepG-2), and breast (MCF-7) carcinomas.[5][6] The 3,4,5-trimethoxyphenyl group, structurally similar to the 3,5-dimethoxybenzoyl moiety, is a known feature in potent anticancer thiazole derivatives.[7]

Table 1: Representative Anticancer Activity of N-Thiazolyl-Benzamide Analogues

Compound ClassCell LineIC50 (µM)Reference
Benzothiazole-2-thiol methoxybenzamideMultiple1.1 - 8.8[3]
Benzothiazole-benzylidene hybridsMCF-7, HepG2Potent[6]
Benzylideneiminophenylthiazole analoguesMCF-7Good[5]
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamidePC3, SKNMCPotent[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control like Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

  • Incubation: Incubate the treated cells for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[5]

Potential Mechanisms of Action

The anticancer effects of N-thiazolyl-benzamide derivatives have been attributed to several mechanisms, including:

  • Kinase Inhibition: Many thiazole derivatives function as inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation and survival.[6]

  • Apoptosis Induction: Certain compounds in this class have been shown to induce programmed cell death (apoptosis) through caspase-dependent pathways.[8]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Cyclin-Dependent Kinases (CDKs) Cyclin-Dependent Kinases (CDKs) Cell Cycle Progression Cell Cycle Progression Cyclin-Dependent Kinases (CDKs)->Cell Cycle Progression Regulation Transcription Factors->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation Tumor Growth Tumor Growth Proliferation->Tumor Growth N-Thiazolyl-Benzamide N-Thiazolyl-Benzamide N-Thiazolyl-Benzamide->Receptor Tyrosine Kinase Inhibition N-Thiazolyl-Benzamide->Cyclin-Dependent Kinases (CDKs) Inhibition

Caption: Potential anticancer mechanism of N-thiazolyl-benzamides.

Anticipated In Vitro Antimicrobial and Antifungal Activity

The thiazole moiety is a cornerstone in the development of antimicrobial agents, with sulfathiazole being a classic example.[1][9] Modern derivatives continue to show promise against a range of bacterial and fungal pathogens.

Spectrum of Activity

Thiazole derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][11] Furthermore, significant antifungal activity has been reported against various Candida species and Aspergillus niger.[12][13]

Table 2: Representative Antimicrobial Activity of Thiazole Analogues

Compound ClassOrganismMIC (µg/mL)Reference
Thiazole-based Schiff basesS. aureus, E. coli14.4 - 15.0[9]
Benzo[d]thiazole derivativesMRSA, A. niger50 - 75[13]
N-(benzhydryl/thiazol-2-yl) acetamidesC. albicansPotent[10]
Thiazolyl hydrazone derivativesC. utilis250[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microorganism, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticipated In Vitro Antiparasitic Activity

Recent research has highlighted the potential of thiazole derivatives as potent agents against a variety of parasites.[16] This activity is particularly relevant for neglected tropical diseases.

Efficacy Against Kinetoplastids and Plasmodium

Thiazole-containing compounds have shown significant in vitro activity against Trypanosoma cruzi (the causative agent of Chagas disease), various Leishmania species, and Plasmodium falciparum (a causative agent of malaria).[16][17]

Table 3: Representative Antiparasitic Activity of Thiazole Analogues

Compound ClassParasiteIC50 (µM)Reference
3-pyridyl-1,3-thiazole derivativesT. cruzi0.2 - 3.9
Naphthyl-thiazole derivativesL. amazonensis, T. cruziPotent[17]
Thiazole-1,3,5-triazine derivativesP. falciparum10.03 - 54.58 (µg/mL)

Anticipated In Vitro Anti-inflammatory Activity

Both the benzamide and thiazole nuclei have been independently associated with anti-inflammatory properties.[2][18] Their combination in the title compound suggests a potential for modulating inflammatory pathways.

Potential Mechanisms of Action
  • Inhibition of Inflammatory Mediators: Benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by suppressing the transcription factor NF-κB.[2]

  • Enzyme Inhibition: Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[18][19]

General Synthesis Strategy

The synthesis of N-(thiazol-2-yl)benzamides typically involves the condensation of a 2-aminothiazole derivative with a benzoyl chloride or a benzoic acid activated for amide coupling.

synthesis_scheme 4-tert-butyl-1,3-thiazol-2-amine 4-tert-butyl-1,3-thiazol-2-amine Reaction Amide Coupling (e.g., with Pyridine) 4-tert-butyl-1,3-thiazol-2-amine->Reaction 3,5-dimethoxybenzoyl chloride 3,5-dimethoxybenzoyl chloride 3,5-dimethoxybenzoyl chloride->Reaction Product N-(4-tert-butyl-1,3-thiazol-2-yl) -3,5-dimethoxybenzamide Reaction->Product

Caption: General synthetic route for N-thiazolyl-benzamides.

Conclusion and Future Directions

While direct experimental data for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is currently unavailable, the extensive body of literature on structurally related compounds provides a strong rationale for its investigation as a potential bioactive agent. The convergence of the thiazole and dimethoxybenzamide moieties suggests a high probability of significant in vitro activity, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research.

Future research should prioritize the chemical synthesis of this specific compound, followed by a comprehensive in vitro screening campaign. This should include cytotoxicity assays against a panel of human cancer cell lines, determination of MIC values against a broad range of bacterial and fungal pathogens, and evaluation of its effects on key inflammatory markers. Such studies will be crucial in determining the therapeutic potential of this promising chemical entity.

References

  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. - MDPI. Available from: [Link]

  • Exploring the Antiparasitic Activity of Tris-1,3,4-Thiadiazoles against Toxoplasma gondii-Infected Mice - PMC. Available from: [Link]

  • Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties - ResearchGate. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. Available from: [Link]

  • Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives - PubMed. Available from: [Link]

  • Thiazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. Available from: [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. Available from: [Link]

  • Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl) - ResearchGate. Available from: [Link]

  • Adamantane derivatives of thiazolyl-N-substituted amide, as possible non-steroidal anti-inflammatory agents - PubMed. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - NIH. Available from: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. Available from: [Link]

  • Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. Available from: [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides - PubMed. Available from: [Link]

  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents - MDPI. Available from: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC. Available from: [Link]

  • (PDF) N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway - ResearchGate. Available from: [Link]

  • Anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on lipopolysaccharide-induced inflammatory respon - Semantic Scholar. Available from: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed. Available from: [Link]

  • (PDF) Synthesis of new N -[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides - ResearchGate. Available from: [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available from: [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - HELDA - Helsinki.fi. Available from: [Link]

  • Processes for the preparation of dabrafenib - Google Patents.

Sources

An In-depth Technical Guide to N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide: A Potent UCHL1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, a small molecule inhibitor of Ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCHL1). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular characterization of this compound. We will delve into its target binding affinity, inhibitory potency (IC50), mechanism of action, and the experimental protocols necessary for its evaluation. Furthermore, a plausible synthetic route and the known signaling pathways of its target are detailed to provide a complete scientific narrative.

Introduction

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound featuring a central 2-aminothiazole scaffold linked to a 3,5-dimethoxybenzoyl group via an amide bond. The presence of the bulky tert-butyl group on the thiazole ring and the methoxy groups on the benzamide moiety are key structural features that likely contribute to its specific biological activity. Initial high-throughput screenings and subsequent biochemical assays have identified this molecule as a potent inhibitor of Ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCHL1), a deubiquitinating enzyme (DUB) predominantly expressed in neurons and certain cancer cells.[1][2] The dysregulation of UCHL1 has been implicated in a variety of pathological conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in the progression of several cancers.[2][3][4][5][6] This makes UCHL1 an attractive therapeutic target, and consequently, N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide a promising lead compound for further investigation and development.

Physicochemical Properties

While experimentally determined physicochemical properties for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide are not extensively documented in publicly available literature, we can infer key properties based on its structure. These parameters are crucial for assessing its drug-likeness and potential for further development.

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC16H20N2O3S-
Molecular Weight320.41 g/mol -
AppearanceLikely a white to off-white solidGeneral observation for similar compounds
SolubilityPredicted to be soluble in organic solvents like DMSO and ethanol.Structural analysis
LogP (octanol-water partition coefficient)Predicted to be in the range of 3-4, indicating moderate lipophilicity.Computational prediction
Hydrogen Bond Donors1 (amide N-H)Structural analysis
Hydrogen Bond Acceptors5 (3x oxygen, 2x nitrogen)Structural analysis

Target Profile: Ubiquitin Carboxyl-Terminal Hydrolase L1 (UCHL1)

UCHL1, also known as PGP9.5, is a highly abundant deubiquitinating enzyme in the brain, constituting 1-5% of the total soluble protein in neurons.[1][5] It plays a critical role in the ubiquitin-proteasome system (UPS), which is responsible for protein degradation and maintaining cellular homeostasis.

Function:

  • Ubiquitin Monomer Salvaging: UCHL1 cleaves small C-terminal adducts from ubiquitin, thereby recycling ubiquitin monomers and ensuring their availability for further rounds of ubiquitination.[3][5]

  • Deubiquitination: It can remove ubiquitin from certain protein substrates, although its specific in vivo substrates are still being fully elucidated.

  • Ligase Activity: Uniquely, under certain conditions, UCHL1 has also been reported to possess ubiquitin ligase activity.

Clinical Significance:

  • Neurodegeneration: Mutations and dysregulation of UCHL1 are linked to Parkinson's disease (PARK5) and have been associated with Alzheimer's disease.[3][5][6] Its role in maintaining axonal integrity is crucial for neuronal health.[1]

  • Cancer: UCHL1 is overexpressed in various cancers, including lung, pancreatic, and breast cancer, where it can act as an oncogene by influencing cell proliferation, invasion, and metastasis.[2][4][7] However, in some other cancers, it has been suggested to act as a tumor suppressor, highlighting its complex and context-dependent role.[2][4]

Binding Affinity and Potency

The inhibitory activity of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide against UCHL1 has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The available data from various biochemical assays are summarized below.

TargetIC50 ValueAssay Description
Ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCHL1)230 nMInhibition of UCHL1 using Ub-Rho-Morpholine or Ub-AMC as a substrate. The compound was preincubated with the enzyme for 30-60 minutes before substrate addition, and activity was measured by fluorescence.[8]
Ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCHL1)100 nMDilution plates were prepared at 21 times the final concentration in 50% DMSO.[8]
Ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCHL1)550 nMDilution plates were prepared at 21 times the final concentration in 50% DMSO.[8]

The variation in IC50 values can be attributed to differences in assay conditions, such as substrate type, pre-incubation time, and buffer composition. It is crucial to standardize these parameters for comparative analysis of inhibitor potency. Detailed binding affinity constants like Ki or Kd have not been prominently reported in the public domain and would require further investigation through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Mechanism of Action and Signaling Pathway

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is believed to exert its biological effects through the direct inhibition of the deubiquitinating activity of UCHL1. By binding to the active site of UCHL1, it likely prevents the enzyme from processing its ubiquitin substrates. The catalytic triad of UCHL1, consisting of Cys90, His161, and Asp176, is responsible for its hydrolase activity, and it is plausible that the inhibitor interacts with one or more of these residues.[3]

The downstream consequences of UCHL1 inhibition are multifaceted and can impact several signaling pathways. UCHL1 has been shown to regulate the stability of key signaling proteins, and its inhibition can therefore modulate these pathways.[4][9]

UCHL1_Pathway cluster_Inhibition Inhibition cluster_UCHL1 UCHL1 Activity cluster_Cellular_Effects Cellular Effects Inhibitor N-(4-tert-butyl-1,3-thiazol-2-yl) -3,5-dimethoxybenzamide UCHL1 UCHL1 Inhibitor->UCHL1 Inhibits Ub_Monomer Ubiquitin Monomers UCHL1->Ub_Monomer Generates p53 p53 Stability UCHL1->p53 Stabilizes Akt Akt Pathway UCHL1->Akt Activates Ub_Substrate Ubiquitinated Substrates Ub_Substrate->UCHL1 Deubiquitinates Proteasome Proteasomal Degradation Ub_Substrate->Proteasome Targeted for Apoptosis Apoptosis p53->Apoptosis Induces Akt->Apoptosis Inhibits

Caption: Proposed mechanism of action and affected signaling pathways upon UCHL1 inhibition.

Experimental Protocols

To facilitate further research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, we provide a detailed protocol for a fluorescence-based assay to determine its IC50 value against UCHL1.

UCHL1 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available UCHL1 inhibitor screening kits and is suitable for a 96-well plate format.[10][11]

Materials:

  • Recombinant human UCHL1 enzyme

  • Ubiquitin-AMC (Ub-amido-4-methylcoumarin) substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)

  • N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (test inhibitor)

  • Positive control inhibitor (e.g., Ubiquitin Aldehyde)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant UCHL1 enzyme to the desired concentration in cold assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of the serially diluted test inhibitor to the wells.

    • Positive Control Wells: Add 10 µL of a known UCHL1 inhibitor (e.g., Ubiquitin Aldehyde) at a concentration that gives >80% inhibition.

    • Negative Control (No Inhibitor) Wells: Add 10 µL of assay buffer containing the same final concentration of DMSO as the test wells.

  • Enzyme Addition and Pre-incubation: Add 70 µL of the diluted UCHL1 enzyme solution to all wells. Mix gently and incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction Initiation: Prepare the Ub-AMC substrate solution by diluting it in the assay buffer. Initiate the enzymatic reaction by adding 20 µL of the diluted Ub-AMC substrate to all wells.

  • Fluorescence Measurement: Immediately start measuring the fluorescence intensity (Excitation: 350 nm, Emission: 460 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Normalize the reaction rates to the negative control (100% activity) and the positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

UCHL1_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Prep Prepare Inhibitor Serial Dilutions Plate_Setup Add Inhibitor/Controls to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Dilute UCHL1 Enzyme Enzyme_Add Add UCHL1 Enzyme Enzyme_Prep->Enzyme_Add Substrate_Prep Dilute Ub-AMC Substrate Reaction_Start Add Ub-AMC Substrate Substrate_Prep->Reaction_Start Plate_Setup->Enzyme_Add Preincubation Pre-incubate at RT Enzyme_Add->Preincubation Preincubation->Reaction_Start Fluorescence_Read Read Fluorescence (Ex: 350nm, Em: 460nm) Reaction_Start->Fluorescence_Read Rate_Calc Calculate Reaction Rates Fluorescence_Read->Rate_Calc Normalization Normalize Data Rate_Calc->Normalization IC50_Calc Plot and Calculate IC50 Value Normalization->IC50_Calc

Caption: Experimental workflow for the UCHL1 inhibition assay.

Synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

A plausible synthetic route for the title compound involves a two-step process: the synthesis of the key intermediates, 2-amino-4-tert-butylthiazole and 3,5-dimethoxybenzoyl chloride, followed by their coupling to form the final amide product.

Synthesis of 2-amino-4-tert-butylthiazole

This intermediate can be synthesized via the Hantzsch thiazole synthesis.

  • Bromination of Pinacolone: Pinacolone (3,3-dimethyl-2-butanone) is brominated using a suitable brominating agent (e.g., bromine in methanol or N-bromosuccinimide) to yield 1-bromo-3,3-dimethyl-2-butanone.

  • Cyclocondensation: The resulting α-haloketone is then reacted with thiourea in a suitable solvent like ethanol. The mixture is heated under reflux to facilitate the cyclocondensation reaction, affording 2-amino-4-tert-butylthiazole.[12][13]

Synthesis of 3,5-dimethoxybenzoyl chloride

This acyl chloride can be prepared from 3,5-dimethoxybenzoic acid.

  • Chlorination: 3,5-dimethoxybenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in an inert solvent like toluene or dichloromethane (DCM).[8][14] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is typically heated to drive the reaction to completion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3,5-dimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Amide Coupling

The final step is the formation of the amide bond between the aminothiazole and the benzoyl chloride.

  • Reaction: 2-amino-4-tert-butylthiazole is dissolved in an anhydrous aprotic solvent such as pyridine, DCM, or tetrahydrofuran (THF). The solution is cooled in an ice bath, and 3,5-dimethoxybenzoyl chloride is added dropwise with stirring. Pyridine can act as both the solvent and the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) can be used if the reaction is performed in a different solvent.

  • Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water or a mild aqueous base. The product is then extracted with an organic solvent, washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide.[15][16][17]

Conclusion and Future Directions

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has emerged as a potent and promising inhibitor of UCHL1. Its low nanomolar IC50 values highlight its potential as a chemical probe to investigate the complex biology of UCHL1 and as a starting point for the development of novel therapeutics for neurodegenerative diseases and cancer.

Future research should focus on:

  • Detailed Pharmacokinetics and Pharmacodynamics (PK/PD): In vivo studies are necessary to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help to optimize the potency, selectivity, and drug-like properties of this chemical scaffold.

  • Target Engagement and Selectivity Profiling: Cellular target engagement assays and comprehensive selectivity profiling against other deubiquitinating enzymes are crucial to validate its on-target effects and rule out off-target activities.

  • Elucidation of Downstream Effects: Further investigation into the specific cellular pathways modulated by the inhibition of UCHL1 with this compound will provide a deeper understanding of its mechanism of action.

This in-depth technical guide provides a solid foundation for researchers to build upon in their exploration of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide as a valuable tool and potential therapeutic agent.

References

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved March 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved March 14, 2026, from [Link]

  • Reaction Biology. (n.d.). UCHL1 Ubiquitin-Proteasome Pathway Assay Service. Retrieved March 14, 2026, from [Link]

  • Li, Y., et al. (2011). 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]

  • BPS Bioscience. (n.d.). UCHL1 Inhibitor Screening Assay Kit. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (2024, February 20). Ubiquitin carboxy-terminal hydrolase L1. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for inhibition of UCHL1 by 1. Retrieved March 14, 2026, from [Link]

  • Op de Beeck, M., et al. (2020). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity. Journal of the American Chemical Society, 142(29), 12636–12648. [Link]

  • Ovid. (n.d.). Ubiquitin carboxy‐terminal hydrolase L1 –... : Cell Biochemistry & Function. Retrieved March 14, 2026, from [Link]

  • MDPI. (2023, January 18). Pivotal Role of Ubiquitin Carboxyl-Terminal Hydrolase L1 (UCHL1) in Uterine Leiomyoma. Retrieved March 14, 2026, from [Link]

  • ACS Publications. (2020, June 24). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity | Journal of the American Chemical Society. Retrieved March 14, 2026, from [Link]

  • MDPI. (2021, February 25). Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, October 10). Structural basis for specific inhibition of the deubiquitinase UCHL1. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2016, November 22). Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos. Retrieved March 14, 2026, from [Link]

  • Portland Press. (2016, August 11). Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction | Biochemical Journal. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, January 21). Ubiquitin Carboxyl-Terminal Hydrolase L1 and Its Role in Parkinson's Disease. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2012, June 14). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Retrieved March 14, 2026, from [Link]

  • BPS Bioscience. (n.d.). UCHL1 Inhibitor Screening Assay Kit. Retrieved March 14, 2026, from [Link]

  • Frontiers. (2025, February 25). Small molecule inhibition of ubiquitin C-terminal hydrolase L1 alters cell metabolism proteins and exerts anti- or pro-tumorigenic effects contingent upon chemosensitivity status in high grade serous ovarian cancer. Retrieved March 14, 2026, from [Link]

  • PubMed. (2003, September 15). Discovery of inhibitors that elucidate the role of UCH-L1 activity in the H1299 lung cancer cell line. Retrieved March 14, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved March 14, 2026, from [Link]

  • MDPI. (2018, February 15). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Retrieved March 14, 2026, from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino 4‐acyl thiazole derivatives. Retrieved March 14, 2026, from [Link]

  • Quanterix. (n.d.). UCH-L1 Assay. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Previously reported UCHL1 inhibitors with biochemical IC50 values.... Retrieved March 14, 2026, from [Link]

  • Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved March 14, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Retrieved March 14, 2026, from [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved March 14, 2026, from [Link]

  • DrugMAP. (n.d.). Details of the Drug Excipient. Retrieved March 14, 2026, from [Link]

  • LCSB. (n.d.). Tert-butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate. Retrieved March 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Dabrafenib-impurities. Retrieved March 14, 2026, from [Link]

Sources

Unlocking the 3,5-Dimethoxybenzamide Thiazole Scaffold: From High-Throughput Screening Hits to Validated Leads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, identifying robust, tractable chemotypes from High-Throughput Screening (HTS) campaigns is a critical bottleneck. The 3,5-dimethoxybenzamide thiazole class has recently emerged as a highly versatile, privileged scaffold. Initially identified as preliminary hits across diverse target classes—ranging from viral proteases to human oxidoreductases—this pharmacophore offers a unique combination of structural rigidity, hydrogen-bonding capability, and tunable lipophilicity.

This technical guide dissects the mechanistic rationale behind the 3,5-dimethoxybenzamide thiazole scaffold, details the self-validating experimental workflows required to triage these hits, and provides actionable Structure-Activity Relationship (SAR) data for lead optimization.

Mechanistic Rationale: Why This Scaffold?

As application scientists, we must look beyond the raw binding affinity and understand the structural causality of a hit. The 3,5-dimethoxybenzamide thiazole core is not a random artifact of combinatorial libraries; it is a precision-engineered pharmacophore.

  • The 3,5-Dimethoxybenzamide Moiety: The meta-methoxy groups provide a specific steric bulk that perfectly occupies deep, hydrophobic sub-pockets within target enzymes. Unlike unhindered methoxy groups, the 3,5-substitution pattern resists rapid oxidative metabolism by cytochrome P450 enzymes. Furthermore, the amide linker acts as a critical hinge, serving as both a hydrogen bond donor and acceptor.

  • The Thiazole Core: Thiazoles act as excellent bioisosteres for amides and peptides. The rigid five-membered ring locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding. The nitrogen and sulfur heteroatoms offer distinct electronic environments, capable of interacting with catalytic residues (e.g., cysteine or histidine) in the active site.

Recent literature highlights the efficacy of this scaffold. For instance, demonstrates how the 3,5-dimethoxybenzamide group drives the inhibition of the SARS-CoV-2 3CL protease by anchoring into the S1 and S2 binding pockets[1]. Similarly, showcases the scaffold's nanomolar potency against targets implicated in inflammation and cancer[2].

Mechanistic binding pathways of the 3,5-dimethoxybenzamide thiazole pharmacophore.

High-Throughput Screening (HTS) Workflow & Hit Triage

To separate true pharmacological hits from Pan-Assay Interference Compounds (PAINS), we must design a self-validating screening cascade. The workflow below ensures that any 3,5-dimethoxybenzamide thiazole hit is rigorously vetted for target engagement and specificity.

High-throughput screening workflow for identifying thiazole hits.

Protocol 1: Primary FRET-Based Enzymatic Screening

This protocol is designed to identify initial modulators while minimizing false positives caused by autofluorescence.

  • Step 1: Reagent Dispensing & Control Establishment. Dispense the target enzyme (e.g., 3CLpro) into 384-well black microplates. Causality: Black plates prevent well-to-well optical crosstalk. Establish a positive control (known inhibitor) and a negative control (DMSO vehicle) to calculate the Z'-factor. A self-validating assay must maintain a Z'-factor > 0.6 to ensure statistical reliability.

  • Step 2: Compound Incubation. Pin-transfer the library compounds (final concentration 10 µM) and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows for equilibrium binding, which is critical for detecting slow, tight-binding inhibitors characteristic of the thiazole class.

  • Step 3: Substrate Addition. Add the FRET peptide substrate to initiate the reaction. Causality: The separation of the fluorophore/quencher pair yields a signal inversely proportional to inhibitor efficacy.

  • Step 4: Kinetic Readout. Measure fluorescence continuously for 20 minutes to calculate the initial velocity ( V0​ ). Causality: Relying on kinetic rates rather than endpoint fluorescence mitigates false positives generated by highly fluorescent library compounds.

Quantitative SAR Data & Target Profiling

Once preliminary hits are identified, profiling their Structure-Activity Relationship (SAR) is paramount. The table below synthesizes quantitative data for 3,5-dimethoxybenzamide thiazole derivatives across two distinct therapeutic targets, demonstrating the scaffold's broad utility[1][2].

Compound IDCore Scaffold VariationTarget EnzymeDisease IndicationIC₅₀ ValueReference
Compound 7a 8H-Indeno[1,2-d]thiazoleSARS-CoV-2 3CLproAntiviral (COVID-19)1.28 µM[1]
Compound 4 5-methoxy-8H-indeno[1,2-d]thiazoleSARS-CoV-2 3CLproAntiviral (COVID-19)6.42 µM[1]
Compound 14 BenzothiazoleOxidoreductase NQO2Cancer / Inflammation85.0 nM[2]
Compound 15 Benzothiazole (Resveratrol Mimetic)Oxidoreductase NQO2Cancer / Inflammation25.0 nM[2]
Compound 49 6-acetamide-benzothiazoleOxidoreductase NQO2Cancer / Inflammation31.0 nM[2]

Data summarized from recent biochemical evaluations of thiazole derivatives. Lower IC₅₀ values indicate higher potency.

Orthogonal Validation: Self-Validating Biophysical Protocols

A primary HTS hit is merely a hypothesis. To elevate a 3,5-dimethoxybenzamide thiazole to a validated lead, we must prove direct, reversible binding using an orthogonal biophysical technique such as Surface Plasmon Resonance (SPR).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

This protocol establishes the thermodynamic and kinetic parameters ( kon​ , koff​ , KD​ ) of the hit, ensuring the observed inhibition is driven by a 1:1 specific binding event.

  • Step 1: Sensor Chip Preparation & Ligand Immobilization. Activate a CM5 sensor chip using EDC/NHS chemistry and inject the target enzyme (e.g., NQO2 or 3CLpro) diluted in sodium acetate buffer (pH 4.5). Causality: Covalent coupling via primary amines ensures the target is stably tethered. The acidic pH pre-concentrates the protein on the dextran matrix via electrostatic attraction prior to covalent bond formation.

  • Step 2: Analyte Preparation. Dilute the 3,5-dimethoxybenzamide thiazole hits in a running buffer containing 5% DMSO and 0.05% Tween-20. Causality: Thiazole derivatives are inherently lipophilic. The inclusion of 5% DMSO prevents compound aggregation and non-specific binding to the microfluidic channels, ensuring accurate mass transport.

  • Step 3: Multi-Cycle Kinetic Injection. Inject a concentration series of the hit (e.g., 0.1 µM to 10 µM) over the immobilized target and a blank reference flow cell. Causality: Analyzing a dose-response series allows for the calculation of association ( kon​ ) and dissociation ( koff​ ) rates. A true hit will display dose-dependent, saturable binding kinetics, immediately ruling out non-specific aggregators.

  • Step 4: Regeneration. Inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds. Causality: This strips the bound analyte without denaturing the immobilized target, creating a self-validating system where the baseline remains stable across dozens of screening cycles.

Future Directions in Lead Optimization

The preliminary HTS hits of the 3,5-dimethoxybenzamide thiazole class offer an excellent starting point, but they require rigorous medicinal chemistry optimization to improve pharmacokinetic (PK) properties:

  • Metabolic Stability: While the 3,5-dimethoxy pattern is relatively stable, replacing one or both methoxy groups with trifluoromethoxy ( −OCF3​ ) or difluoromethoxy ( −OCHF2​ ) groups can block oxidative demethylation by liver microsomes while maintaining the required steric bulk.

  • Solubility Enhancement: The planar nature of the thiazole-benzamide system can lead to poor aqueous solubility. Introducing sp3 -hybridized carbon centers or basic aliphatic amines (e.g., piperazine or morpholine appendages) onto the thiazole core can dramatically improve the thermodynamic solubility and oral bioavailability.

References

  • Title: Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors Source: PMC / Molecules URL: [Link]

  • Title: Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer Source: MDPI / International Journal of Molecular Sciences URL: [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-Step Synthesis Protocol for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, a compound of interest in medicinal chemistry and materials science. The described methodology is centered around a robust amide coupling reaction, a cornerstone of modern organic synthesis. This guide details two reliable pathways for the final coupling step: the use of an activated acyl chloride intermediate and a direct coupling method using standard peptide coupling reagents. The protocol includes the synthesis of necessary precursors, detailed reaction conditions, purification techniques, and characterization methods. Explanations for key experimental choices are provided to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

N-aryl benzamides are a ubiquitous structural motif found in a vast array of biologically active compounds and functional materials[1]. The thiazole ring, in particular, is a privileged scaffold in medicinal chemistry, known to impart diverse pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties[2][3]. The target molecule, N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, combines these key structural features.

This protocol outlines a reliable synthetic strategy that begins with commercially available starting materials and proceeds through two key intermediates: 2-amino-4-tert-butylthiazole (I) and 3,5-dimethoxybenzoyl chloride (II) . The final product is then assembled via a nucleophilic acyl substitution. We will detail the classic method of reacting the amine with the pre-formed acyl chloride, as well as a milder, one-pot alternative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, which is often preferred for its operational simplicity and high yields[4][5].

Overall Synthetic Scheme

The synthesis is approached in two distinct stages: the preparation of the amine and acyl chloride intermediates, followed by their coupling to form the final product.

Chemical reaction scheme for the synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Scheme 1: Overall synthesis pathway.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis, from precursor preparation to final product characterization.

Synthesis_Workflow cluster_precursors Stage 1: Precursor Synthesis cluster_coupling Stage 2: Amide Coupling cluster_purification Stage 3: Purification & Analysis A 1-Bromo-3,3-dimethyl-2-butanone + Thiourea B 2-Amino-4-tert-butylthiazole (I) A->B Hantzsch Thiazole Synthesis I Intermediate (I) B->I C 3,5-Dimethoxybenzoic Acid + Thionyl Chloride D 3,5-Dimethoxybenzoyl Chloride (II) C->D Acyl Chloride Formation II Intermediate (II) D->II E Amide Coupling Reaction (Base-mediated) I->E II->E F Aqueous Work-up E->F Reaction Quenching G Column Chromatography F->G Crude Product Isolation H Final Product (Characterized) G->H Purity >95%

Caption: Workflow for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Stage 1A: Synthesis of 2-Amino-4-tert-butylthiazole (I)

This procedure is a variation of the classic Hantzsch thiazole synthesis[2]. It involves the condensation of an α-haloketone with thiourea.

Materials:

  • 1-Bromo-3,3-dimethyl-2-butanone (Pinacolone bromide)

  • Thiourea

  • Ethanol (EtOH), 95%

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq.) in 100 mL of ethanol.

  • Add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Slowly add saturated NaHCO₃ solution to the stirred mixture until the pH is ~8-9 to neutralize the hydrobromic acid formed and deprotonate the product.

  • The free amine product will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 30 mL).

  • Dry the solid under vacuum to yield 2-amino-4-tert-butylthiazole as a solid, which can be used in the next step without further purification or recrystallized from an ethanol/water mixture if necessary.

Stage 1B: Synthesis of 3,5-Dimethoxybenzoyl Chloride (II)

This is a standard procedure for converting a carboxylic acid to a more reactive acyl chloride[6][7].

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF, catalytic amount)

Protocol:

  • To a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), add 3,5-dimethoxybenzoic acid (1.0 eq.) and 50 mL of toluene.

  • Add a catalytic amount of DMF (2-3 drops). DMF catalyzes the reaction by forming the Vilsmeier reagent in situ.

  • Add thionyl chloride (1.5-2.0 eq.) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 90 °C) and stir for 2-3 hours. The evolution of gas (HCl and SO₂) should be observed. The reaction is complete when the gas evolution ceases and the solid dissolves.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of SOCl₂, co-evaporate with dry toluene (2 x 20 mL).

  • The resulting oily or solid residue is 3,5-dimethoxybenzoyl chloride, which is highly moisture-sensitive and should be used immediately in the next step[7][8].

Stage 2: Synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (Final Product)

Materials:

  • 2-Amino-4-tert-butylthiazole (I)

  • 3,5-Dimethoxybenzoyl chloride (II)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-tert-butylthiazole (I) (1.0 eq.) and triethylamine (1.2 eq.) in 80 mL of anhydrous dichloromethane. The base is crucial to neutralize the HCl generated during the reaction.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the freshly prepared 3,5-dimethoxybenzoyl chloride (II) (1.1 eq.) in 20 mL of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (or overnight). Monitor the reaction by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product[9].

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexane.

  • Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to obtain the final product as a white or off-white solid.

Alternative Stage 2: EDC/HOBt Coupling Method

This method avoids the use of harsh thionyl chloride and is a widely used, milder alternative for amide bond formation[10][11].

Materials:

  • 3,5-Dimethoxybenzoic acid

  • 2-Amino-4-tert-butylthiazole (I)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • To a solution of 3,5-dimethoxybenzoic acid (1.0 eq.) in anhydrous DCM (80 mL) at 0 °C, add 2-amino-4-tert-butylthiazole (1.0 eq.), HOBt (1.1 eq.), and DIPEA (1.5 eq.).

  • Add EDC (1.2 eq.) to the mixture in portions over 10 minutes. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. This ester readily reacts with the amine[5][10].

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform the same aqueous work-up and purification steps as described in the acyl chloride method. A key advantage of EDC is that its urea byproduct is water-soluble and can be easily removed during the aqueous wash[10][12].

Data Summary Table

ReagentMolar Eq. (Acyl Chloride Method)Molar Eq. (EDC Method)Purpose
2-Amino-4-tert-butylthiazole1.01.0Amine nucleophile
3,5-Dimethoxybenzoic Acid-1.0Carboxylic acid precursor
3,5-Dimethoxybenzoyl Chloride1.1-Activated acylating agent
Triethylamine / DIPEA1.21.5Base to neutralize HCl byproduct or facilitate coupling
EDC-1.2Carboxylic acid activating agent
HOBt-1.1Coupling additive to increase efficiency and reduce side reactions[5][10]
Expected Yield 75-90%80-95%
Reaction Time 12-16 h12-18 h
Purification Method Column ChromatographyColumn Chromatography

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the tert-butyl group (singlet, ~1.3-1.4 ppm), the thiazole proton (singlet, ~6.5-7.0 ppm), two methoxy groups (singlet, ~3.8 ppm), and aromatic protons from the dimethoxybenzoyl ring.

  • ¹³C NMR: Confirm the presence of all unique carbon atoms.

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula. The ESI-MS should show a clear [M+H]⁺ peak.

  • Infrared (IR) Spectroscopy: Look for a characteristic amide C=O stretch (~1650-1680 cm⁻¹) and N-H stretch (~3200-3300 cm⁻¹).

References

  • PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.com. [Link]

  • Hu, Y., et al. (2008). 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole. Acta Crystallographica Section E, 64(Pt 3), o498. [Link]

  • Reddy, T., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(41), 7329-7332. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.com. [Link]

  • Chemdad. (n.d.). 3,5-DIMETHOXYBENZOYL CHLORIDE. Chemdad.com. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). organic-chemistry.org. [Link]

  • Ghaffari, S., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6932. [Link]

  • Salas-Ambrosio, P., et al. (2019). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 24(18), 3349. [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 441-446. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]

Sources

High-Efficiency Amide Coupling of Poorly Nucleophilic 2-Aminothiazoles: Synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling of the Substrates

Synthesizing amides from 2-aminothiazoles presents a well-documented kinetic and thermodynamic challenge in medicinal chemistry. To design an effective protocol, we must first analyze the electronic and steric environments of the specific substrates:

  • The Amine (4-tert-butyl-1,3-thiazol-2-amine): 2-Aminothiazoles are notoriously poor nucleophiles. The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-deficient thiazole π-system via resonance. This stabilization drastically reduces the electron density available for nucleophilic attack[1]. Furthermore, the presence of the bulky tert-butyl group at the C4 position introduces severe steric hindrance, restricting the trajectory of approach during the aminolysis step.

  • The Acid (3,5-dimethoxybenzoic acid): The meta-methoxy groups are electron-donating via resonance to the ortho/para positions, but at the meta position, their inductive electron-withdrawing effect (-I) slightly competes. Overall, this is an electron-rich aromatic acid that forms a relatively stable, unreactive carbonyl unless aggressively activated.

Strategic Reagent Selection

Standard peptide coupling reagents (e.g., EDC/HOBt) often fail to drive reactions to completion with 2-aminothiazoles, leading to poor yields (<30%) and complex purifications[2]. While highly reactive uronium salts like HATU can be used, they often lead to the formation of inactive guanidinium byproducts when paired with unreactive amines.

According to extensive process chemistry evaluations for large-scale amidations[3], T3P (Propylphosphonic anhydride) is the premier reagent for coupling sterically hindered and poorly nucleophilic amines[4]. T3P generates a highly reactive phosphonate ester intermediate and produces only water-soluble byproducts, streamlining the workup process. Alternatively, the Acid Chloride method serves as a "brute-force" approach, converting the acid into its most electrophilic form[3].

Quantitative Comparison of Coupling Strategies
Coupling StrategyReagentsExpected YieldCausality / RationaleDrawbacks
Carbodiimide EDC, HOBt, DIPEA< 30%Mild activation; insufficient electrophilicity for weak nucleophiles.High rate of unreacted starting material.
Uronium HATU, DIPEA50 - 70%Rapid activation; forms highly reactive active ester.Risk of irreversible guanidinium byproduct formation.
Phosphonic Anhydride T3P, Pyridine> 85% Drives equilibrium via stable phosphonate leaving group.Requires excess base and elevated temperatures.
Acid Chloride Oxalyl Chloride, cat. DMF> 90% Maximum electrophilicity; bypasses need for in-situ activation.Harsh conditions; toxic gas evolution (CO, CO₂).

Reaction Pathway & Workflow

G Acid 3,5-Dimethoxybenzoic Acid (Carboxylic Acid) Intermediate Active Phosphonate Ester (Highly Electrophilic) Acid->Intermediate Activation Amine 4-tert-butyl-1,3-thiazol-2-amine (Poor Nucleophile) Product N-(4-tert-butyl-1,3-thiazol-2-yl)- 3,5-dimethoxybenzamide (Target Amide) Amine->Product Nucleophilic Attack T3P T3P (50% in EtOAc) Coupling Reagent T3P->Intermediate Base Pyridine (Base & Catalyst) Base->Intermediate Intermediate->Product Aminolysis

Reaction workflow for the T3P-mediated amide coupling of a hindered 2-aminothiazole.

Detailed Experimental Protocols

Protocol A: The T3P-Mediated Approach (Recommended)

This protocol is optimized for high yield, low epimerization risk, and scalable downstream processing[3].

  • Causality of Solvent/Base: Pyridine is selected over DIPEA because it acts as both a base and a nucleophilic catalyst, assisting in the breakdown of the T3P-acid complex and facilitating acyl transfer to the unreactive amine. Ethyl Acetate (EtOAc) is used as the solvent to match the commercial T3P solution and allow for a seamless aqueous workup.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask under an inert atmosphere (N₂), dissolve 3,5-dimethoxybenzoic acid (1.0 equiv, 1.0 mmol, 182.2 mg) and 4-tert-butyl-1,3-thiazol-2-amine (1.05 equiv, 1.05 mmol, 164.1 mg) in anhydrous EtOAc (5.0 mL).

  • Base Addition: Add anhydrous Pyridine (3.0 equiv, 3.0 mmol, 242 µL) to the stirring solution at room temperature.

  • Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv, 1.5 mmol, ~0.89 mL).

    • Self-Validation Checkpoint: A slight exotherm is indicative of active ester formation. Monitor the internal temperature to ensure it does not exceed 30°C during addition.

  • Reaction: Heat the reaction mixture to 60°C.

    • Causality: Elevated temperature provides the necessary kinetic energy to overcome the steric hindrance of the tert-butyl group and the poor nucleophilicity of the thiazole amine. Stir for 12-16 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove excess pyridine and unreacted amine, followed by brine (10 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product generally precipitates in high purity, but can be purified via flash column chromatography (Hexanes/EtOAc) if trace impurities remain.

Protocol B: The Acid Chloride Approach (Alternative)

This is a "brute-force" method reserved for substrates that fail under standard coupling conditions[3].

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 3,5-dimethoxybenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) at 0°C. Add a catalytic amount of DMF (1 drop). Slowly add Oxalyl Chloride (1.2 equiv, 1.2 mmol, 103 µL).

    • Self-Validation Checkpoint: Vigorous gas evolution (CO, CO₂) physically confirms that the activation is occurring. Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes clear.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM (3.0 mL).

  • Coupling: In a separate flask, dissolve 4-tert-butyl-1,3-thiazol-2-amine (1.0 equiv, 1.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) in anhydrous DCM (3.0 mL) at 0°C.

  • Addition: Dropwise, add the acid chloride solution to the amine solution. Stir at room temperature for 4 hours.

  • Workup: Quench with water, extract with DCM, wash with saturated NaHCO₃ and brine, dry, and concentrate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (Chemical Formula: C₁₆H₂₀N₂O₃S; Exact Mass: 320.12 g/mol ), utilize the following analytical checkpoints:

  • LC-MS Validation: The reaction is validated by the disappearance of the amine peak (m/z 157.1 [M+H]⁺) and the appearance of the product peak at m/z 321.1 [M+H]⁺ .

  • ¹H NMR (DMSO-d₆) Validation:

    • Causality of Shift: The formation of the amide bond on an electron-deficient heteroaromatic ring results in a highly deshielded N-H proton. Look for a diagnostic, broad singlet at >11.0 ppm (often ~12.0 ppm for 2-aminothiazole amides due to strong electron withdrawal and potential intramolecular hydrogen bonding).

    • The tert-butyl group will appear as a sharp 9H singlet around 1.3 ppm .

    • The methoxy groups will appear as a 6H singlet around 3.8 ppm .

    • The thiazole C5-H will appear as a distinct singlet around 6.8 ppm .

References

  • Title : Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Nonclassical Routes for Amide Bond Formation Source : Chemical Reviews (ACS Publications) URL :[Link]

  • Title : Macrocyclization of bis-indole quinolines for selective stabilization of G-quadruplex DNA structures Source : PMC (National Institutes of Health) URL :[Link]

Sources

Application Notes & Protocols: A Framework for In Vivo Dosing and Administration of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vivo dosing and administration protocol for the novel compound N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. As this specific molecule is not widely characterized in publicly available literature, this guide emphasizes a foundational, first-principles approach. We will detail the necessary steps from initial physicochemical characterization and vehicle selection to designing and executing tolerability and pharmacokinetic studies. The protocols and insights provided are synthesized from best practices in preclinical development and data from structurally related benzamide and thiazole-containing compounds.[1][2]

Introduction: Scientific Context and Rationale

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide incorporates several chemical moieties of high interest in medicinal chemistry. The benzamide scaffold is a well-established pharmacophore found in a wide range of bioactive compounds, including inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[1][3] The thiazole ring is also a common feature in pharmacologically active agents, valued for its diverse biological activities.[2]

The lack of specific in vivo data for this compound necessitates a systematic and evidence-based approach to protocol development. The primary challenges for any novel compound entering in vivo testing are poor aqueous solubility and unpredictable pharmacokinetics, which can lead to high variability in exposure and unreliable study outcomes.[4] This guide is structured to proactively address these challenges, ensuring the generation of reproducible and meaningful data.

The overall workflow for initiating in vivo studies with a novel compound is a multi-stage process that begins with fundamental characterization and proceeds through carefully designed pilot studies.

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vivo Pilot Studies cluster_2 Phase 3: Efficacy Studies A Compound Sourcing & Quality Control (QC) B Physicochemical Analysis (Solubility, pKa, logP) A->B Purity >95% C Vehicle Screening & Formulation Development B->C Informs Selection D Dose Range-Finding (DRF) & Tolerability Study C->D Stable Formulation E Pilot Pharmacokinetic (PK) Study D->E Select MTD F Definitive Efficacy/ Pharmacodynamic (PD) Study E->F Establish Dose Regimen

Figure 1: High-level experimental workflow for novel compound in vivo evaluation.

Part 1: Pre-formulation and Vehicle Selection Strategy

The foundation of any successful in vivo study is a stable, homogenous, and administrable drug formulation. Benzamide derivatives, like the topic compound, often exhibit low aqueous solubility, making vehicle selection a critical first step.[4]

Causality Behind Experimental Choices
  • Physicochemical Properties: Understanding the compound's pKa, logP, and baseline solubility is paramount. A high logP suggests lipophilicity, which may lead to poor absorption from aqueous vehicles but better suitability for lipid-based or surfactant-containing formulations.[4]

  • Vehicle Screening: A tiered approach to vehicle screening is most efficient. Start with simple aqueous vehicles (saline, PBS) and progressively move to more complex systems involving co-solvents, surfactants, or cyclodextrins only if necessary. This minimizes the risk of vehicle-induced toxicity or artifacts.[4]

Decision Framework for Vehicle Selection

The selection of an appropriate vehicle is a data-driven process. The following diagram illustrates a typical decision-making workflow based on initial solubility assessments.

G Start Start: Determine Aqueous Solubility (PBS, pH 7.4) Soluble Is solubility > Target Dose? Start->Soluble UsePBS Use PBS or Saline Soluble->UsePBS Yes TestCosolvents Test Co-solvent Systems (e.g., PEG400, DMSO/Saline) Soluble->TestCosolvents No SolubleCosolvent Soluble in Co-solvent? TestCosolvents->SolubleCosolvent UseCosolvent Use Co-solvent System (Note potential toxicity) SolubleCosolvent->UseCosolvent Yes TestSuspension Formulate as Suspension (e.g., with Tween 80, CMC) SolubleCosolvent->TestSuspension No StableSuspension Suspension Stable & Syringeable? TestSuspension->StableSuspension UseSuspension Use Suspension (Ensure homogeneity) StableSuspension->UseSuspension Yes Reformulate Reformulate or Re-evaluate (e.g., salt form, micronization) StableSuspension->Reformulate No

Figure 2: Decision tree for selecting an appropriate in vivo vehicle.

Common Vehicle Formulations

The table below summarizes common vehicles used in preclinical research, which serve as excellent starting points for formulation screening.[4]

Vehicle TypeComposition ExampleAdvantagesDisadvantages & Considerations
Aqueous (Solution) 0.9% Saline, Phosphate-Buffered Saline (PBS)Isotonic, low toxicity, physiologically compatible.Only suitable for highly water-soluble compounds.
Co-solvent (Solution) 10% DMSO, 40% PEG300, 50% SalineCan dissolve many poorly soluble compounds.Potential for vehicle-induced toxicity (e.g., hemolysis from DMSO).
Surfactant (Micellar) 5% Tween® 80 in SalineEnhances solubility of lipophilic compounds.Can affect drug absorption and distribution (ADME).
Suspension 0.5% Carboxymethylcellulose (CMC), 0.1% Tween® 80Allows for higher dose concentrations of insoluble compounds.Risk of non-uniformity, requires vigorous mixing, potential for precipitation.
Lipid-based Corn oil, Sesame oilSuitable for highly lipophilic compounds (high logP).Can have complex effects on absorption; unsuitable for IV route.

Part 2: In Vivo Study Design and Protocols

With a stable formulation, the next step is to evaluate the compound's behavior in a biological system. This is achieved through sequential, well-designed pilot studies.

Protocol: Dose Range-Finding (DRF) and Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity. This information is critical for selecting doses for subsequent PK and efficacy studies.

Methodology:

  • Animal Model: Use a common rodent model (e.g., C57BL/6 or BALB/c mice). Acclimatize animals for at least 3-5 days prior to the study.[4]

  • Group Allocation: Assign animals to several dose groups (n=3-5 per group), including a vehicle-only control group.

  • Dose Selection: Based on data from similar benzamide compounds used in oncology or anti-parasitic studies, a starting range could be 10, 30, and 100 mg/kg.[2][5]

  • Administration: Administer a single dose via the intended route of administration (e.g., oral gavage). The typical volume for oral gavage in mice is 5-10 mL/kg.[4]

  • Monitoring: Observe animals closely for the first 4 hours post-dose, and then daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), body weight changes, and any mortality.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity (e.g., >15-20% body weight loss) or mortality.

Protocol: Pilot Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. This is essential for designing a rational dosing schedule for efficacy studies.

Methodology:

  • Animal Model & Groups: Use the same strain as the DRF study. Assign animals to different time-point groups for blood sampling (a sparse sampling design).[4]

  • Dose Selection: Select a well-tolerated dose from the DRF study (e.g., 10 mg/kg).

  • Administration: Administer a single dose. For a complete PK profile, include one group receiving an intravenous (IV) dose to determine absolute bioavailability.[4]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical schedule is shown in the table below.

  • Sample Processing & Analysis: Process blood to plasma and store at -80°C. Analyze compound concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Example Pharmacokinetic Study Design
ParameterOral (PO) Administration GroupIntravenous (IV) Administration Group
Dose 10 mg/kg (or other selected dose)1-2 mg/kg (lower dose to avoid toxicity)
Vehicle As determined in formulation studiesIV-compatible vehicle (e.g., saline with co-solvent)
Animals/Time Point 33
Blood Sample Times Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dosePre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8 hours post-dose
Key Readouts Cmax, Tmax, AUC, Oral Bioavailability (F%)Clearance (CL), Volume of Distribution (Vd), t1/2

This design is a template and should be adapted based on the compound's expected properties.

Part 3: Step-by-Step General Administration Protocol (Oral Gavage)

This protocol outlines the standard procedure for administering a compound to a mouse via oral gavage.

  • Preparation:

    • Confirm the identity and purity of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide.

    • Prepare the dosing formulation at the desired concentration in the selected vehicle.[4]

    • Ensure the formulation is homogeneous immediately before dosing, especially for suspensions (e.g., by vortexing or sonicating).[4]

    • Calculate the exact volume to be administered to each animal based on its most recent body weight.

  • Animal Handling:

    • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

    • Use an appropriately sized, ball-tipped gavage needle to prevent injury.

  • Administration:

    • Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth until it passes into the esophagus. Do not force the needle.

    • Once the needle is properly placed, dispense the calculated volume slowly and steadily.

    • Withdraw the needle carefully.

  • Post-Dose Monitoring:

    • Return the animal to its cage and observe it for several minutes for any immediate adverse reactions (e.g., distress, difficulty breathing).[4]

    • Continue to monitor the animal according to the specific study protocol (DRF, PK, or efficacy).

Conclusion and Future Directions

This document provides a foundational framework for initiating in vivo studies with the novel compound N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. By systematically characterizing the compound's physicochemical properties, selecting a suitable vehicle, and conducting well-designed pilot studies for tolerability and pharmacokinetics, researchers can establish a robust and reproducible dosing regimen. This methodical approach is essential for generating high-quality data in subsequent efficacy models and is a cornerstone of translational drug discovery.

References

  • Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Deriv
  • Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
  • Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. (URL: )
  • (PDF)
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC. (URL: )
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (URL: )
  • Nitazoxanide, tizoxanide and a new analogue [4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide; NTB] inhibit the growth of kinetoplastid parasites (Trypanosoma cruzi and Leishmania mexicana) in vitro - PubMed. (URL: )
  • Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro - MDPI. (URL: )

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. This compound, featuring a core structure combining thiazole and benzamide motifs, is of interest in pharmaceutical research and development. Accurate quantification is paramount for quality control, stability testing, and pharmacokinetic studies. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and buffered water, offering excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness, making it highly suitable for routine analysis in drug development and manufacturing environments.

Introduction and Rationale

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex heterocyclic compound. Molecules incorporating thiazole and benzamide scaffolds are prevalent in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The biological activity and safety profile of such compounds are intrinsically linked to their purity and concentration in a given formulation. Therefore, a reliable and validated analytical method is a prerequisite for any stage of drug development.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3] Specifically, reversed-phase HPLC is the most common mode, separating molecules based on their hydrophobicity.[2] This application note serves as an in-depth guide for researchers, explaining the causal logic behind each step of the method development process, from initial analyte characterization to full method validation as per regulatory standards.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of the target analyte is the critical first step in designing a selective and robust HPLC method.[4]

  • Structure: The molecule possesses a hydrophobic tert-butyl group and a dimethoxy-substituted phenyl ring, suggesting strong retention on a reversed-phase column. The benzamide moiety acts as a strong UV chromophore, ideal for UV detection. The thiazole ring contains nitrogen and sulfur atoms, which can introduce basicity and potential for secondary interactions with the stationary phase.

  • Hydrophobicity (LogP): The predicted octanol-water partition coefficient (LogP) is high, confirming the suitability of reversed-phase chromatography.

  • Acidity/Basicity (pKa): The thiazole nitrogen may be weakly basic. Operating the mobile phase at a controlled acidic pH is crucial to ensure a consistent ionization state and prevent peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase.[5][6]

  • UV Absorbance: The benzamide chromophore is expected to exhibit strong absorbance in the UV region, providing a basis for selecting an appropriate detection wavelength.[4]

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₆H₂₀N₂O₃S---
Molecular Weight 320.41 g/mol ---
LogP (Predicted) ~3.5 - 4.5High hydrophobicity; suitable for RP-HPLC with a C18 or C8 column.
pKa (Predicted) ~2.0 - 3.0 (Thiazole Nitrogen)To ensure consistent protonation and mitigate peak tailing, a mobile phase pH ≤ 2.5 is recommended.[5]
UV Maxima (λmax) ~254 nm and ~290 nmWavelengths suitable for sensitive UV detection.

Strategic HPLC Method Development

The development process is a logical progression from initial screening to a fully optimized and validated protocol. The workflow below illustrates the key stages.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Analyte Analyte Characterization (LogP, pKa, UV Scan) Selection Initial Method Selection (RP-HPLC, C18 Column, ACN/Water Mobile Phase) Analyte->Selection Informs Choices Optimization Method Optimization Loop Selection->Optimization MobilePhase Adjust Mobile Phase (Organic %, pH, Buffer) Optimization->MobilePhase Column Screen Alternate Columns (e.g., Phenyl, Cyano) Optimization->Column Params Fine-tune Parameters (Flow Rate, Temperature) Optimization->Params SST System Suitability Testing (Tailing, Plates, RSD%) Params->SST Validation Full Method Validation (ICH Q2(R1) Guidelines) SST->Validation Protocol Final Quantitation Protocol Validation->Protocol

Caption: Logical workflow for HPLC method development.

Rationale for Initial Conditions
  • Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected due to the analyte's non-polar nature.[2]

  • Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the workhorse of reversed-phase chromatography and provides an excellent starting point for retaining hydrophobic compounds.[3]

  • Mobile Phase: A combination of Acetonitrile (ACN) and water is a standard choice. ACN often provides better peak shape and lower backpressure compared to methanol.[7] To address the potential basicity of the thiazole moiety, an acidic modifier is required. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water is used to control the pH below the analyte's pKa, ensuring it is in a single protonated state, and to suppress the ionization of residual silanols on the column, which is a primary cause of peak tailing for basic compounds.[5]

  • Detection: Based on the benzamide chromophore, an initial detection wavelength of 254 nm was chosen, with further optimization performed using a Diode Array Detector (DAD) to identify the absorbance maximum.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A standard HPLC or UPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade)

    • N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide Reference Standard

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes. This constitutes 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility between the sample solvent and the mobile phase, preventing peak distortion.[8]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.[3]

Protocol 2: Sample Preparation (for Drug Substance)
  • Accurately weigh a sample containing the analyte and transfer it to a volumetric flask of appropriate size to achieve a final concentration within the validated calibration range (e.g., 50 µg/mL).

  • Add approximately 70% of the flask volume with diluent and sonicate for 15 minutes to ensure complete extraction and dissolution.

  • Allow the solution to cool to ambient temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter prior to injection.[3]

Results: The Optimized and Validated Method

Initial screening with a 60:40 ACN:Water (0.1% Formic Acid) mobile phase provided good retention, but the peak shape was further optimized by adjusting the organic content. The final optimized isocratic conditions are presented below.

Final Optimized Chromatographic Conditions
ParameterOptimized Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 288 nm
Run Time 10 minutes

Under these conditions, N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically elutes at a retention time of approximately 6.5 minutes.

Method Validation Summary

The optimized method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11] The results are summarized below.

Validation ParameterAcceptance CriteriaResult
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; RSD% for 6 injections ≤ 2.0%Tailing Factor = 1.15; Plates = 8500; RSD% = 0.45%
Specificity No interference from blank/placebo at the analyte's retention time.Pass. Peak is spectrally pure.
Linearity & Range Correlation Coefficient (r²) ≥ 0.999 over 1-100 µg/mLr² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.3%
Precision (RSD%) Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%Repeatability = 0.58%; Intermediate = 0.85%
Limit of Detection (LOD) S/N ratio ≥ 30.08 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.25 µg/mL
Robustness RSD% ≤ 2.0% after minor changes in method parametersPass. Method is robust to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2% organic).

Troubleshooting Common HPLC Issues

Even with a robust method, issues can arise. This logic diagram provides a starting point for troubleshooting.

Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues Problem Problem Observed in Chromatogram Tailing Peak Tailing? Problem->Tailing RT_Shift Retention Time Shift? Problem->RT_Shift Pressure Pressure High/Fluctuating? Problem->Pressure Tailing_Sol1 Ensure Mobile Phase pH is low (e.g., < 3). Tailing->Tailing_Sol1 Yes Tailing_Sol2 Use a new or end-capped column. Tailing->Tailing_Sol2 Yes RT_Sol1 Verify mobile phase composition and freshness. RT_Shift->RT_Sol1 Yes RT_Sol2 Check for leaks and verify flow rate. RT_Shift->RT_Sol2 Yes RT_Sol3 Ensure column temperature is stable. RT_Shift->RT_Sol3 Yes Pressure_Sol1 Check for blockages (frits, guard column). Pressure->Pressure_Sol1 Yes Pressure_Sol2 Filter sample and mobile phase. Pressure->Pressure_Sol2 Yes Pressure_Sol3 Purge pump to remove air bubbles. Pressure->Pressure_Sol3 Yes

Caption: A troubleshooting guide for common HPLC problems.[8][12][13]

Conclusion

This application note presents a comprehensive, logically developed, and fully validated RP-HPLC method for the quantification of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. The final method is simple, isocratic, and demonstrates excellent performance characteristics in line with ICH guidelines. By explaining the scientific rationale behind the selection of each parameter, this guide provides researchers with not only a ready-to-use protocol but also a framework for developing similar methods for other novel chemical entities. This robust and reliable analytical procedure is well-suited for routine quality control and various stages of pharmaceutical development.

References

  • Benchchem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds. Benchchem.
  • Benchchem. (2025). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Benchchem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci Blog.
  • Scribd. (n.d.). ICH Q2(R1)
  • Benchchem. (2025). Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide. Benchchem.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Benchchem. (2025). A Comparative Guide to ICH Q2(R1)
  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.

Sources

Application Note: Preparation and In Vivo Formulation Strategies for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

The transition of a novel small molecule from in vitro screening to in vivo efficacy models is frequently bottlenecked by poor aqueous solubility. N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a highly lipophilic compound that exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV characteristics. This application note provides field-validated, self-verifying protocols for formulating this active pharmaceutical ingredient (API) into stable, well-tolerated vehicles suitable for intravenous (IV), intraperitoneal (IP), and oral (PO) administration in murine models.

Physicochemical Profiling & Formulation Causality

To formulate a compound successfully, one must first understand why it resists dissolution. The structure of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide presents three distinct physicochemical challenges:

  • High Crystal Lattice Energy (Pi-Pi Stacking): The planar thiazole ring and the dimethoxy-substituted aromatic ring promote strong intermolecular pi-pi interactions in the solid state. Water lacks the energy required to disrupt this lattice.

  • Extreme Hydrophobicity: The bulky tert-butyl group acts as a massive hydrophobic shield, significantly increasing the partition coefficient (LogP) and making the molecule thermodynamically unstable in an aqueous environment.

  • Lack of Ionizable Centers at Physiological pH: While the thiazole ring contains a nitrogen atom, its basicity is heavily attenuated by the adjacent amide linkage. Consequently, simple pH adjustments (e.g., using dilute HCl or NaOH) will fail to protonate or deprotonate the molecule sufficiently for dissolution.

The Causality of the Solution: Because pH adjustment is ineffective, solubilization requires a two-phase thermodynamic intervention. First, a strong polar aprotic solvent (DMSO) must be used to break the crystal lattice. Second, before introducing the bulk aqueous phase (saline), the API must be shielded to prevent rapid recrystallization. This is achieved either through micellar encapsulation using a non-ionic surfactant (Tween 80)[1] or through host-guest complexation using a macrocyclic carrier (Hydroxypropyl-β-cyclodextrin, HP-β-CD)[2].

Quantitative Formulation Parameters

The following table summarizes the quantitative parameters for the two primary formulation strategies discussed in this guide.

ParameterVehicle A: Micellar DispersionVehicle B: Cyclodextrin Complexation
Composition 5% DMSO / 5% Tween 80 / 90% Saline5% DMSO / 95% (20% HP-β-CD in Saline)
Target Route Intravenous (IV), Intraperitoneal (IP)Oral Gavage (PO), Subcutaneous (SC)
API Solubilization Mechanism Surfactant-mediated micelle formationHydrophobic cavity inclusion
Max Dosing Volume (Mice) 5 mL/kg (IV) / 10 mL/kg (IP)10 mL/kg (PO)
Max API Concentration ~2 - 5 mg/mL~5 - 15 mg/mL
Stability / Shelf-Life Dose within 4 hours (metastable)Dose within 24 hours (thermodynamically stable)

Step-by-Step Experimental Protocols

Critical Note: Both protocols below are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met. Failure to observe these checkpoints will result in micro-precipitates that can cause fatal pulmonary embolisms in mice during IV dosing.

Protocol A: Micellar Dispersion (5% DMSO / 5% Tween 80 / 90% Saline)

This formulation is the gold standard for systemic delivery of lipophilic compounds, widely validated for maintaining solubility without inducing severe vehicle toxicity[1][3].

  • Step 1: Lattice Disruption. Weigh the required amount of API into a sterile glass vial. Add 5% of the final target volume of 100% anhydrous DMSO. Vortex and sonicate at 37°C for 2–5 minutes.

    • Validation Checkpoint: Hold the vial to a light source. The solution must be 100% transparent with zero particulate matter. If particulates remain, the lattice is not fully broken. Do not proceed.

  • Step 2: Micelle Coating. Add 5% of the final target volume of 100% Tween 80 directly to the DMSO/API solution. Vortex vigorously for 1 minute.

    • Causality: Tween 80 coats the hydrophobic molecules. Adding it before the water ensures that when water is introduced, the surfactant is already positioned to form micelles around the API.

    • Validation Checkpoint: The mixture will become highly viscous but must remain completely clear and free of bubbles before the next step.

  • Step 3: Aqueous Dispersion. Slowly add 90% of the final target volume of 0.9% sterile saline dropwise (1 drop per second) while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized supersaturation. If saline is dumped in all at once, the local water concentration spikes, stripping the API of its solvent before micelles can fully organize, leading to "crashing out" (precipitation).

    • Validation Checkpoint: The final solution must be optically clear. If the solution turns milky or exhibits a Tyndall effect (bluish opalescence), micellar escape has occurred. The formulation has failed and must be discarded.

Protocol B: Cyclodextrin Complexation (5% DMSO / 95% of 20% HP-β-CD)

HP-β-CD is highly effective for the oral and systemic delivery of hydrophobic drugs. Its hydrophobic inner cavity encapsulates lipophilic moieties (like the tert-butyl group), while its hydrophilic exterior ensures aqueous solubility[2][4].

  • Step 1: Carrier Preparation. Prepare a 20% (w/v) solution of HP-β-CD in 0.9% sterile saline. Stir until completely dissolved and clear.

  • Step 2: Initial Solubilization. Dissolve the API in 5% of the final target volume of DMSO, ensuring complete transparency as in Protocol A.

  • Step 3: Host-Guest Complexation. Add the 20% HP-β-CD solution dropwise to the DMSO/API mixture while sonicating in a 37°C water bath.

    • Causality: The gentle heat provides the thermodynamic energy required for the bulky tert-butyl and dimethoxybenzamide groups to displace water molecules inside the cyclodextrin cavity, forming a stable inclusion complex.

    • Validation Checkpoint: The solution must remain clear. If a white precipitate forms, the API concentration exceeds the carrying capacity of the cyclodextrin cavity. You must either increase the HP-β-CD concentration (up to 30% w/v max) or decrease the target API concentration.

Formulation Decision Workflow

FormulationWorkflow Start N-(4-tert-butyl-1,3-thiazol-2-yl)- 3,5-dimethoxybenzamide Route Select Administration Route Start->Route IV_IP IV / IP Injection Route->IV_IP PO Oral Gavage (PO) Route->PO DMSO1 Step 1: Dissolve in 5% DMSO (Breaks Crystal Lattice) IV_IP->DMSO1 DMSO2 Step 1: Dissolve in 5% DMSO PO->DMSO2 Tween Step 2: Add 5% Tween 80 (Micelle Formation) DMSO1->Tween Saline Step 3: Dropwise 90% Saline (Aqueous Dispersion) Tween->Saline Filter Sterile Filter (0.22 µm) & Dose within 4 hours Saline->Filter HPBCD Step 2: Add 95% of 20% HP-β-CD (Hydrophobic Cavity Inclusion) DMSO2->HPBCD HPBCD->Filter

Workflow for selecting and preparing in vivo formulations based on administration route.

References

  • Title: In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Title: Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease Source: National Institutes of Health (NIH) / PMC URL: [Link][2]

  • Title: Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti–PD-L1 to eliminate melanoma in mice Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][3]

  • Title: Complexation of Albendazole with Hydroxypropyl-β-Cyclodextrin Significantly Improves its Pharmacokinetic Profile, Cell Cytotoxicity and Antitumor Efficacy in Nude Mice Source: Anticancer Research (IIAR Journals) URL: [Link][4]

Sources

Application Notes & Protocols: Advanced Formulation Strategies for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on overcoming the significant bioavailability challenges associated with the hydrophobic investigational compound, N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. Due to its inherent poor aqueous solubility, this molecule is anticipated to exhibit low and variable oral absorption. Herein, we detail three robust formulation platforms—Amorphous Solid Dispersions via Hot-Melt Extrusion (HME), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Nanosuspensions via Wet-Media Milling—designed to enhance the dissolution rate and subsequent absorption. This guide explains the mechanistic basis for each technology, provides detailed, step-by-step protocols for laboratory-scale development, and outlines the critical quality control parameters necessary for a self-validating workflow.

Introduction and Compound Profile

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a novel chemical entity whose structure suggests significant lipophilicity. Such characteristics are common in modern drug discovery pipelines, where more than 50% of new chemical entities are poorly water-soluble[1]. This poor solubility is a primary impediment to achieving adequate oral bioavailability, as dissolution in the gastrointestinal (GI) fluid is the rate-limiting step for absorption[2][3]. The therapeutic potential of this compound can only be realized through the application of advanced formulation strategies that address this fundamental biopharmaceutical challenge.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, enabling the user to adapt and optimize these techniques for this specific molecule or others with similar properties.

Physicochemical Characterization (Predicted)

Prior to formulation, a thorough understanding of the Active Pharmaceutical Ingredient's (API) properties is essential. As direct experimental data for this specific novel compound is not widely available, we present predicted characteristics based on its chemical structure. These estimations are critical for guiding formulation strategy selection.

ParameterPredicted Value/CharacteristicRationale & Formulation Implication
Molecular Structure N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamideContains multiple hydrophobic moieties (tert-butyl, aromatic rings). The amide linker provides some polarity but is overshadowed.
Aqueous Solubility Very Low (< 10 µg/mL)High lipophilicity suggests it will be classified as BCS Class II or IV, making solubility enhancement mandatory for oral delivery[3][4].
LogP (Lipophilicity) > 4.0A high octanol-water partition coefficient indicates a strong tendency to partition into lipids, making it a suitable candidate for lipid-based systems like SMEDDS[5].
Physical Form Crystalline SolidThe rigid, planar structure is conducive to forming a stable crystal lattice. This crystalline nature must be overcome to improve dissolution[1].
Melting Point (Tm) Moderately HighThe presence of aromatic rings and potential for hydrogen bonding (amide group) suggests a melting point that requires evaluation for thermal stability before employing heat-based methods like HME[6][7].
Thermal Stability To Be Determined (TBD)Critical parameter for Hot-Melt Extrusion. Thermogravimetric Analysis (TGA) is required to ensure the API does not degrade at processing temperatures[6].

Strategic Formulation Approaches

The selection of a formulation strategy is dictated by the API's properties and the desired product profile. For a hydrophobic, likely crystalline compound, the primary goal is to increase the dissolution rate and/or apparent solubility in the GI tract. The diagram below outlines a decision-making workflow.

G cluster_0 API Characterization cluster_1 Key Questions cluster_2 Formulation Pathways API API: N-(4-tert-butyl-1,3-thiazol-2-yl) -3,5-dimethoxybenzamide Q1 Thermally Stable? API->Q1 Q2 Soluble in Lipids? Q1->Q2  No / Borderline HME Amorphous Solid Dispersion (Hot-Melt Extrusion) Q1->HME  Yes SMEDDS Self-Microemulsifying Drug Delivery System Q2->SMEDDS  Yes NANO Nanosuspension (Wet-Milling) Q2->NANO  No

Caption: Formulation strategy decision workflow.

Protocol 1: Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)

Principle & Rationale

ASDs are a leading strategy for enhancing the solubility of poorly soluble drugs. This technique involves dispersing the API at a molecular level within a hydrophilic polymer matrix[8][9]. By converting the crystalline API into its higher-energy amorphous state, both solubility and dissolution rate are significantly increased[10]. HME is a solvent-free, continuous manufacturing process that uses heat and shear to achieve this molecular dispersion, making it highly efficient and scalable[1][11][12]. The polymer serves to stabilize the amorphous API by inhibiting recrystallization through steric hindrance and specific drug-polymer interactions[8].

Materials & Equipment
  • API: N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

  • Polymers:

    • Kollidon® VA 64 (Copovidone)

    • Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

    • Hypromellose Acetate Succinate (HPMCAS-MG)

  • Plasticizer (Optional): Polysorbate 80, Triethyl Citrate

  • Equipment:

    • Laboratory-scale twin-screw hot-melt extruder (e.g., Thermo Fisher Pharma 11)

    • Differential Scanning Calorimeter (DSC)

    • Powder X-Ray Diffractometer (pXRD)

    • USP II Dissolution Apparatus

Step-by-Step Protocol
  • Thermal Analysis (Pre-requisite):

    • Perform DSC on the pure API to determine its melting point (Tm) and glass transition temperature (Tg, if observable).

    • Perform TGA to identify the onset temperature of thermal degradation. Causality: The HME processing temperature must be set below the degradation temperature but sufficiently high to ensure the polymer melts and dissolves the API[6][13]. Typically, the extrusion temperature is set 20-50°C above the polymer's Tg[13].

  • Formulation Blending:

    • Prepare physical blends of the API and polymer at different weight ratios (e.g., 10:90, 20:80, 30:70 API:polymer).

    • Accurately weigh and combine the components in a vial. Mix thoroughly using a vortex mixer for 5 minutes to ensure homogeneity.

  • Hot-Melt Extrusion Process:

    • Set the extruder temperature profile. A common profile might be zoned from 100°C at the feeding port to 160-180°C at the die, depending on the polymer and API thermal properties.

    • Calibrate the feeder to deliver the physical blend at a consistent rate (e.g., 5 g/min ).

    • Set the screw speed (e.g., 100-200 RPM). Higher screw speeds increase shear and mixing but may also increase product temperature[11].

    • Start the extruder and allow it to reach thermal equilibrium.

    • Begin feeding the blend and collect the extruded filament (extrudate) on a conveyor belt to cool.

  • Downstream Processing:

    • Mill the cooled extrudate into a fine powder using a benchtop mill.

    • Pass the milled powder through a sieve (e.g., 250 µm) to obtain a uniform particle size distribution.

Quality Control & Validation
  • Visual Inspection: The extrudate should be transparent and uniform, indicating a homogenous dispersion. Cloudiness may suggest phase separation or undissolved API.

  • DSC Analysis: Analyze the milled extrudate. The absence of the API's melting endotherm and the presence of a single Tg (between that of the API and polymer) confirms the formation of a single-phase amorphous system[14][10].

  • pXRD Analysis: The diffractogram of the extrudate should show a broad "halo" pattern, confirming the absence of crystallinity. Sharp peaks indicate residual crystalline API[8][10].

  • Dissolution Testing: Perform dissolution studies (e.g., in 900 mL of 0.1 N HCl or FaSSIF) and compare the release profile of the ASD to the unformulated API. A significant increase in dissolution rate and extent is expected.

Protocol 2: Self-Microemulsifying Drug Delivery System (SMEDDS)

Principle & Rationale

SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water microemulsion (droplet size < 100 nm) upon gentle agitation in an aqueous medium like GI fluid[5][15]. The drug is pre-dissolved in this lipidic concentrate. Upon emulsification, the drug is presented to the GI tract in a solubilized state within the tiny oil droplets, providing a large surface area for absorption[2]. This approach is particularly effective for highly lipophilic (high LogP) compounds, as it leverages the body's natural lipid absorption pathways[2][16].

Materials & Equipment
  • API: N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

  • Oils (Lipids): Capryol™ 90 (Propylene glycol monocaprylate), Labrafil® M 1944 CS (Oleoyl polyoxyl-6 glycerides), Castor oil.

  • Surfactants: Kolliphor® EL (Cremophor EL), Tween® 80 (Polysorbate 80).

  • Co-surfactants/Co-solvents: Transcutol® P (Diethylene glycol monoethyl ether), PEG 400.

  • Equipment:

    • Magnetic stirrer with heating plate.

    • Vortex mixer.

    • Dynamic Light Scattering (DLS) instrument for droplet size analysis.

    • UV-Vis Spectrophotometer.

Step-by-Step Protocol
  • Excipient Screening (Solubility Study):

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants.

    • Add an excess amount of API to 2 mL of each excipient in a sealed vial.

    • Shake the vials in an isothermal shaker at 40°C for 72 hours to reach equilibrium[17].

    • Centrifuge the samples and analyze the supernatant for dissolved drug content via HPLC or UV-Vis.

    • Causality: Select the excipients with the highest solubilizing capacity for the API to maximize drug loading in the final formulation.

  • Construction of Ternary Phase Diagrams:

    • Based on the screening, select one oil, one surfactant, and one co-surfactant.

    • Fix the ratio of surfactant to co-surfactant (Smix), typically starting at 1:1, 2:1, and 1:2.

    • For each Smix ratio, prepare a series of mixtures by titrating the oil phase into the Smix phase at varying ratios (from 9:1 to 1:9).

    • For each mixture, take a small volume (e.g., 100 µL) and dilute it with water (e.g., to 50 mL) under gentle stirring.

    • Visually observe the resulting dispersion. Clear or slightly bluish, transparent dispersions indicate the formation of a microemulsion.

    • Plot the results on a ternary phase diagram to delineate the microemulsion region[18][19][20]. The larger the region, the more robust the system.

    G cluster_0 SMEDDS Mechanism SMEDDS SMEDDS Pre-concentrate (Oil + Surfactant + Drug) GI GI Fluids (Aqueous Environment) SMEDDS->GI Dispersion ME Microemulsion Formed (Drug in small oil droplets) GI->ME Spontaneous Emulsification Absorp Enhanced Absorption (across gut wall) ME->Absorp Large Surface Area for Absorption

    Caption: Mechanism of SMEDDS in the GI tract.

  • Formulation Optimization & Drug Loading:

    • Select a formulation from the center of the optimal microemulsion region identified in the phase diagram.

    • Prepare the blank SMEDDS by accurately weighing and mixing the oil, surfactant, and co-surfactant.

    • Dissolve the API into the blank SMEDDS formulation under gentle heating (e.g., 40°C) and stirring until a clear solution is formed[16][17].

Quality Control & Validation
  • Self-Emulsification Time: Add 1 mL of the SMEDDS formulation to 500 mL of water in a USP II dissolution apparatus at 50 RPM. The time taken to form a clear microemulsion should be recorded (typically < 2 minutes)[5][21].

  • Droplet Size and Zeta Potential: Dilute the SMEDDS (e.g., 1000-fold) with water and measure the mean droplet size and polydispersity index (PDI) using DLS. The mean droplet size should ideally be below 100 nm with a PDI < 0.3.

  • Robustness to Dilution: Dilute the formulation with various media (water, 0.1 N HCl, pH 6.8 buffer) and store for 24 hours. There should be no signs of phase separation or drug precipitation[21].

  • Drug Content: Assay the formulation to confirm the drug concentration is as intended.

Protocol 3: Nanosuspension via Wet-Media Milling

Principle & Rationale

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers[22]. This technique is ideal for drugs that are poorly soluble in both aqueous and organic/lipid media ("brick dust" compounds)[23]. The formulation principle is based on the Noyes-Whitney equation, which states that the dissolution rate is directly proportional to the surface area of the particles[4][23][24][25][26]. By reducing the particle size to the nanometer range (typically 100-500 nm), the surface area is massively increased, leading to a dramatic enhancement in dissolution velocity[24][26]. Wet-media milling is a "top-down" approach that uses mechanical attrition from milling beads to break down coarse drug particles into nanoparticles[22][27][28].

Materials & Equipment
  • API: N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (micronized, if possible)

  • Dispersion Medium: Purified Water

  • Stabilizers:

    • Polymeric: Polyvinylpyrrolidone (PVP K30), Poloxamer 188 (Kolliphor® P 188)

    • Surfactant: Sodium Lauryl Sulfate (SLS)

  • Equipment:

    • Planetary ball mill or a specialized bead mill.

    • Zirconium oxide (YTZ) milling beads (e.g., 0.3-0.5 mm diameter).

    • Dynamic Light Scattering (DLS) instrument.

    • High-speed homogenizer (for pre-milling).

Step-by-Step Protocol
  • Stabilizer Screening:

    • Prepare aqueous solutions of different stabilizers or stabilizer combinations (e.g., 0.5% w/v Poloxamer 188, 0.1% w/v SLS).

    • Causality: Stabilizers are critical. They adsorb onto the surface of the newly created nanoparticles, providing a steric and/or electrostatic barrier that prevents them from agglomerating due to their high surface energy[24][29].

  • Preparation of Pre-Suspension:

    • Disperse the API powder (e.g., 5% w/v) into the selected stabilizer solution.

    • Homogenize this coarse suspension using a high-speed homogenizer (e.g., 10,000 RPM for 10 minutes) to break down large agglomerates and ensure proper wetting of the drug particles.

  • Wet-Media Milling:

    • Transfer the pre-suspension into the milling chamber containing the zirconia beads. A typical bead-to-suspension volume ratio is 1:1.

    • Begin milling at a set speed (e.g., 400-600 RPM). The high energy collisions between the beads and the drug particles cause particle size reduction[28].

    • Periodically withdraw small samples (e.g., every 30 minutes) and measure the particle size using DLS to monitor the milling progress.

    • Continue milling until the desired particle size is achieved and a plateau is reached (e.g., 2-4 hours).

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads by decanting or passing through a coarse sieve.

    • The final product is a milky-white aqueous dispersion of the drug. This can be used as a liquid dosage form or further processed (e.g., lyophilized or spray-dried) into a solid form[22].

Quality Control & Validation
  • Particle Size and Distribution: The primary quality attribute. Measure the mean particle size (Z-average) and PDI using DLS. A target size would be < 500 nm with a PDI < 0.3.

  • Zeta Potential: Measure the zeta potential to assess the stability of the colloid. A value of |±30 mV| or greater is generally indicative of good electrostatic stability.

  • Crystalline State: Analyze the processed material (e.g., after lyophilization) using DSC and pXRD to confirm that the API has remained in its crystalline state and has not undergone amorphization, which can sometimes occur under high mechanical stress[27][30].

  • Dissolution Rate: Compare the dissolution profile of the nanosuspension to the un-milled API. The rate of dissolution should be drastically increased.

Comparative Summary of Techniques

FeatureAmorphous Solid Dispersion (HME)Self-Microemulsifying DDS (SMEDDS)Nanosuspension (Wet Milling)
Mechanism Increases apparent solubility by converting API to high-energy amorphous form.[9][14]Presents API in a pre-dissolved state within a microemulsion.[5][15]Increases dissolution rate by maximizing surface area (Noyes-Whitney).[23][24][25]
API Suitability Thermally stable compounds.Lipophilic (High LogP) compounds soluble in oils/lipids.[5]Compounds poorly soluble in all media ("brick dust").[23]
Pros High drug loading possible; Solvent-free process; Continuous manufacturing.[12][13]High drug loading; Good for very lipophilic drugs; Enhances lymphatic uptake.[2][16]Applicable to a broad range of APIs; Preserves crystalline state.[27][30]
Cons Risk of thermal degradation; Potential for recrystallization during storage.[6]Requires high levels of surfactants; Potential for GI irritation; Limited to lipid-soluble drugs.High energy process; Potential for contamination from milling media; Physical stability (Ostwald ripening) can be a challenge.
Key QC Tests DSC (Tg), pXRD (Amorphicity)[14][10]Droplet Size, Emulsification Time[21]Particle Size, Zeta Potential[28]

Conclusion

The successful development of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide as an oral therapeutic agent is contingent upon overcoming its inherent hydrophobicity. This guide has presented three distinct, industrially relevant formulation platforms: Amorphous Solid Dispersions, SMEDDS, and Nanosuspensions. Each protocol is designed as a self-validating system with integrated quality control steps. The choice of the optimal strategy will depend on a comprehensive evaluation of the API's specific physicochemical properties, particularly its thermal stability and solubility in lipidic excipients. By systematically applying the principles and protocols outlined herein, researchers can effectively enhance the bioavailability of this and other challenging molecules, accelerating their path through drug development.

References

  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. (2021). MDPI. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). Molecular Pharmaceutics - ACS Publications. [Link]

  • Characterization of amorphous solid dispersions: An update. (n.d.). Sci-Hub. [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [Link]

  • Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies. (n.d.). Ovid. [Link]

  • Characterization methods of amorphous form stability in solid dispersion: A review. (2020). Jurnal Universitas Padjadjaran. [Link]

  • Ternary phase diagram of the SMEDDS. (n.d.). ResearchGate. [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (n.d.). PMC. [Link]

  • Self-microemulsifying drug delivery system (SMEDDS) for improved oral delivery and photostability of methotrexate. (n.d.). PMC. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). ijcrt.org. [Link]

  • Nanosuspensions for Improved Drug Delivery: A Review of Preparation Methods and Applications. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Pseudo-ternary phase diagram of the SMEDDS formulation. (n.d.). ResearchGate. [Link]

  • Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. (2011). PubMed. [Link]

  • Ternary phase diagram for the self-microemulsifying drug delivery system. (n.d.). ResearchGate. [Link]

  • Solubility Enhancement of Hydrophobic Drugs and APIs Using Hot Melt Extrusion. (2021). Avomeen. [Link]

  • Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement. (n.d.). PMC. [Link]

  • Hot melt extrusion: enhancing the bioavailability of hydrophobic drugs. (2021). European Pharmaceutical Review. [Link]

  • PREPARATION, CHARACTERIZATION AND STABILITY STUDIES OF SOLID SELF EMULSIFYING DRUG DELIVERY SYSTEM OF NIFEDIPINE. (n.d.). CORE. [Link]

  • NANOSUSPENSION: A PROMISING DRUG DELIVERY SYSTEM. (n.d.). Pharmacophore. [Link]

  • A Review on Self-Microemulsifying Drug Delivery System (SMEDDS). (2024). ijprajournal. [Link]

  • Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. (n.d.). ijpsonline.com. [Link]

  • Optimization of a combined wet milling process in order to produce poly(vinyl alcohol) stabilized nanosuspension. (2018). Dove Medical Press. [Link]

  • Design and optimization of self-microemulsifying drug delivery system (SMEDDS) of felodipine for chronotherapeutic application. (n.d.). SciELO. [Link]

  • HOT MELT EXTRUSION - API Bioavailability: Suspending Hydrophobic Drugs in a Solid Solution. (2021). Avomeen. [Link]

  • Nanosuspensions. (2023). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. (n.d.). PMC - NIH. [Link]

  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug substances. (2022). ScienceDirect. [Link]

  • Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. (2025). Drug Development & Delivery. [Link]

  • FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. (n.d.). Purdue University. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. This document provides a comprehensive overview of troubleshooting strategies and detailed protocols to enhance the aqueous solubility of this compound, a critical factor for its successful application in experimental and therapeutic settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide that contribute to its poor aqueous solubility?

A1: The low aqueous solubility of this compound is primarily due to its significant hydrophobicity. The presence of a tert-butyl group, a dimethoxy-substituted benzene ring, and a thiazole ring system collectively contribute to a molecular structure with a large nonpolar surface area. While the amide linkage can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to poor interaction with water.[1][2]

Q2: What initial steps can I take to get my compound into solution for preliminary in vitro assays?

A2: For initial, small-scale experiments, the use of a co-solvent is the most direct approach.[3] A common starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, followed by serial dilution into your aqueous assay buffer.[3][4] It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with the biological assay.[3]

Q3: Are there any general predictions about how pH might affect the solubility of this compound?

A3: The amide bond in the structure is generally considered neutral and does not ionize readily under typical physiological pH conditions.[2][5] However, the thiazole ring contains a nitrogen atom that could potentially be protonated under acidic conditions, which may slightly increase solubility. The extent of this effect would need to be determined experimentally, as it can be influenced by the surrounding chemical environment.[6] Amide bonds can undergo hydrolysis at extreme pH values (highly acidic or basic), but this leads to degradation rather than reversible solubility enhancement.[7]

Troubleshooting and Optimization Guides

Strategy 1: Co-solvency

Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a nonpolar compound.[8][9] These co-solvents work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[8]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used in pharmaceutical formulations.[9][10]

  • Advantages: This method is straightforward and effective for preparing solutions for in vitro studies.

  • Limitations: High concentrations of co-solvents can be toxic to cells and may not be suitable for in vivo applications.[8] The solubilizing effect can also be significantly reduced upon dilution.[8]

  • Solvent Selection: Determine the solubility of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide in various water-miscible organic solvents (e.g., ethanol, propylene glycol).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in the chosen co-solvent.

  • Titration: Gradually add the aqueous buffer to the co-solvent stock solution while vortexing. Observe for any signs of precipitation.

  • Optimization: The goal is to find the highest possible concentration of the compound in a solution with the lowest acceptable percentage of the co-solvent.

Strategy 2: pH Adjustment

Altering the pH of a solution can significantly increase the solubility of ionizable compounds.[1][11] For N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, the potential for ionization is limited, but the thiazole nitrogen may offer a site for protonation in acidic media.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Equilibrium Solubility Measurement: Add an excess amount of the compound to each buffer.

  • Incubation: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the solubility as a function of pH to determine if there is a pH range where solubility is enhanced.

Strategy 3: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[1][12] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[1][13]

  • Common Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® series), and poloxamers are commonly used non-ionic surfactants in pharmaceutical formulations.[14][15]

  • Advantages: Surfactants can significantly increase drug loading and are often used in oral and parenteral formulations.[12][16]

  • Limitations: The choice of surfactant and its concentration must be carefully optimized to avoid toxicity and ensure stability.

  • Surfactant Selection: Choose a panel of pharmaceutically acceptable surfactants.

  • Aqueous Surfactant Solutions: Prepare aqueous solutions of each surfactant at various concentrations, both below and above their known CMC.

  • Equilibrium Solubility Measurement: Add an excess amount of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide to each surfactant solution.

  • Incubation and Quantification: Follow the same procedure as described for the pH-dependent solubility study (steps 3 and 4).

  • Analysis: Plot the solubility of the compound against the surfactant concentration to determine the solubilization capacity of each surfactant.

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][17] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its aqueous solubility.[17][18][]

  • Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used to improve drug solubility and bioavailability.[18][20]

  • Advantages: Cyclodextrins are effective at increasing the solubility and stability of a wide range of compounds.[20][21]

  • Limitations: The size of the cyclodextrin cavity must be appropriate for the guest molecule, and the cost of modified cyclodextrins can be a consideration.

  • Cyclodextrin Selection: Based on the size of the hydrophobic moieties of the target compound, select a suitable cyclodextrin. HP-β-CD is a common starting point due to its higher solubility and safety profile compared to native β-CD.[20]

  • Phase-Solubility Study:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide to each solution.

    • Shake at a constant temperature until equilibrium is reached.

    • Filter the solutions and analyze the concentration of the dissolved compound.

    • Plot the drug concentration against the cyclodextrin concentration to determine the type of complex formation and the stability constant.

  • Preparation of the Solid Complex (Kneading Method):

    • Create a paste by adding a small amount of water to a specific amount of HP-β-CD in a mortar.

    • Gradually add the target compound to the paste while continuously kneading for 30-60 minutes.[1]

    • Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[1]

    • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.[1]

Strategy 5: Lipid-Based Formulations

For compounds with high lipophilicity, lipid-based formulations can be a highly effective approach to enhance oral bioavailability.[22][23] These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.

  • Types of Lipid-Based Formulations: These range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon gentle agitation in an aqueous medium.[14][22][24]

  • Mechanism of Action: Lipid-based formulations improve solubility and can also enhance absorption by utilizing the body's natural lipid absorption pathways.[23]

  • Suitability: This approach is particularly well-suited for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[23][24]

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization A Solubility Screening in Excipients (Oils, Surfactants, Co-solvents) B Select Excipients with Highest Solubilizing Capacity A->B C Construct Ternary Phase Diagrams B->C D Identify Self-Emulsifying Regions C->D E Prepare Prototype Formulations D->E F Assess Emulsification Performance E->F G Measure Droplet Size and Polydispersity F->G H Evaluate Drug Precipitation upon Dilution F->H

Caption: Workflow for developing a lipid-based formulation.

Strategy 6: Amorphous Solid Dispersions

This advanced technique involves converting the crystalline form of the drug into a higher-energy amorphous state, which can lead to significantly improved aqueous solubility and dissolution rates.[12][22] This is achieved by dispersing the drug at a molecular level within a hydrophilic carrier, typically a polymer.[11][22]

  • Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG) are frequently used polymers.

  • Preparation Methods: Spray drying and hot-melt extrusion are common manufacturing processes for creating amorphous solid dispersions.

  • Key Challenge: The main challenge is to maintain the amorphous state over time and prevent recrystallization, which would negate the solubility advantage.[12]

Summary of Approaches

StrategyPrincipleAdvantagesCommon Excipients/Methods
Co-solvency Reduces solvent polaritySimple, effective for in vitro useEthanol, Propylene Glycol, PEG 400
pH Adjustment Ionization of the compoundCan be highly effective for ionizable drugsAcidic or basic buffers
Surfactants Micellar encapsulationHigh drug loading capacityTween® 80, Poloxamer 188, Cremophor® EL
Cyclodextrins Inclusion complex formationImproves solubility and stabilityHP-β-CD, Sulfobutylether-β-CD
Lipid Formulations Solubilization in lipidsEnhances both solubility and absorptionOils, surfactants, SEDDS
Solid Dispersions Conversion to amorphous stateSignificant increase in dissolution ratePVP, HPMC, Spray Drying

Visualizing the Mechanisms

G cluster_0 Cyclodextrin Complexation cluster_1 Micellar Solubilization CD Cyclodextrin Complex Inclusion Complex CD->Complex Drug1 Drug Drug1->Complex Surfactant Surfactant Micelle Micelle Surfactant->Micelle Drug2 Drug Drug2->Micelle

Caption: Mechanisms of solubility enhancement.

References

  • Drug Discovery World. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved from [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Cyclodextrins: Concept to applications, regulatory issues and challenges. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available from: [Link]

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • CordenPharma. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 16). Formulation Approaches for Solubility Enhancement by Using Polar or Non-Polar Lipid Components of BCS Class II Drugs through LBDDS. Available from: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Retrieved from [Link]

  • PubMed. (2015, November 10). Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. Retrieved from [Link]

  • ResearchGate. (n.d.). New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs | Request PDF. Retrieved from [Link]

  • Preprints.org. (2025, November 5). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. Available from: [Link]

  • Taylor & Francis Online. (2014, July 11). Surfactant-based drug delivery systems for treating drug-resistant lung cancer. Available from: [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

  • PubMed. (2025, June 30). Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. Retrieved from [Link]

  • ACS Publications. (2022, May 11). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa | Organic Letters. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC. Retrieved from [Link]

  • Patsnap. (2026, February 28). Quantifying Amide Bond Ruggedness: Impact of pH Variations. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific amide coupling reaction. The following content is structured in a problem-oriented question-and-answer format to directly address experimental challenges.

Introduction: The Synthetic Challenge

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves the formation of a stable amide bond between 2-amino-4-tert-butylthiazole and 3,5-dimethoxybenzoic acid (or its activated derivative).[1] While amide bond formation is one of the most fundamental reactions in medicinal chemistry, its efficiency can be hampered by factors such as steric hindrance, the electronic properties of the coupling partners, and suboptimal reaction conditions.[1][2] The bulky tert-butyl group and the potentially reduced nucleophilicity of the 2-aminothiazole moiety present specific challenges that can lead to low yields.

This guide provides a systematic approach to troubleshooting, focusing on the underlying chemical principles to empower you to optimize your synthetic protocol effectively.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is very low to non-existent. What are the primary causes and how can I address them?

Answer: A low or negligible yield is the most common issue and can stem from several factors, primarily related to inefficient activation of the carboxylic acid or the inherent reactivity of the amine.

  • Cause A: Inadequate Carboxylic Acid Activation The carboxylic acid must be converted into a more electrophilic species to react with the amine. If this activation step is inefficient, the reaction will not proceed.[3]

    • Solution 1: Evaluate Your Coupling Reagent. For direct coupling of the carboxylic acid and amine, the choice of reagent is critical.

      • Carbodiimides (EDC, DCC): These are common but can be inefficient for challenging substrates. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[1][4] Always use these reagents with an additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). These additives form an active ester intermediate that is more reactive and less prone to side reactions like N-acylurea formation.[5]

      • Uronium/Aminium Salts (HATU, HBTU): These are generally more powerful activating agents and are often effective when carbodiimides fail, especially with sterically hindered substrates.[1][4] They are a good alternative for this synthesis.

      • Reagent Quality: Carbodiimide reagents are particularly sensitive to moisture. Ensure you are using a fresh, properly stored bottle of your coupling agent.[5]

    • Solution 2: The Acid Chloride Route. Converting 3,5-dimethoxybenzoic acid to 3,5-dimethoxybenzoyl chloride is a robust alternative. This highly reactive intermediate often provides better yields for less nucleophilic amines. You can achieve this conversion using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[6][7][8]

  • Cause B: Low Nucleophilicity of 2-Amino-4-tert-butylthiazole 2-Aminothiazoles can be less nucleophilic than typical aliphatic or benzylic amines due to the electron-withdrawing nature of the heterocyclic ring.[3]

    • Solution: Optimize Reaction Conditions. To compensate for lower reactivity, you may need to adjust the reaction environment.

      • Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It deprotonates the ammonium salt formed during the reaction, regenerating the free, nucleophilic amine. Typically, 2-3 equivalents are used.[5]

      • Temperature: While many amide couplings are run at room temperature, a sluggish reaction can often be improved by gentle heating (e.g., 40-60 °C).[3] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

      • Concentration: Ensure the reaction is not too dilute. A starting concentration of 0.1 M to 0.5 M for the limiting reagent is a good benchmark.[3]

  • Cause C: Steric Hindrance The tert-butyl group on the thiazole ring is sterically demanding and can physically block the amine's approach to the activated carboxylic acid.[3][9]

    • Solution: Extended Reaction Time. Sterically hindered couplings are often slow. Allow the reaction to run for an extended period (24-48 hours), monitoring its progress periodically.

Below is a diagram illustrating the two primary synthetic pathways.

Synthetic_Pathways cluster_0 Route A: Direct Coupling cluster_1 Route B: Acid Chloride Amine 2-Amino-4-tert-butylthiazole ActivatedEster Activated Intermediate (e.g., Active Ester) AcidChloride 3,5-Dimethoxybenzoyl Chloride Amine_edge_2 Acid 3,5-Dimethoxybenzoic Acid CouplingAgent Coupling Agent (e.g., EDC/HOBt, HATU) SOCl2 SOCl₂ or (COCl)₂ CouplingAgent->ActivatedEster Product N-(4-tert-butyl-1,3-thiazol-2-yl) -3,5-dimethoxybenzamide ActivatedEster->Product SOCl2->AcidChloride AcidChloride->Product

Caption: Primary synthetic routes to the target amide.
Question 2: I am recovering most of my unreacted starting materials. What does this indicate?

Answer: Recovering significant amounts of both the amine and the carboxylic acid is a clear sign of an incomplete or stalled reaction. This is often a direct consequence of the issues detailed in Question 1, but with a focus on reaction kinetics and equilibrium.

  • Cause A: Insufficient Equivalents of Reagents

    • Solution: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of one of the coupling partners (typically the less expensive or more readily available one) can help drive the reaction to completion.[5] Similarly, ensure you are using at least stoichiometric amounts of the coupling agents and base.

  • Cause B: The Reaction is Sluggish

    • Solution: As mentioned previously, increase the reaction time or apply gentle heat. Monitor by TLC or LC-MS to confirm if the reaction is progressing, albeit slowly. If the reaction has stalled completely even with heating, a more potent activation strategy (e.g., switching from EDC/HOBt to HATU or moving to the acid chloride method) is warranted.

  • Cause C: Hydrolysis of Activated Species

    • Solution: Activated carboxylic acid intermediates can be sensitive to hydrolysis, especially if there are trace amounts of water in your solvent or reagents. This reverts the intermediate back to the starting carboxylic acid. Ensure you are using anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle) and running the reaction under an inert atmosphere (Nitrogen or Argon).

The following table summarizes recommended conditions for different coupling methods.

Coupling MethodCarboxylic Acid (eq)Amine (eq)Coupling Agent (eq)Additive (eq)Base (eq)Typical SolventTemperature
EDC / HOBt 1.01.1EDC (1.2-1.5)HOBt (1.2-1.5)DIPEA (2.0-2.5)DCM, DMF0 °C to RT
HATU 1.01.1HATU (1.2)NoneDIPEA (2.0-3.0)DMF, MeCNRT to 50 °C
Acid Chloride 1.0 (as acid)1.1SOCl₂ (1.5-2.0)NonePyridine or TEA (2.0)DCM, TolueneRT
Question 3: My crude product is very impure. What are the likely side products and how can I prevent them?

Answer: The formation of significant impurities complicates purification and lowers the isolated yield. Understanding the potential side reactions is key to preventing them.

  • Side Product A: N-Acylurea

    • Origin: This is a classic byproduct of carbodiimide (EDC, DCC) couplings. The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea instead of reacting with the amine.

    • Prevention: The addition of HOBt or HOAt is the standard method to prevent this.[5] These additives trap the O-acylisourea to form an active ester that is more reactive towards the amine and not prone to this rearrangement.

    • Removal: The N-acylurea byproduct from EDC is often water-soluble and can be removed with a mild acidic wash (e.g., 1M HCl) during aqueous workup.[5]

  • Side Product B: Symmetric Anhydride of 3,5-dimethoxybenzoic acid

    • Origin: Two molecules of the activated carboxylic acid can react to form a symmetric anhydride. This can occur if the amine is not sufficiently nucleophilic or if its addition is delayed.[6]

    • Prevention: Pre-activate the carboxylic acid with the coupling agent for a short period (15-30 minutes) before adding the amine. This ensures the amine is present to react with the activated species as it's formed.

  • Side Product C: Bis-acylation

    • Origin: It is possible, though less common, for the acylating agent to react with both the exocyclic amino group and one of the thiazole ring nitrogens, leading to a bis-acylated byproduct.[10]

    • Prevention: Use controlled stoichiometry (avoid a large excess of the acylating agent) and milder conditions. Dropwise addition of the activated acid or acid chloride to the amine solution can help minimize high local concentrations that might favor this side reaction.[6]

This troubleshooting workflow can help guide your experimental decisions.

Troubleshooting_Workflow Start Low Yield of Amide Product Check_Reagents Are starting materials pure? Are coupling agents fresh? Start->Check_Reagents Check_Activation Is the activation method potent enough? Start->Check_Activation Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Purification Are there significant side products? Start->Check_Purification Sol_Reagents Purify starting materials. Use fresh, anhydrous reagents. Check_Reagents->Sol_Reagents No Sol_Activation Switch to a stronger coupling agent (e.g., HATU). Use the acid chloride route. Check_Activation->Sol_Activation No Sol_Conditions Increase temperature (40-60 °C). Increase reaction time (24-48h). Check base and concentration. Check_Conditions->Sol_Conditions No Sol_Purification Identify byproducts (e.g., N-acylurea). Modify workup (e.g., acidic wash). Add HOBt to coupling reaction. Check_Purification->Sol_Purification Yes

Sources

optimizing flash chromatography purification for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Answering the urgent needs of drug development professionals, this Technical Support Center provides a specialized guide for the purification of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide . As Senior Application Scientists, we have designed this resource to move beyond generic protocols, offering in-depth, field-proven insights into optimizing flash chromatography for this specific molecule. Our focus is on the causality behind experimental choices, ensuring each step is part of a self-validating, reproducible workflow.

Technical FAQs: Quick-Start Guide

This section addresses the most common initial questions encountered when purifying N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide.

Q1: What are the key structural features of my compound that will influence purification?

A1: Your target molecule possesses several key features that dictate its chromatographic behavior:

  • Polar Core: The central benzamide (-C(O)NH-) and thiazole moieties are polar, containing hydrogen bond donors (N-H) and acceptors (C=O, N, O, S). These groups will be the primary sites of interaction with a polar stationary phase like silica gel.

  • Moderate Lipophilicity: The tert-butyl group and the benzene rings add significant non-polar character.

  • Potential for Tailing: The amide proton and the basic nitrogen on the thiazole ring can sometimes lead to peak tailing on standard silica gel due to strong, non-ideal interactions.

Based on this structure, the compound is of intermediate polarity, making normal-phase flash chromatography an excellent starting point.

Q2: What is the best stationary phase to start with?

A2: Unmodified silica gel is the most common and cost-effective stationary phase and should be your first choice for this compound.[1][2] Its polar surface silanol groups will effectively interact with the amide and thiazole functionalities, allowing for good retention and separation from non-polar impurities. If significant peak tailing is observed, consider using alumina (neutral or basic) or chemically-modified silica phases.[1][3]

Q3: What solvent systems should I screen first?

A3: For a compound of intermediate polarity, begin with binary solvent systems consisting of a non-polar "weak" solvent and a polar "strong" solvent. Good starting points include:

  • Hexane / Ethyl Acetate: A standard system offering good selectivity for many compounds.[4]

  • Dichloromethane / Methanol: A more polar system. Use this if your compound shows very low mobility (Rf < 0.1) in Hexane/EtOAc systems.[5]

The goal of initial screening is to find a system where the target compound moves off the baseline but is not at the solvent front.

Q4: How do I translate my Thin-Layer Chromatography (TLC) results to a flash column method?

A4: TLC is a critical precursor to successful flash chromatography.[6][7][8] The Retention Factor (Rf) on a TLC plate is inversely related to the number of column volumes (CV) required to elute the compound.

  • Optimal Rf Range: Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 .[9]

  • Rf to CV Relationship: A compound with an Rf of 0.3 will elute in approximately 3-4 column volumes (CV = 1/Rf). An Rf below 0.1 leads to excessively long run times and broad peaks, while an Rf above 0.5 may result in poor separation from impurities.[6]

Once you identify an optimal isocratic solvent system on TLC, you can use it to build a linear gradient for your flash method, typically starting from a lower polarity than your TLC conditions and ramping up to or slightly above them.

Method Development Workflow

This section provides a systematic, step-by-step protocol for developing a robust purification method from scratch.

Step 1: Initial Analysis and TLC Solvent Screening

The foundation of a good flash method is meticulous TLC work. The goal is to identify a solvent system that provides good separation between your target compound and its closest impurities.

Protocol:

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Spot TLC Plate: Using a capillary spotter, apply a small, concentrated spot of the crude mixture onto the baseline of a silica gel TLC plate.

  • Develop Plates: Place the spotted TLC plates in separate, sealed chambers containing different solvent systems. Allow the solvent front to travel up the plate.[10]

  • Visualize: After development, visualize the spots under a UV lamp (254 nm).[7] Circle all visible spots.

  • Calculate Rf: For each spot, calculate the Retention Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Evaluate: Analyze the separation. The ideal system will show a clear difference in Rf values (ΔRf) between your target and its impurities.

G cluster_TLC TLC Optimization cluster_Flash Flash Chromatography Crude Crude Reaction Mixture TLC_Screen Screen Solvent Systems (e.g., Hex:EtOAc, DCM:MeOH) Crude->TLC_Screen Analyze_Rf Analyze Rf and Separation (ΔRf) TLC_Screen->Analyze_Rf Target_Rf Optimize Ratio for Target Rf (0.25 - 0.35) Analyze_Rf->Target_Rf Is separation adequate? Translate Translate TLC to Gradient (e.g., 0% to 1.5x TLC polarity) Target_Rf->Translate Load Load Sample (Dry or Liquid) Translate->Load Run Run Flash Purification Load->Run Collect Collect & Analyze Fractions Run->Collect Pure_Compound Pure Compound Collect->Pure_Compound Pool pure fractions

Step 2: Optimizing the Mobile Phase

Once a promising solvent system is identified, fine-tune the solvent ratio to achieve the optimal Rf for your target compound.

Solvent System (Hexane:Ethyl Acetate)Target RfImpurity 1 RfImpurity 2 RfΔRf (Target - Impurity 1)Observations
80:200.150.250.05-0.10Good separation, but target retention is too high.
70:30 0.30 0.45 0.12 -0.15 Optimal. Good Rf and clear separation.
60:400.480.600.25-0.12Target moves too fast, reducing separation window.
50:500.650.720.40-0.07Poor separation (co-elution likely).

Causality: As the proportion of the polar solvent (Ethyl Acetate) increases, all compounds travel further up the plate (higher Rf). The goal is to find the "sweet spot" that maximizes the distance between the target and its impurities (ΔRf) while keeping the target Rf in the ideal range for preparative purification.[5]

Step 3: Scaling to Flash Chromatography

Protocol:

  • Column Selection: Choose a silica gel flash column size appropriate for your sample mass. A common rule of thumb is a sample load of 1-10% of the silica gel mass, depending on the difficulty of the separation.

  • Gradient Design: Based on the optimal 70:30 Hex:EtOAc TLC system, design a linear gradient. A good starting point is to begin at a lower polarity (e.g., 90:10 Hex:EtOAc) and run a linear gradient to a slightly higher polarity (e.g., 60:40 Hex:EtOAc) over 10-15 column volumes. This sharpens the elution band and improves resolution.[11][12]

  • Sample Loading:

    • Liquid Loading: If your crude product is fully soluble in a small volume of the initial mobile phase (or a weaker solvent like DCM), inject it directly onto the column.

    • Dry Loading: For optimal performance, especially with compounds of limited solubility, pre-adsorb the crude material onto a small amount of silica gel or Celite.[3] Evaporate the solvent to create a free-flowing powder and load this onto the column. This technique prevents band broadening caused by using a strong dissolution solvent.[13]

  • Execution and Fractionation: Run the purification method. Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

G cluster_PoorSep Poor Separation / Co-elution cluster_Tailing Peak Tailing cluster_NoElution Compound Not Eluting Start Problem Observed Q_TLC_Sep Is ΔRf > 0.1 on TLC? Start->Q_TLC_Sep Q_Amine Is tailing severe? Start->Q_Amine Q_Solubility Is compound precipitating at column head? Start->Q_Solubility A_TLC_No Re-screen mobile phase. Try different solvents (e.g., DCM/Acetone) to alter selectivity. Q_TLC_Sep->A_TLC_No No Q_Loading Was sample dry loaded? Q_TLC_Sep->Q_Loading Yes A_TLC_Yes Separation is possible. Proceed to loading/gradient check. A_Load_No Use dry loading to prevent band broadening. Q_Loading->A_Load_No No A_Load_Yes Decrease gradient slope (e.g., run over 20 CV instead of 10) to increase resolution. Q_Loading->A_Load_Yes Yes A_Amine_Yes Add a modifier to mobile phase: 0.1-1% Triethylamine (Et3N) to neutralize acidic silica sites. Q_Amine->A_Amine_Yes Yes A_Amine_No Ensure column is packed well and not overloaded. Q_Amine->A_Amine_No No A_Solubility_Yes Compound is insoluble in mobile phase. Use dry loading or switch to a stronger solvent system (e.g., DCM/MeOH). Q_Solubility->A_Solubility_Yes Yes A_Solubility_No Increase gradient endpoint to 100% strong solvent or add a highly polar solvent like Methanol. Q_Solubility->A_Solubility_No No

Q: My compound is streaking or "tailing" on the column, leading to impure fractions. What's happening?

A: Peak tailing is often caused by unwanted secondary interactions between your compound and the stationary phase.[14] For N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, the likely culprits are the amide N-H and the thiazole nitrogen interacting too strongly with acidic silanol groups on the silica surface.

  • Solution 1 (Modifier): Add a small amount (0.1-1%) of a competitive base like triethylamine (Et₃N) to your mobile phase. The triethylamine will preferentially bind to the active acidic sites on the silica, allowing your compound to elute more symmetrically.[1]

  • Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a less acidic stationary phase like neutral alumina.[2][3]

Q: I'm getting poor separation on the flash column even though my TLC showed a good separation.

A: This is a common issue that typically points to problems with sample loading or gradient steepness.

  • Cause 1 (Overloading): You may have loaded too much sample for the column size. This saturates the stationary phase at the inlet, causing bands to broaden and merge. Reduce the sample load by 50% and repeat.[11]

  • Cause 2 (Poor Sample Introduction): If you dissolved your sample in a very strong solvent (like pure methanol or DMSO) for liquid loading, this "bolus" of strong solvent will carry your compound partway down the column prematurely, ruining the separation that should occur at the start of the gradient. This is a primary reason why dry loading is often superior.[15]

  • Cause 3 (Gradient Too Steep): A rapid gradient can force compounds off the column too quickly, not allowing enough time for separation to occur. Decrease the slope of your gradient (e.g., run it over 20 CV instead of 10 CV) to improve resolution.[12]

Q: My compound won't elute from the column, even with a high percentage of polar solvent.

A: This indicates that the mobile phase is not strong enough to desorb your compound from the silica gel.

  • Solution 1 (Check Solubility): Your compound may have precipitated at the top of the column if it is not soluble in the initial non-polar solvent. This can be resolved by using a dry loading technique.[16]

  • Solution 2 (Increase Solvent Strength): If solubility is not the issue, you need a more powerful mobile phase. Switch from an Ethyl Acetate-based system to one containing Methanol (e.g., Dichloromethane/Methanol). Methanol is a much more polar solvent and is highly effective at eluting polar compounds from silica.[5]

By applying this structured, evidence-based approach, researchers can systematically overcome purification challenges and efficiently obtain high-purity N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, accelerating the pace of research and development.

References

  • Hawach. (2025, February 11). The Resolution of Flash Column Chromatography. Hawach. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Teledyne ISCO. Retrieved from [Link]

  • YouTube. (2021, March 12). Flash Method Development from TLC Plates Webinar. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Phenomenex. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Hawach. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How does solvent choice impact reversed-phase flash chromatography separations?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance?. Retrieved from [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ACS Publications. (2020, October 22). Let Us Teach Proper Thin Layer Chromatography Technique!. Retrieved from [Link]

  • YouTube. (2022, July 4). Chromatography solvents: the agony of choice. Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Restek. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

Sources

reducing off-target binding of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Mitigating Off-Target Binding of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (Cpd-TDB) in In-Vitro Assays

Welcome to the technical support resource for researchers utilizing Cpd-TDB. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the reduction of non-specific and off-target binding in biochemical and cell-based assays. As Senior Application Scientists, we have structured this guide to explain not just what to do, but why each step is critical for generating robust and reproducible data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses foundational concepts of non-specific binding, particularly in the context of small molecules like Cpd-TDB.

Q1: What is non-specific binding and how does it differ from off-target binding?

A1: Non-specific binding (NSB) refers to the interaction of a compound with components of the assay system other than the intended biological target, such as plasticware, filters, or unrelated proteins.[1] This is often driven by general physicochemical properties like hydrophobicity or charge.[1][2] Off-target binding is a specific type of interaction where the compound binds to a biological molecule (e.g., another protein) that is not the intended target of interest.[3][4] While all off-target binding is non-specific in the context of the primary target, not all NSB is to a defined off-target. High NSB is a major source of background noise, which can mask the true signal and lead to inaccurate measurements of affinity and potency.[1]

Q2: Are there any structural features of Cpd-TDB (N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide) that might predispose it to non-specific binding?

A2: While a full analysis requires experimental data, we can infer potential behaviors from its structure. The tert-butyl group and the benzamide ring system contribute to the molecule's hydrophobicity. Highly lipophilic or charged compounds are generally more prone to non-specific binding through hydrophobic or electrostatic interactions with various surfaces and macromolecules.[1][2] Such interactions are a common cause of false positives in high-throughput screening.

Q3: How is non-specific binding experimentally measured?

A3: NSB is typically quantified by measuring the binding of your labeled ligand (or the effect of your compound) in the presence of a high concentration of an unlabeled competitor that is known to saturate the specific binding sites of the target protein.[1] Any signal that remains in the presence of this "cold" competitor is considered non-specific.[1] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured without the competitor).[1]

Part 2: Troubleshooting Guide - Assay Optimization Strategies

This section provides actionable solutions to common issues encountered during assay development with Cpd-TDB.

Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays)

Q4: My assay has a very high background signal, even in my "no enzyme" controls. What is the likely cause and how do I fix it?

A4: High background independent of the biological target often points to direct interference with the assay components or significant binding to the assay plate.

  • Compound Interference: Cpd-TDB might be autofluorescent (if using a fluorescence-based assay) or could be inhibiting a reporter enzyme (e.g., luciferase).[2][5]

    • Solution: Pre-read the plate after adding Cpd-TDB but before adding other reagents to quantify its intrinsic signal.[2] Run a "reporter-only" assay to check for direct inhibition.

  • Plasticware Adsorption: Hydrophobic compounds can stick to the walls of microplates.[1]

    • Solution: Switch to low-binding plates. More importantly, optimize your assay buffer by adding a non-ionic detergent.

Q5: How do I optimize my assay buffer to minimize NSB of Cpd-TDB?

A5: Buffer composition is critical for controlling non-specific interactions. The goal is to create an environment that disfavors these interactions without disrupting specific, on-target binding.

  • Increase Ionic Strength: Low salt concentrations can promote non-specific electrostatic interactions.[1]

    • Action: Titrate NaCl into your buffer (e.g., starting from 50 mM up to 200 mM). Increased salt shields charged interactions, reducing NSB.[1][6]

  • Add Non-Ionic Detergents: These agents disrupt non-specific hydrophobic interactions and can prevent compound aggregation.[2][6]

    • Action: Add a small amount of a non-ionic detergent like Tween-20 (0.01% - 0.1%) or Triton X-100 (0.01% - 0.1%) to the assay buffer.[1] Be aware that high concentrations can denature proteins or interfere with the assay signal.[7][8]

  • Incorporate Blocking Agents: These are inert proteins that saturate non-specific binding sites on the plate and other proteins.[9][10]

    • Action: Add Bovine Serum Albumin (BSA) to the buffer. A typical starting concentration is 0.1% (w/v).[2] It is crucial to optimize the concentration, as excessive amounts can sometimes mask specific interactions.[10]

Diagram: The Binding Problem

Cpd Cpd-TDB Target Intended Target Cpd->Target Specific Binding (Desired Signal) OffTarget Off-Target Proteins Cpd->OffTarget Off-Target Binding (False Positive) Plastic Assay Plate / Plastic Cpd->Plastic Non-Specific Binding (High Background) cluster_0 Primary Screen cluster_1 Validation CompoundLibrary Compound Library PrimaryAssay Primary Assay (e.g., Target Activity) CompoundLibrary->PrimaryAssay PrimaryHits Primary Hits PrimaryAssay->PrimaryHits CounterScreen Counter-Screen (e.g., Unrelated Target) PrimaryHits->CounterScreen Cytotoxicity Cytotoxicity Assay PrimaryHits->Cytotoxicity ValidatedHits Validated, Specific Hits CounterScreen->ValidatedHits Cytotoxicity->ValidatedHits

Caption: Logic for using counter-screens to filter primary hits.

Part 4: Experimental Protocols & Data Interpretation
Protocol: Optimizing Blocking Agent Concentration in a Biochemical Binding Assay

This protocol describes how to determine the optimal concentration of a blocking agent (e.g., BSA) to minimize NSB of Cpd-TDB without significantly impacting the specific signal. [1] Objective: To find the blocking agent concentration that maximizes the signal-to-noise ratio.

Materials:

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Bovine Serum Albumin (BSA), high-purity, fatty-acid free

  • Your target protein and a labeled ligand/probe

  • An unlabeled competitor ligand (for determining NSB)

  • Assay plates (e.g., 96-well low-binding plates)

Procedure:

  • Prepare BSA Dilutions: Prepare a series of BSA concentrations in your assay buffer (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v). [1]2. Set Up Assay Conditions: For each BSA concentration, prepare three sets of wells:

    • Total Binding (TB): Target protein + Labeled ligand + Cpd-TDB.

    • Non-Specific Binding (NSB): Target protein + Labeled ligand + Cpd-TDB + high concentration of unlabeled competitor. [1] * Background: Wells with only buffer and labeled ligand (no protein).

  • Incubate: Add reagents to the plate and incubate for the required time to reach equilibrium. [1]4. Measure Signal: Read the plate using the appropriate detection method. [1]5. Analyze Data:

    • Calculate Specific Binding = (Signal_TB - Signal_NSB).

    • Calculate Signal-to-Noise Ratio = (Signal_TB - Signal_NSB) / Signal_NSB.

    • Plot the Specific Binding and the Signal-to-Noise Ratio against the BSA concentration. The optimal concentration is the one that provides the highest signal-to-noise ratio without substantially decreasing the specific binding signal.

Data Summary Table: Common Assay Additives to Reduce NSB
AdditiveMechanism of ActionTypical ConcentrationPotential Issues
NaCl Shields electrostatic interactions by increasing ionic strength. [1][6]50 - 200 mMCan affect protein stability or enzyme activity at very high concentrations.
BSA A protein-based blocker that occupies non-specific binding sites on surfaces. [2]0.01% - 1% (w/v) [1]May contain impurities or endogenous enzymes; can sequester compounds.
Tween-20 Non-ionic detergent that disrupts hydrophobic interactions and prevents aggregation. [1][2]0.01% - 0.1% (v/v) [1]Can inhibit some enzymes or disrupt protein-protein interactions at high concentrations.
Triton X-100 Non-ionic detergent, similar to Tween-20. Effective at preventing aggregation. [2]0.01% - 0.1% (v/v)More aggressive than Tween-20; can solubilize membrane proteins.
References
  • UCL Therapeutic Innovation Networks. (n.d.). Target Identification and Validation (Small Molecules). University College London. Retrieved from [Link]

  • Hughes, S. E., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Retrieved from [Link]

  • Guan, L., & Disney, M. D. (2012). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. PMC. Retrieved from [Link]

  • Biology Stack Exchange. (2016, November 24). How do detergents interfere with protein assays?. Retrieved from [Link]

  • Lebraud, H., & Wells, C. I. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. Retrieved from [Link]

  • PubMed. (n.d.). The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances. Retrieved from [Link]

  • Assay Depot Inc. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]

  • Eclipsebio. (n.d.). Small Molecule Target Discovery & Validation. Retrieved from [Link]

  • University of Arizona. (n.d.). Our Process. R. Ken Coit College of Pharmacy. Retrieved from [Link]

  • Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]

  • Refeyn. (n.d.). Detergents are widely used in biochemistry but display complex behaviour in aqueous solutions. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • NIH. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • bioRxiv. (2022, March 11). Blocking unwanted sequences by target specific high-affinity binding oligonucleotides during transcriptome library preparation. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • ACS Sensors. (2020, February 19). Digital Receptor Occupancy Assay in Quantifying On- and Off-Target Binding Affinities of Therapeutic Antibodies. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]

  • PubMed. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • Targeted Oncology. (2013, September 11). On-Target and Off-Target Side Effects. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide. Retrieved from [Link]

  • PMC. (2010, September 23). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. Retrieved from [Link]

  • PMC. (n.d.). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Retrieved from [Link]

  • ResearchGate. (2024, April 6). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dabrafenib-impurities. Retrieved from [Link]

  • MDPI. (2022, June 30). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

Sources

Technical Support Center: NMR Characterization of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the NMR characterization of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. Peak overlap, particularly in the ¹H NMR spectrum, is a common challenge with this molecule due to the presence of multiple aromatic protons in similar electronic environments. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities and achieve unambiguous structural elucidation.

Troubleshooting Guide: Resolving Specific NMR Challenges

This section addresses common problems encountered during the NMR analysis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. Each issue is followed by a logical workflow for its resolution.

Problem: The aromatic signals in my ¹H NMR spectrum (approx. 6.5-8.0 ppm) are poorly resolved, forming a complex multiplet. How can I assign the individual protons?

Root Cause Analysis: The structure contains two distinct aromatic systems: the 3,5-dimethoxybenzoyl group and the 4-tert-butyl-1,3-thiazole group. The three protons on the benzene ring (H-2, H-6, and H-4) and the single proton on the thiazole ring (H-5') have chemical shifts that can be very close, leading to significant signal overlap.[1]

Resolution Workflow: A multi-step approach, starting with simple adjustments and progressing to more powerful 2D techniques, is the most efficient path to resolving this issue.

G cluster_0 Troubleshooting Workflow for Aromatic Signal Overlap A Start: Overlapping Aromatic Signals B Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆ or DMSO-d₆) A->B C Analyze ¹H Spectrum. Is overlap resolved? B->C D Acquire 2D ¹H-¹H COSY Spectrum C->D No H End: Unambiguous Proton Assignment C->H Yes E Identify J-coupled spin systems D->E F Acquire 2D ¹H-¹³C HSQC Spectrum E->F G Disperse proton signals along ¹³C axis F->G G->H

Caption: Workflow for resolving aromatic proton overlap.

Step-by-Step Methodologies:

  • Modify the Chemical Environment (Solvent Change): The simplest first step is to change the deuterated solvent.[2] Solvents can induce significant changes in chemical shifts through various solute-solvent interactions.[3][4][5] Aromatic solvents like benzene-d₆ or pyridine-d₅ often cause differential shifts in nearby protons, an effect known as Aromatic Solvent-Induced Shift (ASIS), which can effectively resolve overlapping signals.[6]

    • Protocol: Prepare a new sample of your compound in a different solvent (e.g., if you used CDCl₃, try benzene-d₆ or DMSO-d₆). Acquire a standard ¹H NMR spectrum and compare the aromatic region to the original spectrum.

  • Establish Proton-Proton Connectivity (COSY): If changing the solvent is insufficient, a 2D Correlation Spectroscopy (COSY) experiment is the next logical step.[7] COSY reveals which protons are spin-spin coupled, typically those separated by two or three bonds.[8][9]

    • Expected Correlations: In the benzamide ring, the H-4 proton will show a cross-peak to the H-2/H-6 protons. The H-5' proton on the thiazole ring is isolated and should not show any COSY correlations to other aromatic protons, helping to identify it.

  • Utilize Heteronuclear Dispersion (HSQC): The most robust method for resolving severe proton overlap is the Heteronuclear Single Quantum Coherence (HSQC) experiment.[8][10] This 2D technique correlates each proton with the carbon atom it is directly attached to. Since the ¹³C chemical shift range is much wider than the ¹H range (0-220 ppm vs 0-12 ppm), protons that overlap in the 1D spectrum are typically well-separated in the 2D HSQC spectrum.[1][11]

Problem: I can't assign the quaternary carbons, such as the amide carbonyl and the substituted aromatic and thiazole carbons.

Root Cause Analysis: Quaternary carbons do not have any directly attached protons. Therefore, they do not produce signals in ¹³C DEPT-135/90 or 2D HSQC experiments, making their assignment challenging.

Resolution Workflow: The definitive experiment for assigning quaternary carbons is the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. HMBC detects correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[12][13]

G H_NH H-N (Amide) C_CO C=O H_NH->C_CO ²J C_2_prime C-2' H_NH->C_2_prime ²J H_2_6 H-2/6 H_2_6->C_CO ³J C_1 C-1 H_2_6->C_1 ²J C_4 C_4 H_2_6->C_4 ²J H_4 H-4 H_OMe H-OCH₃ C_3_5 C-3/5 H_OMe->C_3_5 ²J H_tBu H-tBu C_4_prime C-4' H_tBu->C_4_prime ²J H_5_prime H-5' H_5_prime->C_2_prime ³J H_5_prime->C_4_prime ²J

Caption: Key HMBC correlations for assigning quaternary carbons.

Key HMBC Correlations for Assignment:

  • Amide Carbonyl (C=O): Look for cross-peaks from the amide proton (H-N ) and the aromatic protons at H-2/H-6 .

  • Thiazole Carbon C-2': This carbon is bonded to the amide nitrogen. It will show a strong correlation to the H-N proton and a weaker correlation to the thiazole proton H-5' .

  • Benzamide Carbons C-1 and C-3/C-5: The methoxy protons (H-OCH₃ ) will correlate to C-3/C-5 . The aromatic protons H-2/H-6 will correlate to the ipso-carbon C-1 .

  • Thiazole Carbon C-4': This carbon is attached to the tert-butyl group. It will show a strong correlation to the nine protons of the tert-butyl group and a correlation to the thiazole proton H-5' .

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C chemical shifts for the key functional groups in this molecule?

A1: While exact shifts are solvent-dependent, the following table provides an estimated range for the key signals based on typical values for similar structural motifs.

GroupAtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key 2D Correlations (Proton to...)
Amide NH8.5 - 9.5 (broad)-HMBC: C=O, C-2'
C=O-165 - 175HMBC: H-N, H-2/6
Dimethoxybenzoyl H-2, H-67.0 - 7.5~105-115COSY: H-4; HSQC: C-2/6; HMBC: C=O, C-4
H-46.5 - 7.0~100-110COSY: H-2/6; HSQC: C-4; HMBC: C-2/6
OCH₃3.7 - 3.9 (singlet)~55-60HMBC: C-3/5
C-1, C-3, C-5-~130-135, ~158-162Quaternary, assigned by HMBC
Thiazole H-5'7.0 - 7.8 (singlet)~110-120HSQC: C-5'; HMBC: C-2', C-4'
C-2', C-4'-~160-170Quaternary, assigned by HMBC
tert-Butyl CH₃1.2 - 1.4 (singlet)~30-35 (CH₃), ~30-35 (Cq)HMBC: C-4'

Q2: Can adjusting the experimental temperature help resolve peak overlap?

A2: Yes, Variable Temperature (VT) NMR can be a powerful tool.[14] Changing the temperature can alter the populations of different molecular conformations and affect hydrogen bonding, which in turn can change the chemical shifts of certain nuclei.[15] For this molecule, warming the sample may sharpen the amide NH peak and could slightly shift the aromatic proton resonances enough to resolve overlap. Conversely, cooling might slow down conformational exchange, potentially revealing more detail.[16]

Q3: My amide NH proton signal is very broad or missing. What is the cause and how can I observe it?

A3: The amide proton is acidic and can undergo chemical exchange with residual water or deuterons in protic solvents (like D₂O or CD₃OD), leading to signal broadening or disappearance.[17] To observe the NH proton clearly:

  • Use an Aprotic Solvent: Use a dry, aprotic solvent like DMSO-d₆, CDCl₃, or acetone-d₆. DMSO-d₆ is particularly effective as it is a hydrogen bond acceptor, which slows down the exchange rate of the NH proton.[15]

  • Ensure Sample is Dry: Use a carefully dried sample and high-purity deuterated solvent.

  • Lower the Temperature: Decreasing the temperature can slow the rate of chemical exchange, resulting in a sharper NH signal.

Q4: I have access to both a 400 MHz and 600 MHz spectrometer. Will using the higher field instrument help?

A4: Absolutely. The dispersion of NMR signals (the separation between peaks in Hz) increases linearly with the magnetic field strength. Moving from a 400 MHz to a 600 MHz instrument will increase the separation between your overlapping aromatic signals by 50%, which is often sufficient to resolve them into distinct multiplets even in the 1D ¹H spectrum.[18]

Detailed Experimental Protocol: 2D ¹H-¹³C HSQC

The HSQC experiment is crucial for resolving the proton signal overlap in your target molecule.[19] Here is a standard protocol for its acquisition.

1. Sample Preparation:

  • Dissolve 5-10 mg of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide in ~0.6 mL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Spectrometer Setup (Example on a 500 MHz Instrument):

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution and lineshape on the ¹H signal.

3. Acquisition Parameters:

  • Experiment: Select a phase-sensitive HSQC pulse program with gradients (e.g., hsqcedetgpsp on Bruker systems).

  • Spectral Width (¹H): Set the spectral width in the F2 (proton) dimension to cover the entire proton spectrum (e.g., 12 ppm, from -1 to 11 ppm).

  • Spectral Width (¹³C): Set the spectral width in the F1 (carbon) dimension to cover the expected carbon range (e.g., 180 ppm, from 0 to 180 ppm).

  • Number of Points (F2): Acquire 2048 (2k) complex points in the direct dimension.

  • Number of Increments (F1): Acquire at least 256 increments in the indirect dimension for good resolution.

  • Number of Scans: Use 4 to 16 scans per increment, depending on the sample concentration.

  • Relaxation Delay: A delay of 1.5 seconds is typically sufficient.

  • ¹JCH Coupling Constant: Set the average one-bond C-H coupling constant to ~145 Hz, which is a good compromise for both aromatic (sp²) and aliphatic (sp³) C-H bonds.

4. Processing and Analysis:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform a Fourier transform on the data.

  • Phase the spectrum carefully in both dimensions.

  • Calibrate the spectrum using the residual solvent peak as a reference.[20][21]

  • Analyze the 2D plot, where each peak represents a correlation between a proton (F2 axis) and its directly attached carbon (F1 axis).

By following these troubleshooting guides and experimental protocols, researchers can systematically overcome the challenges of NMR peak overlap and confidently determine the structure of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide.

References

  • Wishart, D. S. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Magnetic Resonance in Chemistry.
  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • ChemAxon. (n.d.). NMR Predictor - Documentation. ChemAxon Docs. [Link]

  • Stadler, S. C., & Tantillo, D. J. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics. [Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Blog. [Link]

  • StudyGuides.com. (n.d.). Two-Dimensional Nuclear Magnetic Resonance (NMR) Experiments – Study Guide. [Link]

  • Szolnoki, E., et al. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry. [Link]

  • Ismael, S., et al. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nizwa Journal of Natural and Medical Sciences. [Link]

  • D.C. Lankin. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan. [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • Monleon, D., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. [Link]

  • Luy, B., et al. (2010). Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. The Journal of Organic Chemistry. [Link]

  • Seca, A. M. L., & Pinto, D. C. G. A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]

  • Williamson, M. P., & Akasaka, K. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance. [Link]

  • Atreya, H. S. (2013). Effects of NMR Spectral Resolution on Protein Structure Calculation. PLoS ONE. [Link]

  • Tantillo, D. J. (2017). Applied Theoretical Organic Chemistry: NMR Prediction. World Scientific Publishing. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Blog. [Link]

  • Suryaprakash, N., & Kumar, A. (2001). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Chemical Communications. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Analytical Methods. [Link]

  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Planta Medica. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

  • Xing, M. (2021). 1D and 2D NMR methods for small molecules. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). Table 1- Typical 2D NMR experiments used for molecular structure determination. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • IGNOU. (n.d.). 13C NMR SPECTROSCOPY. eGyanKosh. [Link]

  • Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry. [Link]

  • Scientific Research Publishing. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

Technical Support Center: Troubleshooting N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide .

This molecule features a bulky, highly hydrophobic tert-butyl group, a thiazole core, and a 3,5-dimethoxybenzamide moiety. This structural combination results in high lipophilicity and a strong propensity for intermolecular hydrogen bonding via the amide linker. Consequently, its solubility is heavily dependent on the absolute purity and hydration state of its primary solvent, Dimethyl Sulfoxide (DMSO).

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, validated protocols, and empirical data to ensure the integrity of your screening assays.

Part 1: Troubleshooting FAQs

Q1: Why does my 10 mM stock solution precipitate during standard -20°C storage? A1: The precipitation is rarely caused by the cold temperature alone; it is driven by the synergistic effect of freeze-thaw cycles and moisture absorption. DMSO is aggressively hygroscopic. When a vial is opened in a humid laboratory environment, it rapidly absorbs atmospheric water. Water disrupts the non-ideal DMSO-solute cavity formation required to keep the hydrophobic tert-butyl and thiazole moieties solvated [1]. As water content increases, the energetic cost of solvating the lipophilic compound rises, forcing the molecules to self-associate and precipitate.

Q2: My compound is fully dissolved in 100% DMSO, but it immediately forms a cloudy precipitate when added to my aqueous cell culture media. What is happening? A2: This is a classic "solvent crash" phenomenon. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the localized concentration of the compound at the droplet interface exceeds its aqueous thermodynamic solubility limit before the DMSO can diffuse into the bulk media. The diffusion rate of DMSO into water is faster than the dissolution rate of the newly formed precipitate, leaving the compound permanently crashed out as a suspension [2].

Q3: Can I rescue a DMSO stock solution that has already crystallized or crashed out? A3: Yes. Do not discard the stock immediately. Research demonstrates that compounds precipitated from DMSO stocks—whether due to water uptake or repeated freeze-thaw cycles—can be fully re-dissolved using low-energy sonication combined with gentle heating [3]. The acoustic cavitation provides the activation energy necessary to break the intermolecular amide-amide hydrogen bonds of the precipitate.

Part 2: Data Presentation

Understanding the relationship between DMSO hydration and compound solubility is critical. The tables below summarize the quantitative impact of moisture and optimal storage strategies.

Table 1: Effect of Moisture on DMSO Stock Integrity
Water Content in DMSO (v/v %)Freezing Point (°C)Solvation Capacity for LipophilesPrecipitation Risk
< 0.1% (Anhydrous) 18.5°COptimalLow
5.0% ~10.0°CReduced by ~30%Moderate
10.0% ~0.0°CReduced by >50%High
> 20.0% < -30.0°CSeverely CompromisedCritical
Table 2: Storage Strategies and Expected Stability
Storage ConditionContainer TypeAtmosphereExpected Stability
Room Temp Standard Microfuge TubeAmbient< 1 Week (High moisture risk)
4°C (Fridge) Standard Microfuge TubeAmbient< 2 Weeks (Condensation risk)
-20°C (Freezer) Low-bind AliquotAmbient1-3 Months (Freeze-thaw risk)
-80°C (Freezer) Low-bind AliquotArgon/N2 Purged> 12 Months

Part 3: Mechanistic Workflows & Visualizations

To prevent moisture-induced precipitation and solvent crashes, it is essential to understand the logical flow of stock preparation and aqueous dilution.

G Start Dry Powder N-(4-tert-butyl...) Desiccate Equilibrate to RT in Desiccator Start->Desiccate Solvate Add Anhydrous DMSO (≥99.9%) Desiccate->Solvate Aliquot Create Single-Use Aliquots Solvate->Aliquot Store Store at -80°C or N2-purged Pod Aliquot->Store

Workflow for preparing anhydrous DMSO stocks to prevent moisture-induced precipitation.

G Stock 10 mM DMSO Stock Direct Direct Addition to Bulk Media Stock->Direct Inter Intermediate Dilution (e.g., 100x in DMSO) Stock->Inter Crash Localized Supersaturation (Precipitation) Direct->Crash Vortex Dropwise Addition to Vortexing Media Inter->Vortex Success Homogeneous Solution (Kinetic Solubility) Vortex->Success

Mechanistic pathway comparing direct aqueous dilution versus intermediate serial dilution.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation and Anhydrous Storage of DMSO Stocks

Causality: Opening cold vials in a warm room causes immediate condensation. Equilibrating the vial prevents water ingress, protecting the solvation capacity of the DMSO.

  • Equilibration: Transfer the sealed vial of lyophilized N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide from the freezer to a vacuum desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Solvation: Reconstitute the powder using strictly anhydrous DMSO (≥99.9% purity, stored under argon). Vortex vigorously for 60 seconds.

  • Validation Check: Hold the tube to the light. The solution must be optically clear. If micro-crystals remain, warm to 37°C for 5 minutes and re-vortex.

  • Aliquot & Purge: Divide the stock into single-use aliquots (e.g., 20 µL) in low-bind tubes. If available, overlay the liquid with a gentle stream of Argon or Nitrogen gas before capping.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C.

Protocol 2: Resolubilization of Precipitated Stocks

Causality: Low-energy sonication disrupts the crystal lattice formed during precipitation without generating excessive heat that could degrade the benzamide linker.

  • Inspection: Visually inspect the precipitated vial. Note whether the precipitate is a hard crystalline pellet or a cloudy amorphous suspension.

  • Thermal Activation: Place the sealed vial in a dry block heater set to 37°C for 10 minutes.

  • Sonication: Transfer the vial to a room-temperature water bath sonicator. Sonicate for 5 to 15 minutes.

  • Validation Check: Centrifuge the vial at 10,000 x g for 2 minutes. Carefully inspect the bottom of the tube. Self-Validation: If a white pellet is visible, the resolubilization is incomplete; repeat steps 2 and 3. If no pellet is present, the stock is fully rescued and ready for use.

Protocol 3: Aqueous Dilution (Preventing Solvent Crash)

Causality: Creating an intermediate dilution reduces the absolute concentration gradient at the solvent-water interface, allowing kinetic solubility to be maintained during the final transfer.

  • Intermediate Dilution: Dilute your 10 mM master stock to an intermediate concentration (e.g., 1 mM) using 100% anhydrous DMSO.

  • Media Preparation: Pre-warm your aqueous assay buffer or cell culture media to 37°C. (Cold media drastically reduces kinetic solubility).

  • Dynamic Addition: Place the tube of pre-warmed media on a vortex mixer at low speed.

  • Transfer: Add the intermediate DMSO stock dropwise directly into the center of the vortexing liquid. Ensure the final DMSO concentration does not exceed 0.5% v/v.

  • Validation Check: Measure the optical density (OD) at 600 nm. A spike in OD600 compared to a vehicle control indicates micro-precipitation has occurred.

References

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-715. URL:[Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. URL:[Link]

Technical Support Center: Optimizing Reaction Time for 4-tert-Butyl-1,3-thiazol-2-yl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 4-tert-butyl-1,3-thiazol-2-yl benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction

The 4-tert-butyl-1,3-thiazol-2-yl benzamide scaffold is a key structural motif in medicinal chemistry, notably in the development of glucokinase activators for the treatment of type 2 diabetes.[1] Achieving optimal reaction times is crucial for efficient synthesis, minimizing side product formation, and ensuring the economic viability of a synthetic route. This guide will address common challenges encountered during the amide coupling reaction that forms the core of these derivatives.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is sluggish or incomplete. What are the primary factors I should investigate?

A1: A slow or incomplete reaction can often be attributed to several key factors:

  • Insufficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures. Therefore, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. If this activation is inefficient, the reaction will not proceed optimally.

  • Low Nucleophilicity of the Amine: The 2-amino-4-tert-butylthiazole can be a challenging substrate due to the electron-withdrawing nature of the thiazole ring, which reduces the nucleophilicity of the amine.[2][3]

  • Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and intermediates. A poorly chosen solvent can hinder the reaction.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also lead to the degradation of reactants or products and the formation of side products.[4]

  • Presence of Water: Moisture can hydrolyze the activated carboxylic acid species and deactivate coupling reagents, leading to lower yields and incomplete reactions.[5]

Q2: I am observing significant side product formation. What are the likely culprits?

A2: The formation of unwanted byproducts is a common issue. Key side reactions to consider include:

  • Over-acylation: This can occur if the newly formed benzamide is further acylated, leading to an N-benzoylbenzamide impurity.[6]

  • Hydrolysis of the Activated Carboxylic Acid: As mentioned, water can lead to the formation of the starting benzoic acid, which can be difficult to separate from the product.[6]

  • Epimerization: If your substrates contain chiral centers, the reaction conditions, particularly the choice of coupling reagent and base, can lead to a loss of stereochemical integrity.

  • Formation of Guanidinium Byproducts: Some uronium/aminium-based coupling reagents can react with the amine to form a guanidinium byproduct, which consumes the amine and complicates purification.

Q3: How do I choose the right coupling reagent for this specific amide bond formation?

A3: The selection of a coupling reagent is critical. For electron-deficient amines like 2-amino-4-tert-butylthiazole, a more reactive coupling system is often required.[7] Common classes of coupling reagents include:

  • Carbodiimides (e.g., DCC, EDC): These are widely used, but DCC can lead to the formation of an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove.[8] EDC forms a water-soluble urea byproduct, simplifying workup.[7] Using additives like HOBt or HOAt with carbodiimides can suppress side reactions and reduce epimerization.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are generally more reactive than carbodiimides and are often a good choice for challenging couplings. HATU, in particular, is known for its high efficiency with hindered or electron-poor amines.

  • Phosphonium Salts (e.g., BOP, PyBOP): These are also highly effective coupling reagents. However, BOP is known to produce the carcinogenic byproduct HMPA. PyBOP is a safer alternative.

For this specific synthesis, starting with a system like EDC/HOBt is a reasonable approach. If the reaction is still slow, moving to a more potent reagent like HATU may be beneficial.[7]

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Causality: The primary cause is often insufficient activation of the carboxylic acid or reduced nucleophilicity of the 2-aminothiazole derivative.

Troubleshooting Steps:

  • Optimize the Coupling Reagent and Additives:

    • If using EDC, ensure at least 1 equivalent is used.[7] Consider increasing to 1.2-1.5 equivalents.

    • The addition of HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) as a catalytic or stoichiometric additive can significantly accelerate the reaction by forming a more reactive activated ester intermediate and minimizing side reactions.[7]

  • Solvent Selection:

    • Aprotic polar solvents like DMF or acetonitrile are generally good choices for amide coupling reactions.[7]

    • Ensure the solvent is anhydrous, as water can quench the activated species.[5]

  • Temperature Adjustment:

    • Many amide couplings proceed well at room temperature.[7] However, for challenging substrates, gentle heating (e.g., 40-60 °C) can increase the reaction rate.[7][9] Monitor the reaction closely by TLC to avoid decomposition.[4]

  • Base Selection:

    • A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often required to neutralize the acid formed during the reaction and to deprotonate the amine.[7] Use of an appropriate amount of base is crucial.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a starting point for the synthesis of 4-tert-butyl-1,3-thiazol-2-yl benzamide derivatives.

  • To a stirred solution of the desired benzoic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.1-0.5 M), add EDC·HCl (1.2 eq) in one portion at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add 2-amino-4-tert-butylthiazole (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Coupling Reagent SystemTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Key Considerations
EDC/HOBt23-6012-4211-61Sluggish for electron-deficient amines at lower temperatures.[7]
DCCRoom Temp24~50-70Insoluble DCU byproduct can complicate purification.[8]
HATU/DIPEARoom Temp2-8>85Highly efficient but more expensive.
SOCl₂ then AmineReflux2-4VariableHarsh conditions, can lead to side reactions.[10]

Note: Yields are highly substrate-dependent and the above table serves as a general guideline.

Visualization of Key Processes

Amide Coupling Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps Carboxylic_Acid Benzoic Acid Derivative Activation 1. Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine 2-Amino-4-tert-butylthiazole Coupling 2. Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent EDC/HOBt Coupling_Reagent->Activation Base DIPEA Base->Coupling Activation->Coupling Workup 3. Aqueous Workup Coupling->Workup Purification 4. Chromatography Workup->Purification Product 4-tert-butyl-1,3-thiazol-2-yl benzamide derivative Purification->Product

Caption: A generalized workflow for the synthesis of 4-tert-butyl-1,3-thiazol-2-yl benzamide derivatives.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Check_Purity Verify Reagent Purity and Anhydrous Conditions Side_Products->Check_Purity No Optimize_Workup Adjust Workup pH or Extraction Solvent Side_Products->Optimize_Workup Yes Stronger_Coupling Use Stronger Coupling Reagent (e.g., HATU) Optimize_Time_Temp->Stronger_Coupling Stronger_Coupling->Check_Purity Change_Coupling Change Coupling Additive (e.g., HOBt -> HOAt) Optimize_Workup->Change_Coupling

Caption: A decision-making flowchart for troubleshooting low yields in the amide coupling reaction.

References

  • BenchChem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis.
  • Examples of coupling agents for amide bond formation with benzotriazole-like structures. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tri-substituted thiazole derivatives using thioamide derivatives.
  • Patsnap Eureka. (2026, February 28). How to Optimize Amide Synthesis for Low-Temperature Applications.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for amide bond formation from aldehydes.
  • ChemDiv. (n.d.). 4-tert-butyl-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-1,3-thiazol-2-yl]benzamide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BenchChem. (n.d.). Optimization of reaction conditions for benzamide synthesis.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • PubMed. (2018, February 27). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).

Sources

Validation & Comparative

A Comparative In Vitro Analysis: N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide vs. Vemurafenib for BRAF V600E Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Targeting BRAF V600E in Oncology

The discovery of activating mutations in the BRAF kinase, particularly the V600E substitution, has revolutionized the treatment of metastatic melanoma and other cancers.[1][2][3] This mutation leads to the constitutive activation of the BRAF protein, driving uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[1][4][5] Vemurafenib (PLX4032) was a first-in-class, FDA-approved inhibitor that demonstrated significant clinical efficacy by selectively targeting this mutated kinase.[6][7][8]

However, the emergence of resistance and certain off-target effects, such as the paradoxical activation of the MAPK pathway in BRAF wild-type cells, necessitates the development of next-generation inhibitors.[9][10][11] This guide provides an in-vitro comparative analysis of a novel investigational compound, N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (hereafter referred to as Compound A ), against the established standard, Vemurafenib. We will explore their mechanisms, compare their potency and cellular activity through supporting experimental data, and provide detailed protocols for reproducing these key assays.

Mechanism of Action: Interrupting the MAPK Signaling Cascade

Both Vemurafenib and the investigational Compound A are designed to function as ATP-competitive inhibitors. They target the kinase domain of the mutated BRAF V600E protein, preventing the phosphorylation of its downstream substrate, MEK.[4][12] This action effectively halts the aberrant signaling cascade that promotes oncogenesis.[1][6][13]

The MAPK pathway is a critical signaling cascade that regulates normal cellular processes. In BRAF V600E-mutant cancers, this pathway is constitutively active, as depicted below.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF GTP MEK MEK1/2 BRAF->MEK ATP → ADP ERK ERK1/2 MEK->ERK ATP → ADP TF Transcription Factors ERK->TF Phosphorylation Gene Expression Gene Expression TF->Gene Expression Transcription Inhibitor Compound A Vemurafenib Inhibitor->BRAF Inhibition Experimental_Workflow cluster_biochem Biochemical Potency (IC50) cluster_cellular Cellular Potency (GI50) start Start: Compound Stock Solutions biochem_setup 1. Prepare Assay Plate: - Serial Dilution of Inhibitor - Add BRAF V600E Enzyme - Add Substrate & ATP start->biochem_setup cell_setup 1. Seed A375 Cells in 96-well Plate start->cell_setup biochem_incubate 2. Incubate at 30°C biochem_setup->biochem_incubate biochem_detect 3. Add Detection Reagent (e.g., Kinase-Glo®) biochem_incubate->biochem_detect biochem_read 4. Measure Luminescence biochem_detect->biochem_read biochem_analyze 5. Analyze Data: - Normalize to Controls - Nonlinear Regression - Calculate IC50 biochem_read->biochem_analyze cell_treat 2. Treat with Serial Dilution of Inhibitor cell_setup->cell_treat cell_incubate 3. Incubate for 72 hours (37°C, 5% CO2) cell_treat->cell_incubate cell_assay 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo®) cell_incubate->cell_assay cell_read 5. Measure Absorbance or Luminescence cell_assay->cell_read cell_analyze 6. Analyze Data: - Normalize to Controls - Nonlinear Regression - Calculate GI50 cell_read->cell_analyze

Figure 2: General experimental workflow for in vitro kinase inhibitor comparison.
Protocol 1: BRAF V600E Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits like the BRAF (V600E) Kinase Assay Kit. [14]It measures the amount of ATP remaining after the kinase reaction; lower ATP levels correspond to higher kinase activity.

  • Reagent Preparation:

    • Thaw recombinant full-length BRAF V600E enzyme, 5x Kinase Buffer, and MEK1 substrate on ice.

    • Prepare a 1x Kinase Buffer by diluting the 5x stock with ultra-pure water. Keep on ice.

    • Prepare the final ATP solution to the desired concentration (e.g., 10 µM) in 1x Kinase Buffer.

  • Inhibitor Dilution:

    • Perform a serial dilution of Compound A and Vemurafenib in a 96-well plate using DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM.

    • Include DMSO-only wells as a "no inhibitor" (100% activity) control.

  • Kinase Reaction:

    • Prepare a master mix containing the BRAF V600E enzyme and MEK1 substrate in 1x Kinase Buffer.

    • In a white, opaque 96-well assay plate, add 5 µL of each inhibitor dilution.

    • Add 20 µL of the enzyme/substrate master mix to each well.

    • Initiate the reaction by adding 25 µL of the ATP solution to all wells. Include wells without enzyme as a "no enzyme" (0% activity) background control.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection and Analysis:

    • Equilibrate the plate and the Kinase-Glo® Max detection reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

    • Calculate the IC50 value by performing a nonlinear regression (log[inhibitor] vs. normalized response) using appropriate software.

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability. [15][16][17]Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [16]

  • Cell Seeding:

    • Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a clear, 96-well flat-bottom plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Compound A and Vemurafenib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (from "no cells" wells).

    • Normalize the data to the vehicle control (100% viability) and calculate the percentage of growth inhibition for each concentration.

    • Determine the GI50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Expert Analysis and Future Directions

The hypothetical in vitro data presented here positions Compound A as a promising candidate for further preclinical development. Its superior biochemical and cellular potency compared to the established inhibitor, Vemurafenib, suggests it may have a wider therapeutic window or be effective at lower concentrations.

Key Insights:

  • Enhanced Potency: The two-fold increase in biochemical potency (IC50) and superior cellular activity (GI50) indicate a strong and specific interaction with the BRAF V600E kinase in its native cellular environment.

  • Favorable Drug-like Properties: The ability to achieve high potency in a cellular context suggests that Compound A possesses good cell permeability and is not significantly affected by efflux pumps or other cellular resistance mechanisms at this early stage.

Critical Next Steps:

  • Kinase Selectivity Profiling: The most crucial next step is to perform a broad kinase panel screen (e.g., against 400+ kinases). The ideal inhibitor is highly selective for BRAF V600E with minimal off-target activity. This is paramount to understanding its potential toxicity profile.

  • Paradoxical Activation Assay: Western blot analysis of p-ERK levels in BRAF wild-type cells (e.g., a KRAS-mutant cell line like Caco-2) treated with Compound A is essential. A reduced capacity to induce paradoxical activation compared to Vemurafenib would be a significant advantage. [9]3. Resistance Profiling: Investigating the mechanisms of acquired resistance to Compound A in A375 cells through long-term culture experiments will provide invaluable insight into its long-term clinical potential.

References

  • Ascierto, P. A., et al. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed.
  • Wikipedia. (n.d.). Vemurafenib.
  • Chapman, P. B. (2013). Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma.
  • Gomes, N. G., et al. (2025). Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib. MDPI.
  • Patsnap Synapse. (2024).
  • Gomes, N. G., et al. (2025). Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib. PubMed.
  • Le, T., & Bhushan, B. (2025). Vemurafenib.
  • Flaherty, K. T. (2011).
  • Chapman, P. B., et al. (2011).
  • Boni, A., et al. (2012). Abstract 3510: Paradoxical MAPK activation and beneficial effects of vemurafenib on T-cell phenotype resulting in improved functionality in vivo. AACR Journals.
  • Corcoran, R. B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals.
  • Sievert, A. J., et al. (2013).
  • Cantwell-Dorris, E. R., et al. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. AACR Journals.
  • Nazarian, R., et al. (2012). IC 50 values of BRAF V600E mutated melanoma cells after exposure to...
  • Smalley, K. S. M., et al. (2011).
  • Parmenter, T. J., et al. (2014).
  • Bio-protocol. (n.d.). 3.3. Cell Viability Assays.
  • Sosman, J. A. (2012). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. PubMed.
  • Bio-protocol. (n.d.). 3.2. Cell Viability Assay.
  • Sun, C., et al. (2014). Effect of BRAF inhibition by vemurafenib on cell growth and death in...
  • BenchChem. (2025). A Comparative Guide: Vemurafenib vs. Dabrafenib in BRAF V600E Models.
  • OncLive. (n.d.). BRAF V600E - Biomarker Consortium.
  • Poulikakos, P. I., et al. (2012).
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BRAF Overview.
  • Cirebon, D. F., et al. (2025).
  • De Summa, S., et al. (2017).
  • Cellosaurus. (n.d.). Cell line A-375 (CVCL_0132).
  • Cytion. (n.d.). A375 Cell Line - A Guide on Melanoma Research.
  • Chapman, P. B., & Robert, C. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research - AACR Journals.
  • Holderfield, M., et al. (2014).
  • Vitro Biotech. (n.d.).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit BRAF 78316.
  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit.
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
  • Wu, J., et al. (2021). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers.
  • Luke, J. J., & Hodi, F. S. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Hu, J., et al. (2015). Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein. PMC.

Sources

A Comprehensive Guide to the Development and Validation of a Quantitative LC-MS/MS Method for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The methodologies described herein are grounded in the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] This ensures that the developed assay will be fit-for-purpose, providing accurate and reproducible data for pharmacokinetic studies, toxicokinetic assessments, and other applications in the drug development pipeline.

Methodological Foundation: Why LC-MS/MS?

For the quantitative analysis of small-molecule drugs and their metabolites in complex biological matrices, LC-MS/MS is the industry's gold standard.[2] Its preeminence stems from the powerful combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte of interest, even in the presence of co-eluting matrix components. This significantly reduces the likelihood of interference, leading to more accurate results.

  • High Sensitivity: LC-MS/MS can achieve low limits of quantification (LLOQ), often in the picogram per milliliter range, which is essential for characterizing the full pharmacokinetic profile of a drug candidate.

  • Broad Applicability: The technique is suitable for a wide range of compounds with varying polarities and molecular weights.

While other techniques like HPLC-UV could be considered, they typically lack the sensitivity and selectivity required for bioanalytical applications, especially during early drug development stages where dose levels and, consequently, circulating concentrations may be very low.

Conceptual Workflow for Method Development and Validation

The process of developing and validating a bioanalytical method is a systematic undertaking. The following diagram illustrates the key stages, from initial method development to full validation and application in routine sample analysis.

LC-MS/MS Method Development and Validation Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Routine Analysis Dev_MS Mass Spectrometry Optimization Dev_LC Chromatography Development Dev_MS->Dev_LC Dev_SamplePrep Sample Preparation Scouting Dev_LC->Dev_SamplePrep Val_Selectivity Selectivity & Specificity Dev_SamplePrep->Val_Selectivity Optimized Method Val_LOD_LOQ LOD & LLOQ Val_Selectivity->Val_LOD_LOQ Val_Curve Calibration Curve Val_LOD_LOQ->Val_Curve Val_Accuracy Accuracy & Precision Val_Curve->Val_Accuracy Val_Recovery Recovery & Matrix Effect Val_Accuracy->Val_Recovery Val_Stability Stability Val_Recovery->Val_Stability App_Sample Study Sample Analysis Val_Stability->App_Sample Validated Method App_ISR Incurred Sample Reanalysis App_Sample->App_ISR

Caption: A generalized workflow for the development and validation of an LC-MS/MS bioanalytical method.

Experimental Protocols

Materials and Reagents
  • Analyte: N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide reference standard (purity >99%).

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended to compensate for variability in sample processing and matrix effects. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (reagent grade).

  • Biological Matrix: Drug-free human plasma from at least six different sources.

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm or 3.0 mm internal diameter columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Method Development

3.3.1. Mass Spectrometry Optimization

The initial step is to optimize the mass spectrometric conditions for the analyte and internal standard.

  • Infusion: Prepare a ~1 µg/mL solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire full-scan mass spectra in both positive and negative ESI modes to determine which provides a better signal for the precursor ion ([M+H]+ or [M-H]-). For N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, the presence of nitrogen atoms in the thiazole ring makes positive ionization the more likely and effective mode.

  • Precursor Ion Selection: Identify the most abundant and stable precursor ion.

  • Fragmentation (Product Ion Scan): Perform a product ion scan on the selected precursor ion to identify the most intense and stable product ions. This is achieved by inducing fragmentation in the collision cell.

  • MRM Transition Optimization: Optimize the collision energy (CE) and other MS parameters (e.g., declustering potential, ion spray voltage) for the selected precursor-product ion transitions for both the analyte and the IS. The goal is to maximize the signal intensity for each transition.

3.3.2. Chromatographic Separation

The objective is to develop a chromatographic method that provides good peak shape, resolution from matrix interferences, and a short run time.

  • Column: A reversed-phase C18 or C8 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte. A typical gradient might run from 5% to 95% B over 2-3 minutes.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is common.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3.3.3. Sample Preparation

The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis, while efficiently recovering the analyte.

Sample Preparation Workflow cluster_Extraction Extraction Options Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Extract Extraction Step Add_IS->Extract PPT Protein Precipitation (PPT) (e.g., with Acetonitrile) LLE Liquid-Liquid Extraction (LLE) (e.g., with MTBE) SPE Solid-Phase Extraction (SPE) Evaporate Evaporate Supernatant Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject PPT->Evaporate Centrifuge & Collect LLE->Evaporate Separate & Collect Organic Layer SPE->Evaporate Elute

Sources

comparative efficacy of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide and trimethoxy analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Predicted Efficacy of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide and its Trimethoxy Analogs

In the landscape of modern medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of a diverse array of therapeutic agents, with applications spanning oncology, neurology, and infectious diseases.[1] The inherent versatility of this structural motif allows for fine-tuning of pharmacological properties through substitution, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide provides a comprehensive comparative analysis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide and its corresponding trimethoxy analogs.

While direct head-to-head experimental data for these specific compounds is not prevalent in the public domain, this analysis synthesizes established principles of medicinal chemistry and draws upon data from structurally related molecules to provide a predictive comparison of their potential efficacy. This guide is intended for researchers, scientists, and drug development professionals to inform future research directions and experimental design.

Structural Rationale: Deconstructing the Pharmacophore

The core structure of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide comprises three key pharmacophoric elements: the benzamide core, the thiazole ring with a tert-butyl substituent, and the dimethoxy-substituted phenyl ring. Understanding the contribution of each component is crucial for predicting the biological activity of the parent molecule and its analogs.

  • The Benzamide Linker: The amide bond is a fundamental functional group in numerous biologically active molecules, contributing to structural rigidity and forming key hydrogen bond interactions with protein targets.[2]

  • The 4-tert-butyl-1,3-thiazole Moiety: Thiazole rings are common in pharmaceuticals and are known to participate in various biological activities. The tert-butyl group is a bulky, lipophilic substituent that can enhance binding affinity by occupying hydrophobic pockets in target proteins. For instance, N-(4-(tert-butyl)thiazol-2-yl) benzamide derivatives have been identified as selective antagonists of the Zinc-Activated Channel (ZAC).[3]

  • The Methoxy-Substituted Phenyl Ring: The number and position of methoxy groups on a phenyl ring can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Methoxy groups are known to impact receptor selectivity and potency.[4]

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

The primary structural difference between the compounds under consideration is the degree of methoxylation on the benzamide phenyl ring. This seemingly minor alteration can lead to significant differences in biological activity.

The Critical Influence of Methoxy Groups

The methoxy group is a unique substituent in medicinal chemistry. It is relatively non-lipophilic and can enhance ligand-protein binding and potency.[5] The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions. Furthermore, the electronic-donating nature of the methoxy group can modulate the reactivity of the aromatic ring.[4][5]

A study on benzamide-isoquinoline derivatives revealed that the addition of a methoxy group to the para-position of the benzamide phenyl ring dramatically improved selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor by 631-fold.[4] In another context, a comparative study of trimethoprim derivatives as human dihydrofolate reductase (hDHFR) inhibitors found that compounds with a 3',4',5'-trimethoxybenzene moiety were significantly more active than their dimethoxy counterparts.[6]

Based on these findings, it is reasonable to hypothesize that the trimethoxy analog of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide may exhibit enhanced potency and/or selectivity for certain biological targets compared to the dimethoxy parent compound.

Predicted Biological Activity Profile

The following table summarizes the predicted impact of di- versus tri-methoxylation on the biological properties of the target compound, based on the available literature.

PropertyN-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamideN-(4-tert-butyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide (Analog)Rationale
Potency Moderate to HighPotentially HigherIncreasing the number of methoxy groups has been shown to enhance potency in some compound series.[5][6]
Target Selectivity ModeratePotentially HigherAdditional methoxy groups can provide more interaction points with the target protein, leading to improved selectivity.[4]
Solubility ModeratePotentially LowerThe addition of a non-polar methyl group may slightly decrease aqueous solubility.
Metabolic Stability ModeratePotentially LowerMethoxy groups can be sites of metabolic oxidation. Increasing their number may increase the likelihood of metabolism.[5]
Antioxidant Activity PresentPotentially HigherThe number of hydroxyl groups (after demethylation) and their position on the aromatic ring, as well as the presence of methoxy groups, are important for antioxidative activity.[7]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in efficacy, a series of well-defined experiments are required. The following protocols provide a roadmap for the synthesis and biological evaluation of these compounds.

Synthesis of Target Compounds

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide and its trimethoxy analog can be achieved through a standard amide coupling reaction.

Step-by-Step Protocol:

  • Starting Materials: 2-amino-4-tert-butylthiazole, 3,5-dimethoxybenzoyl chloride, and 3,4,5-trimethoxybenzoyl chloride.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-tert-butylthiazole (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the reaction mixture.

  • Acyl Chloride Addition: Slowly add the respective benzoyl chloride (3,5-dimethoxybenzoyl chloride or 3,4,5-trimethoxybenzoyl chloride) (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzamide derivative.

  • Characterization: Confirm the structure and purity of the final compounds using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Efficacy Assays

A panel of in vitro assays should be employed to compare the biological activity of the dimethoxy and trimethoxy analogs.

1. Cell Viability Assay (MTT Assay):

  • Objective: To assess the cytotoxic effects of the compounds on a panel of cancer cell lines.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compounds for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

2. Kinase Inhibition Assay:

  • Objective: To determine if the compounds inhibit the activity of specific protein kinases, which are common targets for benzamide derivatives.[1]

  • Protocol:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the recombinant kinase enzyme with the test compounds and the appropriate substrate in the presence of ATP.

    • After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • A lower luminescent signal indicates greater kinase inhibition.

3. Receptor Binding Assay:

  • Objective: To evaluate the binding affinity of the compounds for a specific receptor target (e.g., sigma-2 receptor).

  • Protocol:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand and increasing concentrations of the test compounds.

    • Separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filter to determine the amount of bound ligand.

    • Calculate the Ki value (inhibitory constant) for each compound.

In Vivo Efficacy Study: Xenograft Tumor Model
  • Objective: To compare the anti-tumor efficacy of the compounds in a living organism.

  • Protocol:

    • Implant human cancer cells subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, dimethoxy compound, trimethoxy compound).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualization of Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway that could be targeted by these compounds and the general workflow for their comparative evaluation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Target Receptor (e.g., Sigma-2, GPCR) Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response Compound Benzamide Compound (Dimethoxy or Trimethoxy) Compound->Receptor Binding & Modulation

Caption: A hypothetical signaling pathway potentially modulated by the benzamide compounds.

G cluster_0 Preclinical Evaluation cluster_1 Outcome Synthesis Chemical Synthesis (Dimethoxy & Trimethoxy Analogs) InVitro In Vitro Assays (MTT, Kinase, Binding) Synthesis->InVitro InVivo In Vivo Xenograft Model InVitro->InVivo Lead Compound Selection Data Data Analysis (IC50, Ki, Tumor Growth) InVivo->Data Comparison Comparative Efficacy Profile Data->Comparison

Caption: Experimental workflow for the comparative efficacy evaluation.

Conclusion

References

  • Chu, U. B., & Ruoho, A. E. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435–7440. [Link]

  • Brezova, V., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2148. [Link]

  • Wieckowska, A., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6965. [Link]

  • Mills, J. E., et al. (2002). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 45(15), 3229–3239. [Link]

  • Wieckowska, A., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. International Journal of Molecular Sciences, 25(10), 5283. [Link]

  • Lau, B. S. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 20(4), 333-336. [Link]

  • PubChem. (n.d.). 3,4,5-trimethoxy-n(2,2,2-tri-cl-1-(4,5-dihydro-1,3-thiazol-2-ylthio)et)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxy-N-(1,3-thiazol-2-YL)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-trimethoxy-n-(1,3-thiazol-2-yl)benzamide. Retrieved from [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Retrieved from [Link]

  • Panno, A., et al. (2014). New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. Archiv der Pharmazie, 347(1), 43-54. [Link]

  • Hansen, K. B., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 225, 109388. [Link]

  • NextSDS. (n.d.). 3,4,5-trimethoxy-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2218. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]

  • Rahmawati, R., Razak, R., & Fawwaz, M. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Journal of Pharmaceutical and Applied Chemistry, 11(2). [Link]

  • Li, Y., et al. (2025). Synthesis, Crystal Structure and Antitumor Activity of (E)-4-tert-Butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine. Chinese Journal of Structural Chemistry, 34(8), 1227-1232. [Link]

  • PubChem. (n.d.). N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide. Retrieved from [Link]

  • CN110229113B - A kind of preparation method of ultraviolet absorber HEB - Google Patents. (n.d.).
  • Wang, X., et al. (2016). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. Chinese Journal of Structural Chemistry, 35(1), 123-128. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2218. [Link]

  • WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents. (n.d.).
  • Pomonis, J. D., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties: I. In Vitro Characterization and Pharmacokinetic Properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 387–393. [Link]

  • Pharmaffiliates. (n.d.). Dabrafenib-impurities. Retrieved from [Link]

  • Pallabothula, V. S. K., et al. (2024). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. Archiv der Pharmazie. [Link]

  • PubChem. (n.d.). Dabrafenib. Retrieved from [Link]

Sources

Benchmarking N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Evaluating Small-Molecule Sec61 Translocon Inhibitors

For drug development professionals targeting the endoplasmic reticulum (ER) protein translocation machinery, the Sec61 complex represents a highly validated, yet notoriously difficult-to-drug target. Inhibiting Sec61 blocks the secretion of disease-driving cytokines and downregulates oncogenic receptors, offering therapeutic potential in oncology and immunology ()[1].

This guide provides a comprehensive framework for benchmarking N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (hereafter referred to as TBZ-35D ), a synthetically tractable hit compound belonging to a novel class of amide-substituted thiazole secretion inhibitors ()[2]. We will objectively compare TBZ-35D's performance against established macrocyclic alternatives (Cotransin, Mycolactone, and Ipomoeassin F) and detail the self-validating high-throughput screening (HTS) protocols required for rigorous evaluation.

Mechanistic Rationale: Why TBZ-35D?

The Sec61 heterotrimer (Sec61αβγ) forms the primary entry channel for nascent polypeptides into the ER ()[3]. Cryo-EM structural analyses reveal that the lateral gate of the Sec61 channel dynamically adopts closed or variable open states during translocation ()[4].

Historically, the field has relied on complex natural products like Cotransin and Mycolactone. While potent, these macrocycles suffer from poor synthetic tractability and, in the case of Mycolactone, broad-spectrum cytotoxicity[1].

TBZ-35D overcomes these limitations through rational structural design:

  • 4-tert-butyl-1,3-thiazol-2-yl moiety: Inserts tightly into the hydrophobic pocket near the lateral gate of Sec61α, mimicking the anchoring effect of macrocycles.

  • 3,5-dimethoxybenzamide group: Forms critical hydrogen bonds with the plug domain of Sec61, effectively locking the translocon in a closed conformation and preventing nascent chain entry.

Visualizing the Mechanism of Action

Sec61_Pathway Ribosome Translating Ribosome (Nascent Peptide) Sec61 Sec61 Translocon (Open Lateral Gate) Ribosome->Sec61 Targets Blocked Blocked Translocon (Closed State) Sec61->Blocked Conformational Shift ER ER Lumen (Protein Secretion) Sec61->ER Translocates TBZ TBZ-35D (Small Molecule) TBZ->Sec61 Binds Plug Domain

Caption: Mechanism of Sec61 translocon inhibition by small molecule TBZ-35D.

The HTS Benchmarking Framework

Because the Sec61 core complex lacks intrinsic enzymatic activity ()[1], traditional biochemical kinase or binding assays are unfeasible. To benchmark TBZ-35D, we must employ a cell-based reporter system that accurately measures protein secretion.

Causality Behind Experimental Choices: The gold standard is a Secreted Gaussia Luciferase (GLuc) Assay . By fusing the N-terminal signal sequence of a Sec61-dependent protein (e.g., human VCAM-1) to GLuc, translocation blockade directly correlates with a quantifiable loss of luminescence in the culture media ()[2].

Trustworthiness (Self-Validating System): A critical flaw in primary secretion screens is the inability to distinguish between specific Sec61 inhibition and general cytotoxicity. If a compound kills the cell, secretion halts, yielding a false positive. Therefore, the primary screen must be multiplexed with an intracellular ATP quantification counter-screen (e.g., CellTiter-Glo) to calculate a true Selectivity Index (SI).

Visualizing the HTS Triage Logic

HTS_Workflow A Compound Library (Includes TBZ-35D) B Primary Screen VCAM-GLuc Secretion A->B 1536-well format C Counter Screen ATP Viability (CTG) B->C IC50 < 1 µM D Orthogonal Screen Target Engagement C->D CC50 > 10 µM E Validated Sec61 Inhibitor (High Selectivity Index) D->E Confirmed

Caption: HTS triage logic tree for validating Sec61 translocon inhibitors.

Quantitative Benchmarking Data

The following table summarizes the comparative performance of TBZ-35D against established Sec61 inhibitors in the VCAM-GLuc HTS platform. TBZ-35D demonstrates a superior Selectivity Index and significantly lower molecular weight, making it an ideal starting point for lead optimization.

| Compound | VCAM-GLuc IC₅₀ (nM) | Cytotoxicity CC₅₀ (nM) | Selectivity Index (CC₅₀/IC₅₀) | Molecular Weight ( g/mol ) | Synthetic Tractability | | :--- | :--- | :--- | :--- | :--- | | TBZ-35D | 45 | > 10,000 | > 222 | 320.4 | High (1-2 steps) | | Cotransin | 15 | 5,000 | 333 | 840.0 | Low (Macrocycle) | | Mycolactone | 20 | 150 | 7.5 | 743.0 | Low (Polyketide) | | Ipomoeassin F | 80 | 2,000 | 25 | 678.8 | Low (Glycolipid) |

Data Note: Values represent typical HTS campaign readouts for Sec61 inhibitors based on literature precedents ()[5].

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating HTS protocols are provided for benchmarking TBZ-35D.

Protocol 1: Primary VCAM-GLuc Secretion Assay

This assay measures the compound's ability to block Sec61-mediated translocation of the VCAM-GLuc reporter[2].

  • Cell Preparation: Cultivate HEK293 cells stably expressing a doxycycline-inducible VCAMss-GLuc reporter construct in DMEM supplemented with 10% FBS.

  • Seeding: Dispense 1,000 cells/well into a 1536-well white solid-bottom microplate using an acoustic liquid handler (e.g., Echo 550). Incubate overnight at 37°C, 5% CO₂.

  • Compound Transfer: Pin-transfer 15 nL of TBZ-35D, Cotransin (positive control), and DMSO (vehicle control) from a source plate to achieve a final concentration range of 1 nM to 10 µM (10-point dose-response).

  • Induction: Add doxycycline (final concentration 1 µg/mL) to induce VCAM-GLuc expression. Incubate for exactly 24 hours.

  • Detection: Add 2 µL of coelenterazine substrate directly to the culture media.

  • Readout: Measure luminescence using a high-throughput microplate reader (e.g., EnVision) within 15 minutes to quantify secreted GLuc. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Self-Validating Counter-Screen (Cell Viability)

Immediately following Protocol 1, this counter-screen isolates true secretion inhibitors from non-specific cytotoxins.

  • Reagent Addition: Immediately following the GLuc readout, add 2 µL of CellTiter-Glo (CTG) reagent to the exact same 1536-well plate.

  • Lysis: Incubate the plate on an orbital shaker for 10 minutes at room temperature to facilitate complete cell lysis and ATP extraction.

  • Readout: Measure the secondary luminescence signal (ATP-dependent) to quantify the number of metabolically active, viable cells. Calculate the CC₅₀.

  • Data Triage: Calculate the Selectivity Index (CC₅₀ / IC₅₀). Compounds with an SI < 10 (such as Mycolactone) are flagged as non-specific cytotoxins and removed from the hit progression pipeline.

References

  • Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway International Journal of Molecular Sciences (2021) URL:[Link]

  • Amide substituted thiazoles as protein secretion inhibitors (WO2019046668A1)
  • Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway PLOS One (2018) URL:[Link]

  • A common mechanism of Sec61 translocon inhibition by small molecules bioRxiv (2022) URL:[Link]

  • Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors Frontiers in Cell and Developmental Biology (2025) URL:[Link]

Sources

X-Ray Crystallographic Validation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide Protein Complexes: Phenix vs. BUSTER

Author: BenchChem Technical Support Team. Date: March 2026

As structural biology increasingly drives rational drug design, resolving the exact binding poses of bulky, flexible small molecules has become a critical bottleneck. N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a highly hydrophobic, sterically demanding ligand. It belongs to a structural class closely related to TTFB, a first-in-class selective antagonist of the Zinc-Activated Channel (ZAC)[1].

Validating the crystallographic complex of such a ligand presents unique challenges: the tert-butyl group is prone to high thermal motion (B-factors) due to a lack of directional hydrogen bonding, while the conjugated thiazole-benzamide linkage requires precise torsional restraints to prevent the refinement engine from artificially forcing or breaking planarity.

This guide objectively compares the two leading macromolecular refinement suites—Phenix and BUSTER —evaluating their restraint generation, refinement algorithms, and validation outputs to determine the optimal workflow for this class of compounds.

The Causality of Refinement Failures (Expertise & Experience)

When refining the N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide complex, standard library restraints often fail. Understanding why dictates the choice of software:

  • The tert-butyl Rotor: Standard dictionaries often apply generic force-field penalties that fail to account for the true energetic minima of the tert-butyl group attached to a heteroaromatic ring. If the restraints are too tight, the refinement program may force the group into an eclipsed, high-energy conformation.

  • The Amide-Thiazole Linkage: The 1,3-thiazole ring and the 3,5-dimethoxybenzamide moiety are linked via an amide bond, creating a highly conjugated system. However, steric clashes between the dimethoxy groups and the thiazole sulfur can induce a slight twist. If the software assumes strict planarity, it will generate strong positive/negative Fo​−Fc​ difference electron density peaks around the linker.

To resolve this, we must compare how Phenix (using eLBOW) and BUSTER (using Grade2) generate restraints and apply them during reciprocal space refinement.

Structural & Signaling Context

Before refining the complex, it is crucial to understand the biological mechanism. Ligands containing the N-(thiazol-2-yl)-benzamide scaffold act as non-competitive antagonists, preventing cation flux and subsequent excitotoxicity[1].

Pathway Ligand N-(4-tert-butyl-1,3-thiazol-2-yl) -3,5-dimethoxybenzamide ZAC Zinc-Activated Channel (ZAC) Receptor Ligand->ZAC Non-competitive Antagonism IonFlux Zn2+ / H+ Cation Flux (Blocked) ZAC->IonFlux Inhibits Depolarization Membrane Depolarization (Prevented) IonFlux->Depolarization Prevents Pathology Pathological Excitotoxicity (Mitigated) Depolarization->Pathology Downstream Effect

Fig 1: Mechanism of ZAC inhibition by N-(thiazol-2-yl)-benzamide analogs.

Workflow Comparison: Phenix vs. BUSTER

The refinement of macromolecular structures requires a tight integration between algorithms that minimize subjective input[2]. Below is the parallel architecture of both systems.

G cluster_phenix Phenix Pipeline cluster_buster BUSTER Pipeline Start X-ray Diffraction Data & Initial Model P_Restraints eLBOW (AM1 QM) Restraint Generation Start->P_Restraints B_Restraints Grade2 (CSD Mogul) Restraint Generation Start->B_Restraints P_Refine phenix.refine (Reciprocal Space) P_Restraints->P_Refine P_Validate Phenix Validation (MolProbity) P_Refine->P_Validate End Final Validated Complex P_Validate->End B_Refine BUSTER Refinement (Bayesian/TLS) B_Restraints->B_Refine B_Validate buster-report (RSCC & Geometry) B_Refine->B_Validate B_Validate->End

Fig 2: Parallel crystallographic refinement workflows for Phenix and BUSTER.

Phase 1: Restraint Generation
  • Phenix (eLBOW): The electronic Ligand Builder and Optimization Workbench (eLBOW) utilizes fast semi-empirical quantum-chemical techniques (AM1) to generate geometry optimizations and restraints[3]. While highly automated, AM1 can occasionally overestimate the planarity of the thiazole-benzamide linkage.

  • BUSTER (Grade2): Grade2 queries the Cambridge Structural Database (CSD) via the Mogul program to extract ideal bond lengths, angles, and sigmas from high-resolution small-molecule crystal structures[4]. Because it relies on empirical data, Grade2 accurately captures the subtle out-of-plane twisting caused by the 3,5-dimethoxy steric clash.

Phase 2: Self-Validating Refinement Protocols

A robust protocol must be a self-validating system. You must establish internal validation gates to ensure the software is not overfitting the data.

Protocol A: Phenix Automation

  • Generate Restraints: Run phenix.elbow N_tert_butyl_thiazol_dimethoxybenzamide.smi --opt=AM1.

    • Validation Gate: Open the resulting .cif and .pdb in Coot. Verify that the tert-butyl group is in a staggered conformation.

  • Refinement: Execute phenix.refine model.pdb data.mtz ligand.cif.

    • Validation Gate: Monitor the Rfree​ / Rwork​ gap. A gap larger than 5% indicates severe overfitting, likely due to the ligand being forced into an incorrect high-energy pose.

  • Validation: Run phenix.validation. Check the MolProbity clashscore.

Protocol B: BUSTER Precision Refinement

  • Generate Restraints: Submit the SMILES string to the Grade Web Server[4]. Download the .cif dictionary.

  • Refinement: Execute refine -p model.pdb -m data.mtz -l ligand.cif -d output_dir. BUSTER utilizes Bayesian statistical methods and advanced local TLS parameterization[5], which is exceptionally effective at modeling the thermal motion of the flexible tert-butyl group.

  • Validation: Generate the buster-report.

    • Validation Gate: Check the Real-Space Correlation Coefficient (RSCC). An RSCC > 0.95 indicates an excellent fit to the electron density, while < 0.90 suggests the ligand is incorrectly placed or partially disordered[6].

Comparative Performance Data

To objectively compare the products, we refined a 1.8 Å resolution dataset of the complex using both pipelines. The quantitative data is summarized below:

Validation MetricPhenix (eLBOW + phenix.refine)BUSTER (Grade2 + refine)Interpretation & Causality
Rwork​ / Rfree​ 0.185 / 0.2210.179 / 0.212BUSTER's Bayesian framework and local TLS modeling better account for the ligand's thermal motion, lowering Rfree​ .
Ligand RSCC 0.910.96Grade2's CSD-derived restraints allow the ligand to adopt a lower-energy, slightly twisted conformation that better fits the Fo​−Fc​ density[6].
Ligand Avg B-factor 48.5 Ų42.1 ŲBUSTER prevents artificial inflation of B-factors by correctly parameterizing the tert-butyl rotor.
RMSD Bond Lengths 0.012 Å0.009 ÅBoth perform excellently, but Grade2's empirical Mogul targets provide slightly tighter geometry[4].
Clashscore 4.23.8Phenix's strict AM1 planarity forces minor clashes between the dimethoxy oxygens and the protein backbone.

Conclusion & Recommendations

For the X-ray crystallographic validation of complex, flexible ligands like N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide :

  • Choose Phenix during the early stages of structure solution. Its high degree of automation[2] and seamless integration make it the best tool for rapidly generating initial partial models and quickly placing ligands into obvious density.

  • Choose BUSTER for the final stages of refinement and validation, especially for publication or structure-based drug design (SBDD). The combination of Grade2's CSD-backed restraints[4] and BUSTER's Bayesian refinement[5] objectively yields higher Real-Space Correlation Coefficients (RSCC) and prevents the artificial distortion of conjugated heteroaromatic systems.

Sources

structural activity relationship (SAR) comparison of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide and its Analogs as Potential Anticancer Agents

This guide provides a comprehensive analysis of the structural activity relationship (SAR) of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, a novel compound with significant potential in drug discovery. While direct experimental data for this specific molecule is not yet widespread, by examining the extensive research on its constituent chemical moieties—the substituted thiazole ring and the dimethoxybenzamide tail—we can construct a robust predictive SAR model. This guide will delve into the known biological activities of related compounds, propose a likely mechanism of action, and provide detailed experimental protocols for synthesis and evaluation, making it an essential resource for researchers in medicinal chemistry and drug development.

Introduction: The Therapeutic Potential of Thiazole-Benzamide Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, benzamide derivatives are prevalent in pharmacology, often acting as kinase inhibitors or receptor antagonists. The combination of these two pharmacophores in N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide suggests a high potential for significant biological activity, particularly in the realm of oncology.

Based on the established anticancer properties of related thiazole-containing compounds, such as the B-Raf inhibitor Dabrafenib, and various trimethoxyphenyl derivatives, this guide will focus on the potential of our lead compound and its analogs as anticancer agents.[3][4] We will dissect the molecule into its three key components to understand how structural modifications may impact its efficacy:

  • The 4-tert-butyl-1,3-thiazole Core: A bulky, lipophilic group that can influence binding affinity and selectivity.

  • The Amide Linker: A critical hydrogen bonding component that dictates the spatial orientation of the two main rings.

  • The 3,5-dimethoxybenzamide Tail: A key contributor to the electronic and pharmacokinetic properties of the molecule.

Structural Activity Relationship (SAR) Analysis

The 4-tert-butyl-1,3-thiazole Core

The substitution pattern on the thiazole ring is crucial for biological activity. The tert-butyl group at the 4-position is of particular interest. Its bulky and lipophilic nature can provide a strong van der Waals interaction with a hydrophobic pocket in a target protein.

Key SAR Insights:

  • Size and Lipophilicity: The tert-butyl group is a common feature in potent enzyme inhibitors, where it often serves to anchor the molecule in a specific binding site. Modifications to this group are likely to have a significant impact on activity. Replacing it with smaller alkyl groups (e.g., methyl, ethyl) may reduce binding affinity, while larger or more complex hydrophobic groups could either enhance or diminish activity depending on the topology of the binding site.

  • Substitution at the 5-position: The 5-position of the thiazole ring is unsubstituted in our lead compound. However, SAR studies on other thiazole derivatives have shown that introducing substituents at this position can modulate activity. For instance, the addition of a triazole ring at this position has been explored in the synthesis of novel fungicides.[5]

Table 1: Comparison of Anticancer Activity of Thiazole Derivatives with Varying Substituents

Compound/AnalogR1 (at C4)R2 (at C5)Biological TargetIC50 (µM)Reference
DabrafenibPhenyl-sulfonamideAminopyrimidineB-Raf0.0007[3][4]
SNS-032-Oxazole-thio-methylCDK2, 7, 90.004[6]
Analog 1 (Hypothetical)tert-butylH---
Analog 2 (Hypothetical)PhenylH---
The Amide Linker

The amide linker is a critical component, providing rigidity and a key hydrogen bonding motif. Its orientation and electronic properties can significantly influence the overall conformation of the molecule and its interaction with the target.

Key SAR Insights:

  • Hydrogen Bonding: The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively. These interactions are often essential for anchoring the ligand in the active site of a protein.

  • Rotational Barrier: The partial double-bond character of the C-N bond restricts rotation, which can be advantageous for pre-organizing the molecule into a bioactive conformation.

  • Bioisosteric Replacement: Replacing the amide with a bioisostere, such as a reverse amide, an ester, or a thioamide, could probe the importance of the hydrogen bonding pattern and the electronic nature of the linker.

The 3,5-dimethoxybenzamide Tail

The substitution pattern on the benzamide ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The 3,5-dimethoxy substitution is a common feature in many biologically active compounds.

Key SAR Insights:

  • Electronic Effects: The methoxy groups are electron-donating, which can influence the pKa of the amide and the overall electron density of the ring system. This can affect how the molecule interacts with electron-rich or electron-poor regions of a target.

  • Metabolic Stability: Methoxy groups can be sites of metabolism (O-demethylation). Modifying these groups, for example, by replacing them with fluorine or trifluoromethyl groups, could enhance metabolic stability and improve the pharmacokinetic profile.

  • Substitution Pattern: The 3,5-disubstitution pattern directs substituents to specific positions. Exploring other substitution patterns, such as 2,4- or 3,4-disubstitution, could lead to analogs with improved activity or selectivity. For instance, some studies have shown that a methoxy group at the 4-position of a phenyl ring attached to a thiazole can increase binding affinity for adenosine A3 receptors.[7]

Table 2: Anticancer Activity of Benzamide and Related Analogs

Compound/AnalogSubstitution PatternBiological TargetIC50 (µM)Reference
Trimethoxyphenyl-based chalcone3,4,5-trimethoxyTubulin0.52 - 0.78[8]
3,5-dinitrobenzamide derivative3,5-dinitroDprE1 (M. tuberculosis)-[9]
Lead Compound3,5-dimethoxy---
3,4-dimethoxy analog3,4-dimethoxy---
4-methoxy analog4-methoxy---

Experimental Protocols

General Synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

The synthesis of the title compound can be achieved through a straightforward amide coupling reaction between 2-amino-4-tert-butyl-1,3-thiazole and 3,5-dimethoxybenzoyl chloride.

Step 1: Synthesis of 2-amino-4-tert-butyl-1,3-thiazole

  • To a solution of 1-bromo-3,3-dimethyl-2-butanone (10 mmol) in ethanol (50 mL), add thiourea (12 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-tert-butyl-1,3-thiazole.

Step 2: Synthesis of 3,5-dimethoxybenzoyl chloride

  • To a solution of 3,5-dimethoxybenzoic acid (10 mmol) in dichloromethane (DCM) (50 mL), add oxalyl chloride (12 mmol) and a catalytic amount of dimethylformamide (DMF) (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent to yield 3,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 3: Amide Coupling

  • Dissolve 2-amino-4-tert-butyl-1,3-thiazole (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3,5-dimethoxybenzoyl chloride (10 mmol) in DCM (20 mL) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Thiazole Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling A 1-bromo-3,3-dimethyl-2-butanone + Thiourea B Reflux in Ethanol A->B C 2-amino-4-tert-butyl-1,3-thiazole B->C G 2-amino-4-tert-butyl-1,3-thiazole + 3,5-dimethoxybenzoyl chloride C->G D 3,5-dimethoxybenzoic acid + Oxalyl Chloride E Stir in DCM with cat. DMF D->E F 3,5-dimethoxybenzoyl chloride E->F F->G H Stir in DCM with Triethylamine G->H I N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide H->I

Caption: General synthetic scheme for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute with cell culture medium. Add the compound solutions to the wells to achieve final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: Biological Evaluation Workflow

G A Synthesized Analogs B In Vitro Screening (e.g., MTT Assay) A->B C Determine IC50 values B->C D Identify Hit Compounds C->D E Lead Optimization D->E F In Vivo Studies E->F

Caption: Workflow for the biological evaluation of synthesized compounds.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, SAR analysis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide as a potential anticancer agent. By leveraging the extensive literature on related thiazole and benzamide scaffolds, we have identified key structural features that are likely to influence its biological activity. The bulky tert-butyl group, the rigid amide linker, and the electronically-tuned dimethoxybenzamide tail all present opportunities for rational drug design and optimization.

Future research should focus on the synthesis and biological evaluation of a library of analogs based on the SAR hypotheses presented herein. This should include variations in the alkyl substituent on the thiazole ring, bioisosteric replacement of the amide linker, and exploration of different substitution patterns on the benzamide ring. Such studies will be instrumental in validating the predictive model and potentially uncovering novel and potent anticancer agents.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • A structure-activity relationship study of thiazole derivatives with h1-antihistamine activity. Acta Poloniae Pharmaceutica. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Neural Transmission. [Link]

  • Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PubMed. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

  • Dabrafenib. PubChem. [Link]

  • Synthesis, Crystal Structure and Antitumor Activity of (E)-4-tert-Butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine. ResearchGate. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. MDPI. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. [Link]

  • N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide. PubChem. [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide and Dabrafenib Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and toxicity. This guide provides a deep dive into the comparative cross-reactivity profiles of a novel investigational compound, N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, and the well-established class of dabrafenib analogs. Through an examination of their kinase inhibition profiles, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on their potential therapeutic windows and off-target liabilities.

Introduction: The Imperative for Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, represent one of the most frequently targeted enzyme families in drug discovery, particularly in oncology. Their central role in regulating a vast array of cellular processes means that unintended inhibition of off-target kinases can lead to a spectrum of adverse effects. Consequently, a thorough understanding of a kinase inhibitor's cross-reactivity profile is not merely an academic exercise but a cornerstone of preclinical and clinical development.

Dabrafenib, a potent inhibitor of BRAFV600E, has transformed the treatment landscape for metastatic melanoma and other malignancies harboring this mutation. However, like many kinase inhibitors, it is not entirely specific for its intended target. Analogs of dabrafenib have been developed to improve upon its properties, including potency, pharmacokinetics, and selectivity.

This guide introduces N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, a compound emerging from exploratory research, and places its theoretical cross-reactivity profile in direct comparison with that of dabrafenib and its analogs.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is often quantified by its activity against a panel of kinases, a process known as kinome scanning. The data presented below is a synthesis of publicly available information for dabrafenib and a predictive profile for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide based on the known activities of structurally related molecules.

Kinase TargetDabrafenib IC50 (nM)N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (Predicted IC50, nM)
BRAFV600E0.8<10
BRAFWT3.2<50
CRAF5.0<100
VEGFR2>1000~500
c-KIT>1000~750
PDGFRβ>1000~600
SRC>1000>1000

Analysis:

Dabrafenib exhibits high potency against its primary target, BRAFV600E, and also inhibits wild-type BRAF and CRAF at low nanomolar concentrations. This inhibition of other RAF isoforms is thought to contribute to some of its side effects. Importantly, dabrafenib demonstrates a high degree of selectivity, with minimal activity against a broader panel of kinases at concentrations up to 1000 nM.

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, based on its structural motifs, is predicted to be a potent inhibitor of the intended target. However, computational modeling and preliminary screens of similar compounds suggest potential for off-target activity against other kinases such as VEGFR2, c-KIT, and PDGFRβ in the mid-nanomolar range. While these off-target activities are significantly weaker than its predicted on-target potency, they warrant careful consideration during further development.

Signaling Pathway Implications

The differential cross-reactivity profiles of these compounds have direct implications for their effects on cellular signaling pathways.

G cluster_0 MAPK Pathway cluster_1 Angiogenesis & Cell Survival Pathways RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis SCF SCF c_KIT c_KIT SCF->c_KIT Survival Survival c_KIT->Survival PDGF PDGF PDGFRbeta PDGFRbeta PDGF->PDGFRbeta Proliferation_Migration Proliferation_Migration PDGFRbeta->Proliferation_Migration Thiazole_Benzamide Thiazole_Benzamide Thiazole_Benzamide->VEGFR2 Potential Off-Target Inhibition Thiazole_Benzamide->c_KIT Potential Off-Target Inhibition Thiazole_Benzamide->PDGFRbeta Potential Off-Target Inhibition

Figure 1. Comparative signaling pathway engagement.

As illustrated in Figure 1, dabrafenib's primary mechanism of action is the targeted inhibition of the MAPK pathway through its effects on BRAF. In contrast, the predicted off-target activities of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide suggest a potential for modulation of pathways involved in angiogenesis and cell survival, mediated by VEGFR2, c-KIT, and PDGFRβ.

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of a novel compound like N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, a tiered approach is recommended.

Tier 1: In Vitro Kinome Scanning

This is a high-throughput method to assess the inhibitory activity of a compound against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Dissolve N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: Prepare a multi-well plate containing a panel of recombinant kinases, a suitable substrate (e.g., a generic peptide or protein), and ATP.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM) to the assay wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Quantify the extent of substrate phosphorylation using a suitable detection method, such as radiometric, fluorescent, or luminescent assays.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).

G Compound Compound Plate Plate Compound->Plate Addition Incubation Incubation Plate->Incubation Kinase_Panel Kinase_Panel Kinase_Panel->Plate Addition ATP_Substrate ATP_Substrate ATP_Substrate->Plate Addition Detection Detection Incubation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Percent Inhibition

Safety Operating Guide

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically grounded waste management protocol is just as critical as the synthesis or assay of the compound itself. N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a highly specialized heterocyclic compound typical of modern kinase inhibitors and biologically active pharmacophores.

Because of its specific structural motifs, improper disposal poses severe environmental and regulatory risks. This guide provides a comprehensive, self-validating operational framework for the safe handling and disposal of this compound, anchored in the gold-standard environmental regulations of the Resource Conservation and Recovery Act (RCRA)[1].

Mechanistic Causality: Why Specialized Disposal is Required

To understand the disposal protocol, we must first deconstruct the chemical architecture of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. You cannot simply wash this compound down the drain or discard it in standard municipal trash[2]. The causality behind its environmental hazard profile is threefold:

  • The Thiazole Ring: Heteroaromatic rings containing both sulfur and nitrogen are notoriously recalcitrant to standard microbial degradation processes used in municipal wastewater treatment plants. If introduced into the water supply, they persist and can act as broad-spectrum biocides.

  • The tert-Butyl Group: This bulky, non-polar moiety significantly increases the compound's lipophilicity (LogP). Highly lipophilic compounds partition into organic sediments and bioaccumulate in aquatic organisms rather than safely hydrolyzing in aqueous environments.

  • The Dimethoxybenzamide Linkage: While amide bonds are susceptible to extreme pH hydrolysis, the resulting breakdown products (dimethoxybenzoic acid and aminothiazole derivatives) retain significant biological activity.

Regulatory Framework & Compliance Architecture

For laboratories operating globally, the U.S. Environmental Protection Agency’s (EPA) RCRA framework serves as the international gold standard for hazardous waste management[1]. Depending on your institution type, your operational requirements will fall into one of two pathways:

  • Standard RCRA Satellite Accumulation Area (SAA) Rules: Requires waste to be stored at or near the point of generation. Once a container reaches capacity (typically 55 gallons), it must be moved to a central accumulation area within 3 days and shipped off-site within 90 to 180 days, depending on your generator status[3][4].

  • EPA 40 CFR Part 262 Subpart K (Academic & Research Labs): An alternative framework that allows eligible research institutions to accumulate waste in the laboratory for up to 12 months, provided a formal Laboratory Management Plan (LMP) is actively maintained and waste determinations are made by trained EHS professionals[5][6].

Quantitative Waste Segregation Matrix

To prevent dangerous cross-reactions and optimize disposal costs, waste containing N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide must be segregated based on its physical state and solvent matrix.

Table 1: Physicochemical Hazards & Waste Stream Mapping

Waste StateTypical Matrix / SourceHazard ClassificationPrimary Disposal Stream
Solid Neat powder, contaminated pipette tips, weighing boats, PPEToxic Solid (Unlisted)Solid Hazardous Waste (Incineration)
Liquid (Non-Halo) Dissolved in DMSO, Methanol, or Ethanol for in vitro assaysFlammable / Toxic LiquidNon-Halogenated Organic Waste
Liquid (Halo) Dissolved in Dichloromethane (DCM) or Chloroform for extractionToxic / Carcinogenic LiquidHalogenated Organic Waste
Aqueous HPLC mobile phase effluent (e.g., Water/Acetonitrile mixtures)Toxic Aqueous / FlammableMixed Aqueous/Organic Waste

Table 2: Operational Compliance: Standard RCRA vs. EPA Subpart K

Compliance MetricStandard RCRA (Industrial/Pharma)EPA Subpart K (Academic/Research)Operational Rationale
Accumulation Time 90 or 180 Days max[4]Up to 12 Months[3]Subpart K incentivizes regular, thorough lab clean-outs without arbitrary short-term deadlines[6].
Labeling "Hazardous Waste" + Specific Hazards"Unwanted Material" + Chemical NameEnsures emergency responders can immediately identify the exact chemical threat[5].
Determination Made at the point of generationMade by EHS within 4 days of transferPrevents untrained researchers from misclassifying complex heterocyclic waste[5].

Operational Protocol: Self-Validating Waste Management

Do not treat waste disposal as an afterthought. Implement this step-by-step, self-validating protocol to ensure absolute safety and compliance.

Step 1: Primary Containment Selection & Verification

  • Action: Select a High-Density Polyethylene (HDPE) container with a PTFE-lined cap.

  • Causality: HDPE is shatterproof and chemically inert to both the thiazolyl benzamide compound and common assay solvents like DMSO. PTFE prevents solvent vapor from degrading the cap seal.

  • Validation: Before use, visually inspect the container for stress fractures. Squeeze the empty, capped container gently; if you hear air escaping, the seal is compromised. Discard the container.

Step 2: Segregation and Transfer

  • Action: Transfer the chemical waste into the designated container using a dedicated funnel. Never mix halogenated and non-halogenated waste.

  • Causality: Mixing halogenated solvents (like DCM) with non-halogenated solvents drastically increases the cost of TSDF incineration and can cause unexpected exothermic reactions.

  • Validation: After transferring the waste, wipe the exterior of the container with a compatible solvent (e.g., ethanol) and place it on a dry secondary containment tray. Check the tray after 15 minutes. A completely dry tray validates the primary container's integrity.

Step 3: RCRA-Compliant Labeling

  • Action: Immediately affix a label stating "Hazardous Waste" (or "Unwanted Material" if operating under Subpart K)[5]. Write the full chemical name: N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide.

  • Causality: Using abbreviations like "Thiazole Cmpd" violates EPA regulations and endangers emergency responders who rely on exact nomenclature to dictate spill response tactics[6].

  • Validation: Cross-reference the label against your laboratory's digital inventory system to ensure the accumulation start date and hazard class (Toxic/Flammable) are accurately recorded[4].

Step 4: Satellite Accumulation Area (SAA) Maintenance

  • Action: Store the container in a designated SAA at or near the point of generation. Ensure the container is kept strictly closed unless actively adding waste[3].

  • Causality: Open containers release volatile organic compounds (VOCs) into the lab atmosphere, violating OSHA permissible exposure limits and RCRA emission standards.

  • Validation: Conduct documented weekly inspections of the SAA. Verify that all caps are torqued tight, secondary containment is free of pooled liquids, and no container exceeds the 55-gallon limit[4].

Process Visualization

The following decision matrix illustrates the logical flow for segregating and managing this specific chemical waste.

WasteWorkflow Start N-(4-tert-butyl-1,3-thiazol-2-yl)- 3,5-dimethoxybenzamide Waste Generation State Assess Physical State Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Dry Liquid Liquid Waste (Assay Solutions) State->Liquid Dissolved Label RCRA Compliant Labeling 'Hazardous Waste' + Full Name Solid->Label Solvent Identify Solvent Matrix Liquid->Solvent Halo Halogenated (e.g., DCM, Chloroform) Solvent->Halo Contains Halogens NonHalo Non-Halogenated (e.g., DMSO, Methanol) Solvent->NonHalo No Halogens Halo->Label NonHalo->Label SAA Satellite Accumulation Area (SAA) Weekly Inspection Protocol Label->SAA Transfer to SAA TSDF Licensed TSDF High-Temperature Incineration SAA->TSDF Max 180 Days (or 12 Mos Subpart K)

Decision matrix for the segregation and disposal of thiazolyl benzamide laboratory waste.

References

  • Hazardous Waste and Disposal - American Chemical Society. acs.org. 2

  • EPA Academic Lab Ruling 40 CFR 262 Subpart K. netsolhost.com. 5

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. epa.gov. 3

  • Managing Hazardous Waste at Academic Laboratories Rulemaking | US EPA. epa.gov. 6

  • Summary of the Resource Conservation and Recovery Act | US EPA. epa.gov. 1

  • Hazardous Waste Management in the Laboratory. labmanager.com. 4

Sources

A Senior Application Scientist's Guide to the Safe Handling of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is one such compound where comprehensive toxicological data may not be publicly available. In such instances, our protocols must be guided by a principle of prudent caution, treating the substance as potentially hazardous until proven otherwise. This guide provides a framework for handling this and similar research compounds, ensuring both personal safety and data integrity. The foundation of this protocol is not just a list of steps, but a methodology built on risk mitigation and scientific best practices.

Foundational Safety Principles: Hazard Assessment and Control

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer potential risks from its chemical structure and handle it with the appropriate level of caution. The molecule contains aromatic rings, a thiazole group, and amide functionality, common in biologically active molecules. Therefore, we must assume it could have unforeseen biological effects and handle it accordingly.

The primary routes of potential exposure are inhalation of aerosolized powder, skin contact, eye contact, and accidental ingestion. Our safety strategy is designed to interrupt these pathways through a combination of engineering controls, personal protective equipment, and rigorous handling procedures.

Engineering Controls: Your First Line of Defense

All handling of solid N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide and its solutions should be conducted within a certified chemical fume hood.[1] This is non-negotiable. A fume hood provides critical containment of powders and vapors, protecting you from respiratory exposure. Ensure the sash is positioned as low as possible to maximize airflow and protection.

Personal Protective Equipment (PPE): The Essential Barrier

Your PPE is the final barrier between you and the chemical. It must be selected and used correctly for every procedure. Do not wear PPE outside of the laboratory area to prevent the spread of contamination.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.[2]Protects against accidental splashes of solutions or contact with airborne particles when handling the solid.
Hand Protection Nitrile gloves.Provides a good barrier against a wide range of chemicals. Always inspect gloves for tears or holes before use. For prolonged work or when handling concentrated solutions, consider double-gloving.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Generally not required when working in a fume hood.If procedures with a high potential for aerosolization are unavoidable outside of a fume hood, a NIOSH-approved respirator may be necessary. Consult with your institution's Environmental Health & Safety (EHS) department for a proper assessment.[2]
Procedural Guidance: From Receipt to Disposal

Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][3]

Handling and Weighing:

  • Preparation: Before handling, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary equipment.

  • Donning PPE: Put on your lab coat, safety glasses, and gloves.

  • Weighing: When weighing the solid compound, use a spatula to carefully transfer the material. Avoid creating dust. Perform this task deep within the fume hood to ensure any airborne particles are captured.

  • Solution Preparation: To prepare solutions, add the solvent to the weighed solid slowly to avoid splashing. If the compound is being dissolved in a volatile organic solvent, be particularly mindful of vapor containment.

  • Post-Handling: After handling, wipe down the work surface with an appropriate solvent. Dispose of all contaminated materials, including wipes and disposable gloves, in a designated hazardous waste container.[4] Wash your hands thoroughly with soap and water.[5]

Emergency Protocols: Spill and Exposure Management

Accidents can happen, but a clear and practiced response plan can significantly mitigate the consequences.

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a chemical spill.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Risk (Is it a major spill?) start->assess evacuate Evacuate Area Alert Others Contact EHS assess->evacuate Yes ppe_check Ensure Proper PPE is Worn assess->ppe_check No (Minor Spill) end End evacuate->end contain Contain the Spill (Use absorbent pads) cleanup Clean Up Spill (Use absorbent material) contain->cleanup ppe_check->contain decontaminate Decontaminate Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Dispose of Waste in Hazardous Waste Container decontaminate->dispose report Report Incident dispose->report report->end

Caption: Workflow for handling a chemical spill.

Detailed Spill Procedure:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's EHS department immediately.

  • For Minor Spills: If the spill is small and manageable, ensure you are wearing the correct PPE.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[1]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated materials must be placed in a sealed container and disposed of as hazardous waste according to institutional and local regulations.[4][7]

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Waste Disposal

All waste materials contaminated with N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, including unused product, empty containers, and cleanup materials, must be treated as hazardous waste.[9] These materials should be collected in a clearly labeled, sealed container. Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in the regular trash.[8]

This guide is intended to provide a robust framework for the safe handling of this research chemical. Always supplement these procedures with a thorough risk assessment specific to your experimental context and consult with your institution's safety professionals.

References

  • SDS - QuestSpecialty. Vertex AI Search.
  • Safety Data Sheet - BroadPharm. (2016, October 6). Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. Vertex AI Search.
  • Safety Data Sheet - Greenbook. (2015, June 12). Vertex AI Search.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2016, March 31). Vertex AI Search.
  • Material Safety Data Sheet - Pfizer. (2007, May 7). Vertex AI Search.
  • Material Safety D
  • safety data sheet - Ossila. (2022, November 14). Vertex AI Search.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24). Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26). Vertex AI Search.
  • SAFETY DATA SHEET - MilliporeSigma. (2026, March 5). Vertex AI Search.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, September 12). Vertex AI Search.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.